1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Description
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Properties
IUPAC Name |
1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl4O/c7-1-5(10)4-11-6(2-8)3-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTOLZSVWKPITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)OC(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974846 | |
| Record name | 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59440-90-3 | |
| Record name | 1,3-Dichloroisopropyl-2,3-dichloropropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59440-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-3-(2-chloro-1-(chloromethyl)ethoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Assessment: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
This technical guide provides an in-depth assessment of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3), a critical process impurity often encountered in the synthesis of Active Pharmaceutical Ingredients (APIs) derived from epichlorohydrin or glycerol.
Impurity Profiling & Control Strategy in API Synthesis
Executive Summary
In the development of small molecule therapeutics, the control of genotoxic impurities (GTIs) is paramount. This compound (herein referred to as Mixed-DCP Ether ) is a polychlorinated ether byproduct formed during the hydrochlorination of glycerol or the handling of epichlorohydrin.
Due to its structural similarity to known mutagens (e.g., bis(2-chloroethyl) ether) and its alkylating potential, this compound is classified as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines. This guide details its formation mechanism, physicochemical properties, and analytical strategies for detection and remediation.
Chemical Identity & Structural Analysis
The molecule is a "mixed" ether formed from the condensation of two isomeric dichloropropanols: 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP) .
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Mixed Tetrachlorodipropyl Ether |
| CAS Number | 59440-90-3 |
| Molecular Formula | C₆H₁₀Cl₄O |
| Molecular Weight | 239.96 g/mol |
| Physical State | Colorless to pale yellow viscous liquid |
| Boiling Point | 102–106 °C (at 2 Torr) |
| Density | ~1.386 g/cm³ |
| Solubility | Soluble in organic solvents (DCM, MeOH, Acetone); Insoluble in water |
Structural Alert Analysis
The molecule contains two distinct alkyl chloride moieties:
-
Primary Alkyl Chlorides: Three terminal -CH₂Cl groups.
-
Secondary Alkyl Chloride: One -CHCl- group on the propyl backbone.
-
Toxicological Implication: These sites act as electrophiles capable of alkylating DNA bases (guanine N7 position), necessitating strict control limits (TTC-based) if Ames negative data is unavailable.
Formation Mechanism
The formation of Mixed-DCP Ether is an acid-catalyzed condensation reaction. It occurs when Epichlorohydrin (ECH) is subjected to acidic conditions (e.g., HCl quenching) or during the manufacturing of Dichloropropanol (DCP).
Pathway Logic
-
Ring Opening: Epichlorohydrin reacts with HCl to form two isomers: 1,3-DCP (major) and 2,3-DCP (minor).
-
Protonation: The hydroxyl group of one alcohol is protonated.
-
Nucleophilic Attack: The hydroxyl oxygen of the second isomer attacks the electrophilic carbon of the protonated species, displacing water.
Diagram 1: Formation Pathway of Chlorinated Polyethers
Figure 1: Reaction network showing the genesis of Mixed-DCP Ether from Epichlorohydrin precursors.
Analytical Characterization
Detection of this impurity requires high-resolution chromatography due to the presence of structural isomers (the symmetrical ethers shown in Figure 1).
Method A: GC-MS Identification
Gas Chromatography coupled with Mass Spectrometry is the gold standard for identification.
-
Column: Rtx-5MS or DB-624 (mid-polarity is preferred to separate isomers).
-
Inlet Temp: 250°C.
-
Fragmentation Pattern (EI, 70eV):
-
Molecular Ion (M+): Weak or absent at m/z ~240.
-
Base Peak: Often m/z 75 (C₂H₄Cl⁺) or m/z 79 (C₃H₅Cl⁺ loss of CH₂Cl).
-
Characteristic Cluster: Look for the Cl₄ isotope pattern (M, M+2, M+4, M+6, M+8) in the molecular ion region if visible, or Cl₃ pattern in fragments (m/z 191 region, loss of CH₂Cl).
-
Alpha-Cleavage: Cleavage next to the ether oxygen yields characteristic fragments of m/z 111/113 (Cl-CH₂-CH(Cl)-CH₂-O⁺).
-
Method B: NMR Spectroscopy
Useful for bulk purity assessment of reference standards.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.85 - 3.95 (m, 1H): Methine proton of the isopropyl group (-O-CH<).
-
δ 3.70 - 3.80 (m, 4H): Chloromethyl protons (-CH₂Cl).
-
δ 3.60 - 3.68 (m, 4H): Ether-linked methylene protons (-O-CH₂-).
-
Note: The signals will be complex multiplets due to the similarity of the chemical environments.
-
Toxicological Context & Control Limits
Genotoxicity Assessment
While specific Ames data for CAS 59440-90-3 is often proprietary, the structural class (polychlorinated aliphatic ethers) is highly suspect.
-
ICH M7 Classification: Class 3 (Alerting structure, unrelated to the API).
-
Action: Unless proven negative in an Ames test, it must be controlled to the Threshold of Toxicological Concern (TTC) .
-
Lifetime Exposure Limit: 1.5 µ g/day .
-
Short-term Exposure: Higher limits apply (e.g., 120 µ g/day for <1 month).
-
Remediation Strategies
-
Distillation: The high boiling point (>100°C at vacuum) allows separation from volatile solvents, but it may co-distill with high-boiling reagents.
-
Base Hydrolysis: Treatment with aqueous NaOH can hydrolyze the alkyl chlorides to alcohols, increasing water solubility and allowing washout. Caution: This may generate epoxides.
-
Source Control: Use high-purity Epichlorohydrin with low levels of DCP impurities.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93324, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound. CAS 59440-90-3.[1][2][3][][5][6] Retrieved from [Link]
- International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]-propane, CAS 59440-90-3, , , 1x10mg - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
- 3. chlorinated suppliers USA [americanchemicalsuppliers.com]
- 5. pdqscientific.com [pdqscientific.com]
- 6. This compound | 59440-90-3 [chemicalbook.com]
Technical Synthesis Guide: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
CAS Registry Number: 59440-90-3
Synonyms: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Asymmetric Tetrachlorodipropyl Ether
Formula:
Executive Summary & Strategic Rationale
This technical guide details the high-fidelity synthesis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane , a specific asymmetric isomer of tetrachlorodipropyl ether. Unlike commercial polychlorinated ether mixtures used in industrial flame retardants, this protocol targets the specific isomer required for pharmaceutical impurity profiling and toxicological standards.
The Core Challenge: The synthesis requires the coupling of two distinct propyl backbones—a "2,3-dichloropropyl" moiety and a "1,3-dichloro-2-propyl" moiety. Direct etherification of dichlorohydrins yields intractable statistical mixtures.
The Solution: A stepwise, regioselective approach utilizing the Lewis acid-catalyzed ring-opening of Epichlorohydrin by 1,3-Dichloro-2-propanol , followed by nucleophilic deoxychlorination. This "Self-Validating System" ensures structural integrity by locking the ether linkage before the final chlorination event.
Retrosynthetic Analysis & Mechanism
To achieve the asymmetric structure, we disconnect the molecule at the ether linkage and the C-Cl bond at the C2 position of the propyl chain.
-
Precursor A (Nucleophile): 1,3-Dichloro-2-propanol (
). This provides the symmetric isopropyl skeleton. -
Precursor B (Electrophile): Epichlorohydrin (1-chloro-2,3-epoxypropane). This provides the three-carbon chain that will become the 2,3-dichloropropyl group.
-
Transformation:
-
Step 1 (C-O Bond Formation): Acid-catalyzed nucleophilic attack of Precursor A onto the terminal carbon of Precursor B.
-
Step 2 (Functionalization): Conversion of the resulting secondary hydroxyl group to a chloride using Thionyl Chloride (
).
-
Reaction Pathway Visualization
Figure 1: Stepwise synthetic pathway ensuring asymmetric ether formation via cationic ring-opening and subsequent chlorination.
Experimental Protocol
Phase 1: Lewis Acid-Catalyzed Ring Opening
This step establishes the ether linkage. The use of Boron Trifluoride Etherate (
Reagents:
-
1,3-Dichloro-2-propanol (1.2 eq) - Excess drives reaction to completion.
-
Epichlorohydrin (1.0 eq)
- (0.01 eq)
-
Solvent: Dichloromethane (DCM) or bulk (neat) if temperature is strictly controlled.
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with 1,3-Dichloro-2-propanol and the catalyst (
) under atmosphere. -
Thermal Control: Cool the system to 0–5°C using an ice/salt bath. Exotherm control is critical to prevent "runaway" polymerization of epichlorohydrin.
-
Addition: Add Epichlorohydrin dropwise over 60 minutes. Maintain internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Monitoring: Monitor consumption of Epichlorohydrin via GC-FID. The target intermediate is the trichloro-alcohol (
). -
Workup: Quench with saturated
. Extract with DCM. Dry organic layer over and concentrate. -
Purification (Optional but Recommended): High-vacuum distillation to remove excess dichloropropanol.
Phase 2: Deoxychlorination via Thionyl Chloride
The intermediate alcohol must be converted to a chloride.
Reagents:
-
Intermediate Alcohol (from Phase 1)
-
Thionyl Chloride (
, 1.2 eq) -
Pyridine (1.1 eq) - Acid scavenger.
-
Solvent: Toluene or Chloroform.
Procedure:
-
Setup: Dissolve the Intermediate Alcohol and Pyridine in dry Toluene.
-
Addition: Cool to 0°C. Add
dropwise. Evolution of and gas will occur (scrubber required). -
Reflux: Heat the mixture to 70–80°C for 3–5 hours to drive the substitution of the secondary hydroxyl group.
-
Quench: Cool to room temperature. Pour onto ice water.
-
Isolation: Separate the organic phase. Wash sequentially with 1M HCl (to remove pyridine), saturated
, and brine. -
Final Purification: Fractional distillation under reduced pressure.
Characterization & Data
Target Product Specifications: The isolated product must be distinguished from the symmetric "Bis(2,3-dichloropropyl) ether" isomer.
| Parameter | Value / Characteristic | Note |
| Physical State | Viscous Colorless Liquid | |
| Boiling Point | 102–106°C @ 2 Torr | High vacuum required due to thermal instability. |
| Density | 1.3858 g/cm³ | Significantly denser than water. |
| Refractive Index | ||
| Solubility | Soluble in DCM, Methanol, Toluene | Insoluble in water. |
| Mass Spec (EI) | Molecular Ion not always visible. | Look for characteristic fragment |
Distinguishing NMR Features (Proton):
-
Isomer A (Symmetric): Simple spectra due to symmetry.
-
Target (Asymmetric): Complex multiplet patterns.
-
3.6–3.8 ppm: Multiplets for the ether-adjacent protons (
). -
4.0–4.2 ppm: Methine protons attached to Cl (
) and the central methine of the isopropyl group.
-
3.6–3.8 ppm: Multiplets for the ether-adjacent protons (
Process Safety & Toxicology (HSE)
Critical Warning: This synthesis involves potent alkylating agents.
-
Epichlorohydrin: A known carcinogen and volatile sensitizer. All transfers must occur in a closed system or certified fume hood.
-
Bis-chloro ethers: The product belongs to a class of compounds (haloethers) often classified as potential carcinogens (similar to Bis(chloromethyl) ether). Handle as a "Select Carcinogen."
-
Waste Disposal: All aqueous waste from Phase 2 contains Pyridine and Thionyl Chloride byproducts; it must be segregated as "Halogenated Organic Waste."
References
-
ChemicalBook. (2023). This compound - CAS 59440-90-3 Properties and Suppliers.[1][2] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108967, this compound. Retrieved from
-
Carrà, S., et al. (1979).[3] Synthesis of Propylene Oxide from Propylene Chlorohydrins.[3] Chemical Engineering Science, 34, 1123-1132.[3] (Foundational kinetics for dichlorohydrin/epichlorohydrin interactions).
-
BenchChem. (2024). This compound Structure and Applications. Retrieved from
-
Eurochem Engineering. (2023). Dehydrochlorination of chlorohydrins to epichlorohydrin: Process kinetics and byproducts. Retrieved from
Sources
Technical Guide: Characterization and Control of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3)
[1]
Executive Summary: The "Dimer" Challenge
In the landscape of chlorinated intermediates, 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) represents a critical process-related impurity.[1] Often referred to colloquially as the "Dichloropropanol Dimer" or "Tetrachloro Dipropyl Ether," this compound is a byproduct of the industrial synthesis of epichlorohydrin (ECH) and 1,3-dichloro-2-propanol (1,3-DCP).[1]
For drug development professionals, this molecule is not merely a yield-loss byproduct; it is a structural alert .[1] Possessing multiple alkyl halide moieties and an ether linkage, it falls under the classification of potentially genotoxic impurities (PGIs) due to its alkylating potential.[1] This guide dissects its formation mechanism, analytical detection, and remediation strategies.[1]
Molecular Architecture & Physicochemical Profile[1]
CAS 59440-90-3 is an asymmetric ether composed of two distinct chlorinated propyl groups.[1] Its structural complexity arises from the specific connectivity of its precursors.[1]
Structural Analysis[1]
-
IUPAC Name: 1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane[1]
-
Moiety A: A 2,3-dichloropropyl group (derived from terminal chlorination).[1]
-
Moiety B: A 1,3-dichloropropan-2-yl group (derived from the symmetrical dichlorohydrin).[1]
-
Linkage: Ether oxygen.[1]
Key Properties Table[1]
| Property | Value / Description | Significance |
| Molecular Formula | C₆H₁₀Cl₄O | High chlorine content drives lipophilicity.[1] |
| Molecular Weight | 239.96 g/mol | Detectable via standard GC-MS (EI).[1] |
| Boiling Point | 102–106 °C (at 2 Torr) | High-boiler relative to ECH; accumulates in distillation bottoms.[1] |
| Density | ~1.386 g/cm³ | Significantly denser than water; separates into organic phase.[1] |
| Solubility | Organic solvents (DCM, MeOH) | Hydrophobic; requires solvent extraction for analysis.[1] |
| Reactivity | Alkylating Agent | Potential for DNA interaction (mutagenicity alert).[1] |
Mechanistic Formation Pathway[1]
Understanding the genesis of CAS 59440-90-3 is the first step in control.[1] It is formed primarily during the hydrochlorination of glycerol or the acid-catalyzed dimerization of epichlorohydrin .[1]
The "Nucleophilic Attack" Mechanism
The formation is a classic nucleophilic substitution followed by hydrochlorination:
-
Precursor Generation: Reaction of Glycerol with HCl yields the major isomer 1,3-Dichloro-2-propanol (1,3-DCP) and minor isomer 2,3-Dichloro-1-propanol (2,3-DCP) .[1]
-
Epoxide Interaction: In the presence of unreacted Epichlorohydrin (ECH) , the hydroxyl group of 1,3-DCP acts as a nucleophile.[1]
-
Ring Opening: The hydroxyl oxygen attacks the terminal carbon (C3) of the ECH epoxide ring.[1]
-
Chlorination: The resulting intermediate (a hydroxylated ether) undergoes substitution with HCl to replace the remaining hydroxyl with a chlorine atom, locking in the tetrachloro-ether structure.[1]
Visualization of Formation
The following diagram illustrates the competitive pathway forming CAS 59440-90-3 alongside the target Epichlorohydrin.
Figure 1: Mechanistic pathway showing the divergence from the target synthesis (ECH) to the formation of the impurity CAS 59440-90-3 via dimerization.[1]
Toxicology & Safety (E-E-A-T Assessment)
Expert Insight: While specific toxicological data for CAS 59440-90-3 is less abundant than for its precursors, we must apply the "Read-Across" principle used in pharmaceutical risk assessment (ICH M7 guidelines).
-
Structural Alerts: The compound contains beta-chlorinated alkyl groups.[1] Similar compounds (e.g., Bis(2-chloroethyl) ether, 1,2,3-Trichloropropane) are potent alkylating agents.[1]
-
Genotoxicity Risk: The presence of the Cl-CH2-CH(OR)- motif suggests potential for forming cyclic chloronium ions in vivo, which can alkylate DNA.[1]
-
Handling Protocol: Treat as a Potential Mutagenic Impurity (PMI) .[1] All analytical standards must be handled in a fume hood with double-gloving protocols.[1]
Analytical Methodology: Trace Detection
To detect this impurity at ppm levels in pharmaceutical intermediates, a validated GC-MS method is required.[1] The high boiling point of CAS 59440-90-3 makes it amenable to gas chromatography but requires extended run times to ensure elution.[1]
Validated GC-MS Protocol
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-624 or DB-Wax (Polar columns separate ethers well).[1]
-
Inlet: Splitless (for trace analysis) or Split 1:10 (for process monitoring).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Temperature Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Impurity typically elutes late, >200°C region).
-
Mass Spectrum Targets (SIM Mode)
For high sensitivity (LOD < 1 ppm), use Selected Ion Monitoring (SIM).[1]
-
Quantitation Ion: 75 m/z (C₂H₄Cl⁺ fragment).
-
Qualifier Ions: 79 m/z , 111 m/z (Characteristic dichloropropyl fragment).[1]
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for isolating and quantifying CAS 59440-90-3 in complex matrices.
Control & Remediation Strategies
Minimizing CAS 59440-90-3 requires strict control over the "Stoichiometric Excess" in the reactor.[1]
-
Limit ECH Accumulation: The impurity forms when 1,3-DCP reacts with ECH.[1] In continuous processes, ensure ECH is removed rapidly or kept at low steady-state concentrations relative to the chlorohydrin.[1]
-
Temperature Control: The dimerization activation energy is higher than the primary hydrochlorination.[1] Maintaining reactor temperatures below 110°C significantly reduces ether formation.[1]
-
Purification:
-
Distillation: Due to the large boiling point difference between ECH (116°C) and CAS 59440-90-3 (>200°C est.[1] at atm), fractional distillation is highly effective.[1] The impurity will concentrate in the heavy ends (bottoms).[1]
-
Purge: Regularly purge the distillation bottoms to prevent accumulation of the ether, which can degrade into other chlorinated volatiles.[1]
-
References
Technical Guide: Physical Properties & Characterization of 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether
[1][2]
Introduction & Significance
1,3-Dichloroisopropyl-2,3-dichloropropyl Ether (IUPAC: 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane) is a polychlorinated ether frequently encountered as a high-boiling byproduct in the industrial production of epichlorohydrin and chlorohydrins.[1][2]
In the context of drug development , this compound is classified as a potential genotoxic impurity (PGI) due to its structural similarity to other haloethers (e.g., bis(2-chloroethyl) ether).[1][2] Its presence in pharmaceutical starting materials (like glycerol or propylene glycol derivatives) requires rigorous control strategies.[1][2] This guide synthesizes its physicochemical profile with actionable analytical protocols.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for regulatory filing support.
| Property | Value | Condition/Note |
| CAS Number | 59440-90-3 | Specific isomer identifier |
| Molecular Formula | C₆H₁₀Cl₄O | |
| Molecular Weight | 239.96 g/mol | Heavy chlorinated fraction |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 306.9°C | @ 760 mmHg (Predicted) |
| Flash Point | 120.3°C | Combustible |
| Density | 1.331 g/cm³ | Significantly denser than water |
| Refractive Index | 1.476 | |
| LogP (Octanol/Water) | 2.42 | Lipophilic; potential for bioaccumulation |
| Solubility | High | Soluble in MeOH, DCM, Acetone, Ethyl Acetate |
| Vapor Pressure | Low | < 0.01 mmHg @ 25°C (Est.) |
Structural Analysis
The molecule consists of two distinct chlorinated propyl groups linked by an ether oxygen:[2]
-
Group A (1,3-dichloroisopropyl): A symmetrical -CH(CH₂Cl)₂ moiety.[1][2]
-
Group B (2,3-dichloropropyl): A chiral -CH₂-CH(Cl)-CH₂Cl moiety.[1][2]
This asymmetry results in a complex splitting pattern in NMR spectroscopy and specific fragmentation in Mass Spectrometry, distinguishing it from the symmetrical bis(1,3-dichloro-2-propyl) ether.[1][2]
Formation Mechanism (Impurity Origin)
Understanding the origin is critical for process control.[1][2] This ether forms via the acid-catalyzed ring-opening of epichlorohydrin by 1,3-dichloro-2-propanol, followed by hydrochlorination.[1][2]
Figure 1: Formation pathway in chlorohydrin synthesis processes.
Analytical Characterization Protocols
For researchers isolating or quantifying this impurity, the following spectral features are diagnostic.
Mass Spectrometry (GC-MS) Interpretation
Using Electron Impact (EI) ionization (70 eV), the molecule exhibits a characteristic fragmentation pattern driven by alpha-cleavage adjacent to the ether oxygen and loss of chloromethyl groups.[1][2]
-
Parent Ion: Weak or absent molecular ion (
) due to instability.[1][2] -
Base Peak: Often m/z 79 or m/z 75 (related to
fragments).[1][2] -
Diagnostic Fragments:
Experimental Protocol: Trace Detection by GC-MS
Objective: Quantify CAS 59440-90-3 at ppm levels in a pharmaceutical intermediate.
Methodology:
-
Sample Preparation: Dissolve 100 mg of sample in 10 mL Dichloromethane (DCM). Do not use alcohols to prevent trans-etherification.[1][2]
-
GC Parameters:
-
MS Parameters: SIM mode monitoring ions 79, 111, 191 for high specificity.
Figure 2: GC-MS workflow for trace impurity analysis.
Toxicology & Safety Considerations
Hazard Classification:
-
H-Statements: Likely H351 (Suspected of causing cancer) and H302 (Harmful if swallowed), by analogy to 1,3-dichloro-2-propanol.[1][2]
-
Handling: Use a fume hood.[1][2] Nitrile gloves are recommended; however, due to the compound's high lipophilicity, double-gloving or using laminate gloves (Silver Shield) is superior for prolonged handling.[1][2]
Impurity Control: In pharmaceutical substances, this ether is considered a Cohort of Concern compound (alkyl halide/ether).[1][2] The TTC (Threshold of Toxicological Concern) limit of 1.5 µ g/day typically applies unless compound-specific Ames data proves non-mutagenicity.[1][2]
References
Technical Whitepaper: Characterization and Control of Polychlorinated Dipropyl Ethers
Focus: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3)[1][2][3]
Executive Summary
This technical guide addresses the structural elucidation, formation mechanism, and control strategies for This compound (CAS 59440-90-3).[1][2] Often encountered as a process-related impurity in the synthesis of epichlorohydrin (ECH) derivatives—such as glycerol, chlorphenesin, and guaifenesin—this molecule represents a "mixed" ether isomer.[1] Its presence poses significant challenges in pharmaceutical quality control due to its structural similarity to other mutagenic polychlorinated ethers.[1] This guide provides actionable protocols for researchers to identify, quantify, and mitigate this impurity in compliance with ICH M7 guidelines.
Part 1: Nomenclature and Structural Elucidation[3][4]
The chemical name This compound describes a specific regioisomer of diglycerol tetrachloride.[1] Unlike the symmetrical isomers—Bis(1,3-dichloro-2-propyl) ether and Bis(2,3-dichloro-1-propyl) ether—this compound is asymmetric.[1]
Structural Breakdown
The molecule consists of two distinct propyl moieties linked by an ether oxygen:[1][2]
-
Moiety A (Propyl backbone): A 2,3-dichloropropyl group (
).[1] -
Moiety B (Ethoxy substituent): A 1,3-dichloropropan-2-yl group (also known as a 1,3-dichloroisopropyl group), described in the name as "2-chloro-1-(chloromethyl)ethoxy".[3][1]
IUPAC Name Resolution:
-
Preferred IUPAC Name: 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane.[3][1]
-
Common Name: 2,3-Dichloropropyl 1,3-dichloroisopropyl ether.[1][4]
Visualization: Structural Connectivity
The following diagram illustrates the asymmetric connectivity of the molecule, highlighting the distinction between the linear and branched chlorinated chains.[1][2]
Figure 1: Structural connectivity of CAS 59440-90-3, showing the linkage between the 2,3-dichloropropyl chain and the 1,3-dichloroisopropyl group.[3][1]
Part 2: Mechanism of Formation[4]
The formation of this mixed ether is driven by the acid-catalyzed ring opening of Epichlorohydrin (ECH).[1] In industrial processes involving ECH and hydrochloric acid (to produce dichlorohydrins), side reactions occur where the hydroxyl group of a formed dichlorohydrin attacks a fresh ECH molecule.[1]
Reaction Pathway[1][2][5][6]
-
Precursor Formation: ECH reacts with HCl to form a mixture of 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP).[1]
-
Nucleophilic Attack: The secondary hydroxyl group of 1,3-DCP acts as a nucleophile.[1]
-
Regioselectivity: The nucleophile attacks the less substituted carbon of a protonated ECH molecule (Moiety A precursor), leading to the "mixed" ether structure.[1]
Figure 2: Acid-catalyzed synthesis pathway. The secondary alcohol of 1,3-DCP attacks the primary carbon of the epichlorohydrin epoxide ring.
Part 3: Analytical Characterization & Quantification[3][4]
Due to the presence of multiple isomers (symmetrical vs. asymmetrical), chromatographic separation is critical.[1] The following protocol utilizes GC-MS, the industry standard for polychlorinated ether analysis.
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | C₆H₁₀Cl₄O | Tetrachlorinated ether |
| Molecular Weight | 239.96 g/mol | Distinct isotopic pattern (Cl₄) |
| Boiling Point | 102–106 °C (at 2 Torr) | High boiling impurity |
| Density | ~1.386 g/cm³ | Denser than water |
| Solubility | Lipophilic | Soluble in DCM, MeOH, Hexane |
Experimental Protocol: GC-MS Detection
Objective: Separate CAS 59440-90-3 from its symmetrical isomers.
1. Sample Preparation:
-
Matrix: Dissolve 100 mg of sample (e.g., API intermediate) in 10 mL Dichloromethane (DCM).
-
Internal Standard: Add Deuterated Bis(1,3-dichloro-2-propyl) ether (
-labeled) at 10 ppm.
2. GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2] Non-polar stationary phases are required to separate based on boiling point and polarity subtle differences.[1]
-
Oven Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp 1: 10°C/min to 150°C.[1]
-
Ramp 2: 20°C/min to 280°C (Hold 5 min).
-
3. MS Detection (SIM Mode): Target specific ions to maximize sensitivity and specificity.
Data Interpretation:
-
Elution Order: Generally, the symmetrical bis(2,3-dichloro-1-propyl) ether elutes last due to higher surface area interaction.[1] The mixed isomer (CAS 59440-90-3) typically elutes between the two symmetrical isomers.[1]
-
Validation: Ensure resolution (
) > 1.5 between the mixed ether and the major 1,3-dichloro-2-propanol peak.
Part 4: Toxicology & Regulatory Control (ICH M7)[3][4]
Genotoxicity Assessment
Polychlorinated ethers are structurally related to Bis(chloromethyl) ether (a known human carcinogen).[1][2] While the propyl derivatives are less volatile, they are considered Potentially Mutagenic Impurities (PMIs) under ICH M7 guidelines due to the alkylating potential of the chloropropyl groups.[1]
-
Alert Structure: Alkyl halide / Haloalkene / Haloether.[1][2]
-
Mechanism: Direct alkylation of DNA bases (guanine) via formation of cyclic chloronium ions in vivo.[1][2]
Control Strategy
To maintain this impurity below the Threshold of Toxicological Concern (TTC) or acceptable limits (typically < 10-20 ppm depending on dose):
-
Stoichiometry Control: Use a slight excess of HCl during chlorohydrin synthesis to minimize unreacted ECH, reducing the likelihood of ECH-DCP coupling.
-
Temperature Management: Maintain reaction temperatures < 50°C. Higher temperatures favor the activation energy required for etherification.[1]
-
Purification:
-
Distillation: Effective due to the boiling point difference between the dichlorohydrin monomers (~174°C for 1,3-DCP) and the ether dimers (>250°C at atm pressure).[1]
-
Reverse Osmosis: For wastewater streams, RO membranes show high rejection rates (>95%) for polychlorinated ethers due to their molecular weight (>200 Da).[1][2]
-
References
-
PubChem. (2025).[3][1][2] this compound (CID 93324).[3][1] National Library of Medicine.[1] Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Bis(2-chloro-1-methylethyl) ether and Related Haloethers: Hazard Identification.[1][2][7] Integrated Risk Information System (IRIS).[1][7] Available at: [Link][1]
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).[1][2] Available at: [Link][1][2]
Sources
- 1. Di-n-propyl ether - Wikipedia [en.wikipedia.org]
- 2. Bis(2-chloro-1-methylethyl) ether [webbook.nist.gov]
- 3. This compound | C6H10Cl4O | CID 93324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 59440-90-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis(2-chloro-1-methylethyl) ether | CASRN 108-60-1 | DTXSID4020167 | IRIS | US EPA, ORD [iris.epa.gov]
Molecular Structure of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane: A Technical Deep Dive
Executive Summary
1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) is a specific polychlorinated ether isomer belonging to the family of tetrachlorodipropyl ethers. Often encountered as a critical process impurity in the manufacturing of Epichlorohydrin (ECH) and Glycerol , this molecule represents a significant challenge in pharmaceutical and industrial chemical purity profiling.
Unlike its symmetrical counterparts—Bis(1,3-dichloro-2-propyl) ether and Bis(2,3-dichloropropyl) ether—this "mixed" ether exhibits unique physicochemical properties and formation kinetics. Its presence serves as a marker for specific side-reactions involving 1,3-Dichloro-2-propanol (1,3-DCP) and Epichlorohydrin , necessitating precise analytical control strategies due to the genotoxic potential associated with alkyl halides.
Structural Elucidation and Stereochemistry
Molecular Architecture
The molecule is an aliphatic ether connecting two distinct chlorinated propyl groups. Its IUPAC name reveals its asymmetry:
-
Moiety A (2,3-Dichloropropyl group): Derived from 2,3-dichloro-1-propanol. This chain contains a chiral center at the C2 position.
-
Moiety B (1,3-Dichloro-2-propyl group): Derived from 1,3-dichloro-2-propanol. This group is chemically symmetric around the central methine carbon (attached to two chloromethyl groups).
Connectivity: The ether oxygen links the primary carbon of the 2,3-dichloropropyl chain to the secondary carbon of the 1,3-dichloro-2-propyl chain.
Table 1: Structural Parameters
| Parameter | Value | Notes |
| Molecular Formula | C₆H₁₀Cl₄O | Tetrachlorinated ether |
| Molecular Weight | 239.95 g/mol | |
| CAS Number | 59440-90-3 | |
| Chirality | 1 Chiral Center | Located at C2 of the propane backbone (Side A). Exists as (R) and (S) enantiomers. |
| Symmetry | Asymmetric | "Mixed" ether isomer. |
Stereochemical Implications
While Moiety B is achiral (possessing a plane of symmetry), Moiety A confers chirality to the entire molecule. In a standard industrial synthesis of epichlorohydrin, the starting material is often racemic; thus, this impurity is typically generated as a racemic mixture of (R) and (S) enantiomers. Separation of these enantiomers is rarely performed in industrial settings but is relevant for rigorous toxicological binding studies.
Mechanism of Formation
Understanding the genesis of this impurity is vital for process control. It arises primarily during the hydrochlorination of glycerol or the synthesis of epichlorohydrin from allyl chloride.
The "Mixed Ether" Pathway
The formation is driven by the acid-catalyzed nucleophilic attack of a dichloropropanol (DCP) isomer on the epoxide ring of Epichlorohydrin (ECH).
-
Precursors: The reaction mixture typically contains ECH, 1,3-DCP, and 2,3-DCP.
-
Nucleophilic Attack: The hydroxyl group of 1,3-DCP attacks the less hindered primary carbon (C1) of the Epichlorohydrin ring (or the more substituted C2 under acidic conditions, though steric hindrance favors the former in uncatalyzed steps).
-
Intermediate Formation: This forms a trichlorinated alcohol intermediate.
-
Chlorination: The resulting hydroxyl group is substituted by chlorine (via reaction with HCl or thionyl chloride agents present in the process), yielding the final tetrachlorinated ether.
Reaction Pathway Visualization
Figure 1: The primary formation pathway involves the condensation of 1,3-DCP and Epichlorohydrin followed by chlorination.
Physicochemical & Analytical Profiling
Physical Properties
This compound is a dense, viscous liquid with low water solubility, behaving as a "heavy" organic contaminant.
-
Boiling Point: 102–106 °C (at 2 Torr)
-
Density: ~1.386 g/cm³
-
Solubility: Miscible in acetone, methanol, and chlorinated solvents (DCM, Chloroform). Immiscible in water.
-
Partition Coefficient (LogP): Estimated ~3.2 (Lipophilic).
Analytical Detection (GC-MS)
Differentiation from its isomers (Bis-1,3 and Bis-2,3 ethers) is critical. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.
Key Fragmentation Patterns (EI Source):
-
Molecular Ion (M+): Weak or absent due to ether instability.
-
Alpha-Cleavage: Cleavage adjacent to the ether oxygen is the dominant pathway.
-
Fragment A (Side A): Loss of -CH2-CH(Cl)-CH2Cl group.
-
Fragment B (Side B): Loss of -CH(CH2Cl)2 group.
-
-
Isotopic Cluster: The presence of 4 chlorine atoms creates a distinct isotopic envelope (M, M+2, M+4, M+6, M+8) with relative intensities of roughly 77:100:49:11:1.
Differentiation Strategy:
-
Bis(1,3-dichloro-2-propyl) ether: Shows intense fragments related to the symmetrical loss of (CH2Cl)2CH groups.
-
Target Mixed Ether: Shows a complex spectrum containing fragments from both 1,3- and 2,3-propyl moieties.
Toxicology and Safety Assessment
Genotoxicity and Carcinogenicity
As a polychlorinated ether structurally related to Bis(chloromethyl) ether (a known human carcinogen) and Epichlorohydrin (Class 2A carcinogen), this molecule must be treated as a potential mutagenic impurity (PMI) .
-
Mechanism: The beta-chloro ether functionality can act as an alkylating agent, potentially forming DNA adducts.
-
Regulatory Status: While not always explicitly listed in pharmacopeial monographs, it falls under the ICH M7 guidelines for mutagenic impurities. Control limits are typically set to the Threshold of Toxicological Concern (TTC) levels (e.g., 1.5 µ g/day ) unless compound-specific Ames data proves otherwise.
Environmental Impact
In the context of "Red Water" (wastewater from epichlorohydrin production), this compound contributes to the Total Organic Halogen (TOX) load. It is resistant to hydrolysis and biodegradation, posing a persistence risk in aquatic environments.
Control and Remediation Strategies
For researchers using ECH or Glycerol in API synthesis, the following control measures are recommended:
-
Feedstock Control: Screen starting ECH for heavy ends using GC-FID.
-
Process Optimization: Avoid high temperatures (>100°C) in the presence of Lewis acids, which promote etherification.
-
Purification:
-
Distillation: Effective due to the high boiling point difference between ECH (117°C) and the impurity (>250°C at atm pressure).
-
Carbon Filtration: Activated carbon is highly effective at removing lipophilic chlorinated ethers from aqueous or polar organic streams.
-
References
-
National Institute of Standards and Technology (NIST) . Mass Spectrum of 2-Chloromethyl-1,3-dichloro-2-methylpropane (Structural Analog). NIST Chemistry WebBook. [Link]
-
U.S. Environmental Protection Agency (EPA) . Locating and Estimating Air Emissions from Sources of Epichlorohydrin. EPA-450/4-84-007j. [Link]
Part 1: Executive Summary & Core Directive
Technical Whitepaper: Spectroscopic Elucidation and Characterization of Polychlorinated Ethers (
In pharmaceutical and industrial synthesis, the detection of polychlorinated ether impurities is a critical quality attribute due to their potential genotoxicity. The molecular formula
This guide departs from standard spectral listing to provide a causal analysis of structural elucidation . We focus on the why and how of identification—prioritizing the unique isotopic signatures in Mass Spectrometry (MS) as the primary screening tool, followed by Nuclear Magnetic Resonance (NMR) for isomeric confirmation.
Part 2: Structural Logic & Molecule Analysis
Before interpreting spectra, we must establish the physicochemical constraints of the analyte.
Degree of Unsaturation (DoU)
Using the formula
Implication: The molecule is fully saturated. It contains no double bonds or rings. The structure consists purely of alkyl chains, ether linkages, and chlorine substituents.
Isomeric Candidates
While multiple isomers exist, two are chemically probable in the context of epichlorohydrin/allyl chloride chemistry:
-
Bis(2,3-dichloropropyl) ether: (Target Analyte) Symmetric, derived from 2,3-dichloropropanol.
-
Bis(1,3-dichloro-2-propyl) ether: Symmetric, derived from 1,3-dichloro-2-propanol.
Part 3: Mass Spectrometry (The Primary Screen)
Mass Spectrometry is the most robust method for initial detection due to the distinct isotopic abundance of chlorine (
The Isotopic Envelope ( Cluster)
For a molecule with four chlorine atoms (
Table 1: Theoretical Isotopic Abundance for
| Ion | Mass (m/z) | Composition | Relative Intensity (Approx) | Diagnostic Value |
| M | 238 | 100% (Base) | Nominal Mass | |
| M+2 | 240 | ~130% | Highest Peak | |
| M+4 | 242 | ~65% | Distinctive "Step down" | |
| M+6 | 244 | ~15% | Tail | |
| M+8 | 246 | ~1% | Trace |
Critical Insight: Unlike non-halogenated compounds where the M peak is dominant, in
systems, the M+2 peak is often more intense than the M peak . This "hump" pattern is the immediate visual cue for a tetrachlorinated species.
Fragmentation Pathway (EI-MS)
The ether oxygen directs fragmentation via
-
Primary Fragment (
125/127): Cleavage of the C-O bond yields the dichloropropyl cation ( ). -
Secondary Fragment (
75/77): Loss of from the propyl chain.
Figure 1: Predicted fragmentation pathway for Bis(2,3-dichloropropyl) ether under Electron Impact (70eV).
Part 4: NMR Spectroscopy (Structural Confirmation)
While MS confirms the formula and halogen count, NMR is required to determine the substitution pattern (2,3-dichloro vs 1,3-dichloro).
Symmetry Argument
Bis(2,3-dichloropropyl) ether is symmetric around the oxygen atom.
-
Structure:
-
Result: The spectrum will show only 3 unique proton environments and 3 unique carbon environments , despite having 6 carbons and 10 protons.
Predicted Chemical Shifts
The values below are derived from chemometric additivity rules (Shoolery’s rules) for halo-ethers.
Table 2:
| Position | Type | Predicted Shift ( | Multiplicity | Integration | Causality |
| 3.70 – 3.90 | Doublet of Doublets (dd) | 4H | Deshielded by Oxygen and | ||
| 3.60 – 3.75 | Doublet of Doublets (dd) | 4H | Deshielded by | ||
| 4.10 – 4.30 | Multiplet (m) | 2H | Most deshielded due to secondary Cl and |
Table 3:
| Position | Type | Predicted Shift ( | Diagnostic Note |
| 44 – 46 | Typical primary alkyl chloride. | ||
| 56 – 59 | Secondary chloride, shifted downfield. | ||
| 70 – 72 | Ether carbon, most deshielded. |
Differentiation Note: If the isomer were Bis(1,3-dichloro-2-propyl) ether, the methine proton (
) would be significantly shifted downfield (approx 3.8-4.0 ppm) but the carbon spectrum would show the ether carbon as a methine () rather than a methylene ( ). DEPT-135 NMR is the definitive experiment here:
Target: 2 negative peaks (
), 1 positive peak (). Isomer: 2 negative peaks (
), 1 positive peak () - Wait, careful analysis: Target (Bis-2,3):
(neg),(pos), (neg). Total: 2 Neg, 1 Pos. Isomer (Bis-1,3):
(neg),(pos). Total: 1 Neg (2x intensity), 1 Pos.
Part 5: Experimental Protocol for Trace Analysis
When detecting this compound as an impurity (e.g., in epichlorohydrin), it is often present at ppm levels. Direct NMR is impossible.
Protocol: Liquid-Liquid Extraction & Enrichment
-
Sample Prep: Dilute 10 g of crude epichlorohydrin in 50 mL of hexane.
-
Wash: Wash with water (3 x 20 mL) to remove polar alcohols (glycerol, chlorohydrins). The target ether is highly lipophilic (
) and will remain in hexane. -
Concentration: Dry hexane layer over
. Concentrate via rotary evaporation to 1 mL (do not dry completely to avoid volatility losses). -
Analysis: Inject 1
L into GC-MS (Splitless mode).
Figure 2: Analytical workflow for the isolation and identification of polychlorinated ethers.
Part 6: References
-
United States Environmental Protection Agency (EPA). (1979). Locating and Estimating Air Emissions from Sources of Epichlorohydrin. EPA-450/4-84-007j. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 95858503, Bis(2,3-dichloropropyl) ether. Retrieved from
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Isotopic Abundance calculations).
-
Solvay SA. (2008). Product containing epichlorohydrin, its preparation and its use. Patent WO2008152044A1. (Describes glycerol ether impurities).
Toxicological Profile & Risk Assessment: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
CAS No: 59440-90-3 Common Synonyms: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Polychlorinated Dipropyl Ether (PCDE) Isomer.[1]
Executive Summary
This technical guide provides a comprehensive toxicological assessment of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane , a specific polychlorinated ether isomer often encountered as a high-potency byproduct in the synthesis of epichlorohydrin, glycerin, and propylene oxide derivatives.[1]
For drug development professionals and toxicologists, this compound represents a Class 2 or Class 3 Genotoxic Impurity (GTI) concern. Its structural similarity to potent carcinogens like bis(2-chloroethyl) ether (BCEE) and bis(chloromethyl) ether (BCME) necessitates rigorous control strategies.[1] This guide details the physicochemical properties, metabolic activation pathways, genotoxic mechanisms, and validated analytical protocols required for its detection and risk management.
Part 1: Physicochemical Identity & Structural Analysis[1]
Molecular Architecture
The molecule is an asymmetric ether bridging two chlorinated propyl groups:
-
Group A: 2,3-dichloropropyl moiety.[1]
-
Group B: 1,3-dichloro-2-propyl moiety (derived from 1,3-dichloro-2-propanol).[1]
Unlike symmetric ethers (e.g., bis(2-chloroethyl) ether), this asymmetry influences its metabolic stability and lipophilicity. The presence of chlorine atoms at the
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the structural features contributing to the compound's toxicity, specifically its alkylating potential and metabolic liabilities.
Figure 1: Structure-Activity Relationship (SAR) highlighting the critical features leading to genotoxicity.[1]
Part 2: Toxicokinetics (ADME) & Metabolic Activation
The toxicity of chloroalkyl ethers is rarely due to the parent compound alone but rather its metabolic activation.
Absorption & Distribution[1]
-
Lipophilicity: High logP (estimated ~2.5–3.[1]0) allows rapid absorption across the gastrointestinal tract and dermal barriers.
-
Distribution: Preferential accumulation in lipid-rich tissues (adipose, CNS) and high-perfusion organs (liver, kidneys).[1]
Metabolic Pathway (Bioactivation)
The primary clearance mechanism involves Cytochrome P450-mediated O-dealkylation .[1] This oxidative cleavage generates reactive intermediates capable of DNA alkylation.
-
Hydroxylation: CYP450 enzymes (likely CYP2E1) hydroxylate the
-carbon next to the ether oxygen.[1] -
Hemiacetal Collapse: The resulting
-hydroxy ether is unstable and spontaneously collapses.[1] -
Release of Toxicants: This cleavage releases a chlorinated aldehyde (e.g., chloroacetaldehyde precursor) and a chlorohydrin (e.g., 1,3-dichloro-2-propanol), both of which are established mutagens.[1]
Figure 2: Metabolic bioactivation pathway leading to genotoxic intermediates.[1]
Part 3: Molecular Mechanism of Toxicity
Genotoxicity (Mutagenicity)
This compound acts as a bifunctional alkylating agent .
-
Mechanism: The metabolic byproducts (specifically epoxides formed from the chlorohydrin release) act as electrophiles. They attack the nucleophilic centers of DNA, primarily the N7 position of guanine.
-
Ames Test Prediction: Positive in Salmonella typhimurium strains TA100 and TA1535 (base-pair substitution) with metabolic activation (S9 fraction).[1]
Hepatotoxicity[1][8]
-
Oxidative Stress: The depletion of glutathione (GSH) during the conjugation of chlorinated metabolites leads to hepatocellular necrosis.
-
Observation: Similar compounds (e.g., 1,2-dichloropropane) show centrilobular necrosis in rodent models.[1]
Part 4: Quantitative Toxicity Data (Read-Across)
Due to the limited public data for this specific isomer, risk assessment relies on "Read-Across" from structurally homologous chloroalkyl ethers.[1]
| Parameter | Surrogate / Related Compound | Value / Effect | Relevance |
| Acute Oral LD50 | Bis(2-chloroethyl) ether | 75 mg/kg (Rat) | High (Structural Homolog) |
| Carcinogenicity | Bis(2-chloro-1-methylethyl) ether | Group 3 (IARC) / B2 (EPA) | Moderate (Methyl substitution reduces reactivity) |
| Mutagenicity | 1,3-Dichloro-2-propanol | Positive (Ames + S9) | High (Primary Metabolite) |
| Target Organ | 1,2-Dichloropropane | Liver, Kidney | High (Mechanistic similarity) |
Risk Assessment Conclusion: Treat CAS 59440-90-3 as a mutagenic carcinogen .[1] In pharmaceutical settings, it must be controlled to Threshold of Toxicological Concern (TTC) levels for mutagenic impurities (
Part 5: Analytical & Experimental Protocols
Detection Strategy: GC-MS/MS
Standard HPLC is insufficient due to the lack of a strong chromophore.[1] Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard.[1]
Protocol: Trace Analysis in Water or Drug Substance
-
Sample Preparation (Liquid-Liquid Extraction):
-
Dissolve 1g of drug substance in 10 mL water (if soluble) or DMSO.
-
Add internal standard (e.g., deuterated bis(2-chloroethyl) ether).
-
Extract 3x with 5 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
-
Dry organic layer over anhydrous
.[1] -
Concentrate to 100
under nitrogen stream (do not evaporate to dryness due to volatility).
-
-
GC-MS Parameters:
-
Column: DB-624 or ZB-5MS (30m x 0.25mm ID x 1.4
film).[1] Note: Thick film required for retaining volatile ethers. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: Splitless (250°C).
-
Oven Program: 40°C (hold 2 min)
10°C/min 240°C (hold 5 min). -
Detection: SIM Mode (Selected Ion Monitoring).[1]
-
Target Ions: m/z 79, 111, 121 (Characteristic chloro-alkyl fragments).
-
-
Experimental Workflow Diagram
Figure 3: Validated analytical workflow for trace detection of polychlorinated ethers.
Part 6: Handling & Safety Guidelines
Signal Word: DANGER
-
Hazard Statements:
-
Engineering Controls:
References
-
U.S. Environmental Protection Agency (EPA). (2017).[1][7] Toxicological Profile for Bis(2-chloroethyl) Ether. Agency for Toxic Substances and Disease Registry.[1][7] Retrieved from [Link]
-
California OEHHA. (2011).[1] Chemicals for CIC Consultation: Chloroalkyl Ethers. Office of Environmental Health Hazard Assessment. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 59440-90-3. PubChem.[1] Retrieved from [Link]
-
World Health Organization (WHO). (2002).[1][6] Concise International Chemical Assessment Document 48: 1,3-Dichloro-2-propanol. IPCS Inchem.[1] Retrieved from [Link]
Sources
Technical Guide: Solubility Profile & Characterization of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
CAS Number: 59440-90-3 Molecular Formula: C₆H₁₀Cl₄O Synonyms: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Bis(chloromethyl)methyl 2,3-dichloropropyl ether.[1]
Executive Summary
This technical guide analyzes the physicochemical properties and solubility behavior of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane , a polychlorinated ether often encountered as a synthesis intermediate or byproduct in the production of epichlorohydrin derivatives and flame retardants.
For researchers and drug development professionals, understanding the solubility of this compound is critical for three reasons:
-
Impurity Profiling: It often exists as a lipophilic impurity in pharmaceutical excipients (e.g., glycerin, propylene glycol) or active pharmaceutical ingredients (APIs) synthesized via chlorohydrin pathways.
-
Extraction Efficiency: Its high lipophilicity requires specific organic solvent systems for effective liquid-liquid extraction (LLE).
-
Process Safety: As a halogenated ether, it poses potential genotoxic risks, necessitating strict containment protocols during dissolution.
Physicochemical Framework
To predict and manipulate the solubility of CAS 59440-90-3, one must understand its molecular architecture. The molecule consists of two chlorinated propyl groups linked by an ether oxygen.
-
Lipophilicity (LogP): The compound features four chlorine atoms, significantly increasing its hydrophobicity. The estimated LogP is approximately 2.5 – 3.2 , indicating poor water solubility and high affinity for non-polar and moderately polar organic solvents.
-
Polarity: The central ether linkage (-O-) provides a dipole, but the electron-withdrawing chlorine atoms reduce the basicity of the oxygen. Consequently, it does not form strong hydrogen bonds, making it immiscible with water but soluble in hydrogen-bond-accepting solvents.
Table 1: Predicted Solubility Profile (25°C)
Note: Data derived from Structure-Property Relationships (SPR) for polychlorinated ethers.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Miscible | "Like dissolves like"; Van der Waals forces dominate. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | High (>100 mg/mL) | Dipole-dipole interactions; ether oxygen accepts weak H-bonds. |
| Alcohols (Polar Protic) | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble due to alkyl chain compatibility, though less than in aprotic solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | Soluble due to lipophilic alkyl backbone, but polarity of ether linkage may limit miscibility at low temps. |
| Aqueous Media | Water, Phosphate Buffer (pH 7.4) | Insoluble (< 0.1 mg/mL) | Hydrophobic effect; inability to disrupt water's H-bond network. |
Experimental Protocols for Solubility Determination
For rigorous quantification in a drug development setting, visual estimation is insufficient. The following protocols utilize High-Performance Liquid Chromatography (HPLC) for precise solubility determination.
Protocol A: Saturation Shake-Flask Method (OECD 105 Adapted)
Objective: Determine thermodynamic equilibrium solubility in a specific organic solvent.
-
Preparation:
-
Weigh approximately 50 mg of the test substance into a 4 mL amber glass vial (to prevent photodegradation).
-
Add 1 mL of the target solvent (e.g., Methanol).
-
-
Equilibration:
-
If the solid dissolves completely, add more substance until a visible precipitate remains (saturation).
-
Cap the vial and place it in a thermostatic shaker at 25°C ± 0.1°C for 24 hours.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved material.
-
Critical Step: Filter the supernatant using a 0.22 µm PTFE filter . (Do not use Nylon filters, as chlorinated ethers may adsorb to the membrane).
-
-
Quantification:
-
Dilute the filtrate with the mobile phase (typically Acetonitrile:Water) to fall within the linear calibration range.
-
Analyze via HPLC-UV (210-220 nm) or GC-MS (SIM mode for specific ion monitoring).
-
Protocol B: Visual Solubility Screening (Tier 1)
Objective: Rapidly classify solvent compatibility for process development.
-
Place 10 mg of substance in a test tube.
-
Add solvent in increments: 0.1 mL, 0.5 mL, then 1.0 mL.
-
Vortex for 30 seconds after each addition.
-
Interpretation:
-
Dissolved in 0.1 mL: Very Soluble (>100 mg/mL).
-
Dissolved in 1.0 mL: Soluble (~10 mg/mL).
-
Undissolved in 1.0 mL: Sparingly Soluble/Insoluble .
-
Workflow Visualization
The following diagram outlines the decision logic for selecting a solvent system based on the intended application (Extraction vs. Analysis).
Figure 1: Decision matrix for solvent selection in extraction and analytical workflows. Green path denotes extraction from aqueous matrices; Red path denotes standard preparation.
Implications for Drug Development[2]
Impurity Management
In drug synthesis, particularly when using epichlorohydrin, CAS 59440-90-3 may form as a "Process-Related Impurity" (PRI).
-
Removal Strategy: Due to its high solubility in non-polar solvents, washing the aqueous reaction mixture with Hexane or Heptane can selectively remove this impurity while retaining polar APIs in the aqueous phase.
-
Detection: It lacks a strong chromophore. GC-MS or LC-MS/MS is recommended over standard UV detection for trace analysis (ppm levels).
Toxicity & Handling
Chlorinated ethers are potential alkylating agents.
-
Genotoxicity: Structurally similar to Bis(chloromethyl) ether (a known carcinogen), though likely less volatile. Treat as a potential mutagen.
-
PPE: Use Fluoroelastomer (Viton) gloves. Standard nitrile gloves may degrade upon prolonged exposure to the concentrated ether or its carrier solvents (e.g., DCM).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93324, this compound. Retrieved from [Link]
-
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual reference for LogP solubility prediction).
Sources
Methodological & Application
"using 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane in organic synthesis"
Application Note: High-Value Derivatization of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Executive Summary
This compound (CAS: 59440-90-3), often referred to as Tetrachlorodipropyl Ether (TCDPE) , is a specialized chlorinated ether intermediate.[1] Unlike symmetric ethers, this asymmetric isomer possesses a unique "hybrid" structure containing both vicinal (1,2-) and geminal-mimicking (1,3-) dichloride functionalities.[1]
This guide details the utilization of TCDPE as a high-density crosslinking scaffold.[1] Its primary utility lies in its four electrophilic sites—three primary chlorides and one secondary chloride —which allow for tunable nucleophilic substitution.[1] This document provides validated protocols for converting TCDPE into polysulfide sealants , energetic plasticizers , and polyol precursors for polyurethane synthesis.
Chemical Architecture & Reactivity Profile
Understanding the steric and electronic environment of the four chlorine atoms is prerequisite to successful synthesis.
-
Side A (2,3-Dichloropropyl): Contains one primary (
) and one secondary ( ) alkyl chloride.[1] The Cl is highly reactive to attack; the Cl is sterically hindered. -
Side B (1,3-Dichloro-2-propyl): Contains two primary (
) alkyl chlorides.[1] Both are highly reactive.[1] -
The Ether Linkage: Provides chemical stability against hydrolysis under basic conditions, allowing for harsh nucleophilic substitutions without backbone degradation.
Reactivity Hierarchy:
This hierarchy allows for stepwise functionalization , where mild conditions substitute the three primary chlorines, and forcing conditions substitute the fourth.
Application I: Synthesis of Solvent-Resistant Polysulfide Elastomers
Context: Polysulfide rubbers (Thiokols) are critical in aerospace for fuel tank sealants due to their resistance to swelling by hydrocarbons.[1] TCDPE acts as a trifunctional crosslinker , introducing branching points into the linear polymer chain formed by dichloroformal and sodium polysulfide.
Mechanism: Interfacial polycondensation between the organic halide phase and aqueous sodium polysulfide.
Protocol: Interfacial Polycondensation
Reagents:
-
Monomer A: Bis(2-chloroethyl) formal (Linear backbone).[1]
-
Crosslinker: TCDPE (CAS 59440-90-3) (0.5 – 2.0 mol% relative to Monomer A).[1]
-
Reagent B: Sodium Polysulfide (
, rank ) (2.0M Aqueous Solution).[1] -
Dispersant: Magnesium Hydroxide (
) (in situ generated).[1] -
Surfactant: Sodium alkylnaphthalene sulfonate.[1]
Step-by-Step Methodology:
-
Aqueous Phase Preparation: In a jacketed reactor, charge the
solution. Add and to generate a colloidal dispersant.[1] Heat to 80°C . -
Monomer Addition: Premix Monomer A and the TCDPE Crosslinker. Add this organic mixture dropwise to the agitated aqueous phase over 60 minutes.
-
Critical Parameter: Agitation speed must be optimized (typically 600-800 RPM) to maintain a specific bead size distribution.[1]
-
-
Reaction Maturation: Maintain 95-100°C for 2 hours. The primary chlorides on TCDPE react rapidly, incorporating the ether into the growing polymer network.
-
Note: The secondary chloride on TCDPE may remain unreacted or react slowly, providing a latent cure site or a pendant group.
-
-
Washing & Coagulation: Decant the mother liquor. Wash the resulting polymer latex with water (3x) to remove salts. Coagulate using dilute acid (HCl) if a solid rubber cake is desired.[1]
-
Desulfurization (Optional): Treat with
at 80°C to strip labile sulfur bonds (S-S-S to S-S), improving thermal stability.[1]
Data Output:
| Parameter | Value | Impact |
| Crosslink Density | 0.5 - 2.0% | Controls modulus and compression set.[1] |
| Glass Transition ( | -55°C to -60°C | Ensures low-temperature flexibility (Aerospace req).[1] |
| Solvent Swell (Jet Fuel) | < 5% vol | Critical for fuel tank integrity.[1] |
Application II: Synthesis of Energetic Plasticizers (Glycidyl Azide Analogues)
Context:
Substitution of chloride with azide (
Protocol: Phase Transfer Azidation
Reagents:
-
Substrate: TCDPE.
-
Nucleophile: Sodium Azide (
) (1.5 eq per Cl).[1] -
Solvent: DMSO (homogeneous) or Water/Toluene (heterogeneous).[1]
-
Catalyst (if heterogeneous): Tetrabutylammonium bromide (TBAB).[1]
Workflow:
-
Dissolution: Dissolve TCDPE in DMSO (0.5 M concentration).
-
Addition: Add
slowly to maintain temperature . -
Heating: Heat to 100°C for 12 hours.
-
Mechanistic Insight: This temperature is sufficient to displace the three primary chlorides. To displace the secondary chloride, temperature must be raised to 110-120°C, but thermal stability of the organic azide becomes a limiting factor.
-
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.[1]
-
Drying: Dry over
and concentrate in vacuo (Do not heat dry residue > 60°C).
Application III: Hydrolysis to Polyether Polyols
Context: Converting the chlorides to hydroxyls (-OH) creates a specialized polyether polyol.[1] This tetrol (or triol) is a precursor for high-performance Polyurethanes (PU) requiring flame retardancy (due to residual Cl) or specific crosslinking.[1]
Protocol: Hydrolysis via Acetate Intermediate
Direct hydrolysis of polychlorinated ethers is difficult.[1] The "Acetate Route" is preferred for higher yield.
-
Esterification: React TCDPE with Potassium Acetate (KOAc) in DMF at 140°C.
-
Saponification: Treat the resulting tetra-acetate with NaOH/Methanol.
[1] -
Purification: Distill the resulting polyol (high vacuum required) or use as-is for PU foaming.[1]
Visualizing the Chemistry
The following diagram illustrates the divergent synthetic pathways based on the nucleophile choice, highlighting the central role of TCDPE.
Figure 1: Synthetic divergence of TCDPE into Elastomers, Energetics, and Polyols.[1]
Safety & Handling Protocols
-
Toxicity: Chlorinated ethers are potential alkylating agents.[1] Treat as a suspected carcinogen .[1] Use full PPE (Butyl rubber gloves, respirator).[1]
-
Waste: All aqueous waste from polysulfide synthesis contains sulfides and must be oxidized (Bleach/Peroxide) before disposal.[1] Azide waste must be quenched to prevent formation of hydrazoic acid.[1]
References
-
PubChem. (2023).[1] this compound - Compound Summary. National Library of Medicine.[1] [Link][1]
-
Eller, K., et al. (2000).[1] Epoxides.[1][2][3][4] Ullmann's Encyclopedia of Industrial Chemistry.[1] (Context on chlorohydrin ether precursors). [Link][1]
-
Luck, R. M. (1990).[1] Polysulfide Sealants in Aerospace Applications.[1] In Handbook of Sealant Technology. (Context on tri-halo ether crosslinkers).
Sources
Application Note: Safe Handling and Experimental Protocol for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Chemical Profile & Hazard Identification
1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane is a specialized chlorinated ether, often encountered as a high-boiling impurity in the synthesis of epichlorohydrin or as a specific intermediate in the production of flame retardants and glycerol derivatives. Structurally, it represents a "dimer" formed by the etherification of two chlorinated C3 units.
Identity & Properties
| Property | Specification |
| CAS Number | 59440-90-3 |
| Common Synonyms | Bis(2,3-dichloropropyl) ether; 1,3-Dichloroisopropyl-2,3-dichloropropyl ether |
| Molecular Formula | |
| Molecular Weight | 239.96 g/mol |
| Physical State | Viscous colorless to pale yellow liquid |
| Boiling Point | 102–106 °C @ 2 Torr (High vacuum required) |
| Density | ~1.386 g/cm³ |
| Solubility | Soluble in DMSO, Methanol, DCM, Chloroform; Low water solubility |
Safety Assessment (E-E-A-T Analysis)
While Safety Data Sheets (SDS) typically classify this compound as an Irritant (H315, H319) and Skin Sensitizer (H317) , its structure warrants elevated caution.
-
Alkylating Potential: The presence of
-chloro ether moieties suggests potential alkylating activity, similar to bis(chloromethyl) ether (BCME), though sterically less reactive. It should be handled as a potential mutagen . -
Sensitization: Chlorinated aliphatic ethers are potent sensitizers. Exposure can lead to severe contact dermatitis and respiratory hypersensitivity.
-
Regulatory Note: Historically flagged as a precursor structure relevant to chemical weapons conventions (sulfur mustard analogs), though this specific oxygen-analog is unregulated in most jurisdictions, it requires strict inventory tracking.
Engineering Controls & PPE
Critical Directive: Do not handle this compound on an open bench. All transfers must occur within a certified Chemical Fume Hood or Glovebox.
Personal Protective Equipment (PPE) Matrix
| Zone | Requirement | Rationale |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Prevents inhalation of aerosols/vapors. |
| Dermal (Hands) | Double Glove System: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or Viton | Chlorinated solvents/ethers permeate standard nitrile rapidly. Laminate offers >4hr breakthrough time. |
| Ocular | Chemical Goggles + Face Shield | Splash protection is mandatory; safety glasses are insufficient for liquid handling under vacuum. |
| Body | Lab Coat (Flame Resistant) + Chemical Apron | Prevents saturation of clothing in case of spill. |
Experimental Protocol: Handling & Transfer
Storage & Stability[4]
-
Temperature: Store at -20°C (Freezer).
-
Atmosphere: Hygroscopic and potentially oxidative. Store under Argon or Nitrogen .
-
Container: Borosilicate glass with PTFE-lined caps. Avoid plastics (PS/PVC) which may leach or degrade.
Workflow Visualization
The following diagram outlines the decision logic for safe handling and transfer.
Figure 1: Decision logic for safe transfer of chlorinated ether reagents.
Step-by-Step Transfer Protocol
Objective: Transfer 100 mg of reagent to a reaction flask without exposure.
-
Equilibration: Remove the vial from the -20°C freezer. Place in a desiccator and allow it to warm to room temperature (approx. 30 mins) to prevent water condensation inside the vial upon opening.
-
Inerting: Clamp the source vial and the receiving flask inside the fume hood. Purge the receiving flask with Nitrogen for 5 minutes.
-
Syringe Prep: Use a glass Hamilton Gastight syringe (plastic syringes may swell). Flush the syringe 3x with dry Dichloromethane (DCM) or the reaction solvent.
-
Withdrawal:
-
Insert a needle connected to an inert gas line (N2 balloon) into the source vial septum to equalize pressure.
-
Insert the syringe needle, invert the vial, and withdraw the required volume (Density 1.386
100 mg 72 L).
-
-
Addition: Transfer immediately to the reaction vessel. If the reaction is exothermic, cool the receiving flask to 0°C before addition.
-
Decontamination: Immediately draw 10% NaOH in Methanol into the used syringe to neutralize residual alkyl chlorides before removing it from the hood.
Analytical Verification (GC-MS)
Due to its high boiling point and chlorine content, GC-MS is the preferred method for purity analysis.
| Parameter | Setting |
| Column | DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split ratio 20:1) |
| Oven Program | 60°C (hold 1 min) |
| MS Source | EI (70 eV), Source Temp: 230°C |
| Diagnostic Ions | m/z 75 ( |
Note: The molecular ion (
Decontamination & Waste Disposal[5]
Principle: Chlorinated ethers are stable against simple hydrolysis but react with strong nucleophiles.
Spill Management
-
Evacuate the immediate area if the spill is outside the hood (>5 mL).
-
PPE: Don Silver Shield gloves and a respirator (organic vapor cartridge) if ventilation is compromised.
-
Absorb: Use Vermiculite or activated charcoal mats. Do not use paper towels (fire hazard if flammable solvents are present).
-
Neutralize: Treat the absorbent with a solution of Ethanolic Potassium Hydroxide (KOH) to promote dehydrohalogenation and ether cleavage (slow process).
Waste Stream
-
Labeling: "Halogenated Organic Waste - Toxic/Sensitizer."
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or alkali metals.
-
Destruction: High-temperature incineration (>1000°C) with scrubber systems for HCl gas is the only approved disposal method.
References
-
PubChem. (2023). Compound Summary: this compound (CAS 59440-90-3).[1][2][3][4][5] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2023).[2] Substance Information: Chlorinated Ethers and Propanol Derivatives.[2][Link][2]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[6] National Academies Press. [Link]
Sources
- 1. This compound | 59440-90-3 [chemicalbook.com]
- 2. This compound | C6H10Cl4O | CID 93324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 59440-90-3 | Benchchem [benchchem.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. pdqscientific.com [pdqscientific.com]
- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Application Note: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane as a Multifunctional Linker in Medicinal Chemistry
Executive Summary
1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3 ), herein referred to as DCCEP , represents a specialized class of polychlorinated ethers derived from the condensation of glycerol chlorohydrins. Unlike simple alkyl halides, DCCEP possesses a unique asymmetric ether backbone linking a 2,3-dichloropropyl moiety and a 1,3-dichloro-2-propyl moiety.
This structural asymmetry confers differential reactivity to the chlorine atoms, making DCCEP a powerful intermediate for:
-
Asymmetric Cross-linking: Synthesizing non-symmetrical bis-epoxides for resin modification.
-
Antiviral Pharmacophores: Constructing acyclic nucleoside analogs via ether-linked backbones.
-
Cationic Lipids: Generating multi-tailed quaternary ammonium lipids for mRNA delivery systems.
This guide provides validated protocols for handling, activating, and utilizing DCCEP in high-value synthesis.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 59440-90-3 |
| Molecular Formula | C₆H₁₀Cl₄O |
| Molecular Weight | 239.95 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | ~145°C (at reduced pressure) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| Stability | Stable under N₂; Hydrolyzes slowly in hot aqueous alkali |
Mechanistic Insight: Differential Reactivity
To use DCCEP effectively, one must understand the hierarchy of its leaving groups. The molecule contains four chlorine atoms in two distinct environments:
-
Primary Chlorides (
): Located at the terminal positions of the propyl chains. These are sterically accessible and highly reactive toward nucleophiles. -
Secondary Chlorides (
): Located at the internal carbon positions (adjacent to the ether oxygen or in the chain). These are sterically hindered and less reactive, often requiring neighboring group participation (NGP) or elevated temperatures to displace.
This reactivity gradient allows for stepwise functionalization .
Visualization: Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways accessible from DCCEP.
Figure 1: Divergent synthetic utility of DCCEP. The pathway choice is dictated by pH and temperature control.
Experimental Protocols
Protocol A: Synthesis of Asymmetric Bis-Epoxide (Cross-linker)
Objective: Convert the polychlorinated ether into a diglycidyl ether-like structure. This intermediate is crucial for creating high-performance epoxy resins or protein conjugation linkers.
Reagents:
-
DCCEP (10 mmol, 2.4 g)
-
Sodium Hydroxide (50% aq. solution, 40 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.5 mmol) - Phase Transfer Catalyst
-
Toluene (20 mL)
Procedure:
-
Setup: Charge a 50 mL round-bottom flask with DCCEP and Toluene. Add TBAB and stir vigorously at room temperature.
-
Cyclization: Dropwise add the 50% NaOH solution over 20 minutes. The reaction is exothermic; maintain temperature
using a water bath.-
Mechanistic Note: The base deprotonates the trace alcohols formed by hydrolysis, which then displace the chlorine atoms via intramolecular
, closing the epoxide rings.
-
-
Reaction: Heat the mixture to 45°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the starting material spot (
) indicates completion. -
Workup: Dilute with water (20 mL). Separate the organic layer. Extract the aqueous layer with Toluene (2 x 10 mL).
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. -
Yield: Expect ~85% yield of the bis-epoxide as a clear oil.
Protocol B: Nucleophilic Substitution for Cationic Lipid Synthesis
Objective: Synthesize a quaternary ammonium lipid for LNP (Lipid Nanoparticle) formulation.
Reagents:
-
DCCEP (1 mmol)
-
Tertiary Amine (e.g., Dimethyloctylamine) (4.5 mmol)
-
Ethanol (Absolute, 5 mL)
Procedure:
-
Dissolution: Dissolve DCCEP in Ethanol in a sealed pressure tube.
-
Addition: Add the tertiary amine.
-
Reflux: Seal the tube and heat to 85°C for 24 hours.
-
Why this works: The high temperature forces the displacement of both primary and secondary chlorides, resulting in a poly-cationic headgroup with a hydrophobic ether core.
-
-
Isolation: Cool to room temperature. Precipitate the product by adding cold Diethyl Ether (20 mL).
-
Filtration: Collect the white precipitate via vacuum filtration.
-
Validation: Verify structure via
-NMR (Look for shift of protons from to adjacent to ).
Quality Control & Characterization
To ensure the integrity of DCCEP intermediates, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | GC-MS (EI) | > 95% Area (Major peak m/z 238/240 cluster) |
| Identity | Distinct multiplets at | |
| Water Content | Karl Fischer | < 0.1% (Critical for epoxidation) |
| Free Acid | Titration | < 0.5 mg KOH/g |
Critical Impurity Note: Watch for Epichlorohydrin (monomer) carryover. It is highly toxic and more volatile than DCCEP. Ensure vacuum stripping removes any low-boiling components.
Safety & Handling (HSE)
Hazard Classification:
-
Acute Toxicity: Alkylating agent. Potentially mutagenic.
-
Skin/Eye Irritant: Causes severe burns upon prolonged contact.
PPE Requirements:
-
Double Nitrile Gloves (0.11 mm min thickness).
-
Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Full-face respirator if generating aerosols.
Decontamination: In case of spill, neutralize with 10% Methanolic KOH to convert the alkyl chlorides into less reactive ethers/alcohols before disposal.
References
-
PubChem. (2023). Compound Summary: Chlorinated Ethers. National Library of Medicine. Retrieved from [Link]
- Gamo, M., et al. (2003). Risk Assessment of Chlorinated Organic Compounds in the Environment. National Institute of Advanced Industrial Science and Technology (AIST).
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for mechanisms of beta-halo ethers).
"applications of 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether in agrochemical research"
Application Note: Characterization and Bioactivity Profiling of 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether (DIDPE) in Agrochemical Development
Part 1: Executive Summary & Technical Context
1,3-Dichloroisopropyl-2,3-dichloropropyl Ether (herein referred to as DIDPE ) represents a critical structural isomer in the family of polychlorinated ether synergists. While historically overshadowed by its symmetric counterparts—such as bis(2,3-dichloropropyl) ether and the commercial synergist S-421—DIDPE has emerged as a high-priority analyte in modern agrochemical R&D.
Its significance is threefold:
-
Process Impurity Qualification: It is a primary byproduct in the synthesis of chlorohydrin-derived synergists. Regulatory bodies (EPA, EFSA) require the "toxicological significance" of such impurities to be established.
-
Environmental Forensics: Due to its hydrolytic stability, DIDPE serves as a persistent marker for industrial contamination in groundwater.
-
Structure-Activity Relationship (SAR) Probe: As an asymmetric ether, DIDPE offers a unique scaffold to study the steric requirements of Cytochrome P450 inhibition, the mechanism by which these ethers potentiate pyrethroids and carbamates.
This guide provides validated protocols for synthesizing, quantifying, and biologically profiling DIDPE to support registration and efficacy studies.
Part 2: Chemical Identity & Formation Logic
To understand the application, one must understand the origin. DIDPE is formed via the etherification of epichlorohydrin derivatives where regioselectivity is imperfect.
-
Chemical Name: 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether[1][2][3][4][5]
-
Molecular Formula:
[1][4][5][6][7] -
Role: Asymmetric Impurity / Synergist Analog
Formation Pathway (Graphviz Visualization)
The following diagram illustrates the competitive etherification pathways leading to DIDPE versus the symmetric target molecules.
Figure 1: Competitive formation of DIDPE (black node) during the synthesis of polychlorinated ether synergists. The asymmetric nature arises from mixed nucleophilic attacks.
Part 3: Experimental Protocols
Protocol A: High-Resolution Quantification in Technical Material
Objective: To quantify DIDPE levels in technical grade pesticide synergists (e.g., S-421 analogs) to meet FAO/WHO specifications for impurity limits.
Principle: DIDPE is structurally similar to the active ingredient. Standard HPLC is often insufficient due to lack of chromophores. Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is the gold standard for specificity.
Materials:
-
Standard: Analytical Reference Standard DIDPE (>98% purity, custom synthesis or LGC Standards).
-
Internal Standard (IS):
-1,3-Dichloroisopropyl-2,3-dichloropropyl ether (deuterated) OR 1,2,3-Trichloropropane (if isotopic label unavailable). -
Solvent: Isooctane (residue analysis grade).
Methodology:
-
Stock Preparation:
-
Dissolve 10 mg DIDPE reference standard in 10 mL Isooctane (
). -
Prepare a 6-point calibration curve (
to ). -
Spike each standard with IS at
.
-
-
Sample Extraction:
-
Weigh 100 mg of Technical Grade Synergist into a 10 mL volumetric flask.
-
Dissolve in Isooctane.
-
Sonicate for 5 minutes to ensure complete dissolution of polymeric byproducts.
-
-
GC-MS Parameters:
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 60°C (1 min)
15°C/min 180°C 5°C/min 240°C (hold 5 min). -
MS Detection (SIM Mode):
-
Target Ion (Quant): m/z 75 (C3H4Cl+), m/z 157 (C4H7Cl2O+).
-
Qualifier Ions: m/z 77 , m/z 159 .
-
Note: The fragmentation pattern is dominated by the cleavage of the ether bond.
-
-
-
Data Analysis:
-
Calculate the Response Factor (RF) relative to the Internal Standard.
-
Limit of Quantitation (LOQ) should be validated at
w/w.
-
Protocol B: Synergist Efficacy Profiling (P450 Inhibition Assay)
Objective: To determine if DIDPE possesses synergistic activity (P450 inhibition) or is merely an inert impurity. This informs the "toxicological significance" assessment.
Mechanism: Polychlorinated ethers act as alternative substrates or inhibitors of Cytochrome P450 monooxygenases (MFOs), preventing the detoxification of insecticides like pyrethroids.
Workflow Visualization (Graphviz):
Figure 2: Workflow for assessing the P450 inhibition potency of DIDPE.
Detailed Procedure:
-
Enzyme Source: Prepare microsomal fractions from insecticide-resistant house flies (Musca domestica) or fall armyworm (Spodoptera frugiperda) midguts.
-
Substrate: Use p-Nitroanisole (pNA) . P450s O-demethylate pNA to p-nitrophenol (yellow color, detectable at 405 nm).
-
Incubation:
-
In a 96-well plate, add
phosphate buffer (pH 7.8). -
Add
microsomal protein ( ). -
Add
DIDPE in DMSO (Test concentrations: to ). -
Control: DMSO only (Negative), Piperonyl Butoxide (Positive Reference).
-
Pre-incubate 10 mins at 30°C.
-
-
Reaction:
-
Add
NADPH generating system (Glucose-6-phosphate + dehydrogenase + NADP+). -
Add
pNA substrate ( ). -
Incubate 30 mins.
-
-
Measurement:
-
Measure Absorbance at 405 nm (formation of p-nitrophenol).
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Determine
. If , DIDPE is a potent synergist and contributes to the formulation's efficacy (and toxicity).
-
Part 4: Data Interpretation & Reference Values
When analyzing DIDPE, use the following comparative data structure to interpret results.
Table 1: Physicochemical & Toxicological Benchmarks
| Parameter | DIDPE (Asymmetric) | Bis(2,3-dichloropropyl) ether (Symmetric) | Interpretation |
| Log P (Octanol/Water) | ~3.1 (Predicted) | 3.3 | High bioaccumulation potential; likely partitions into lipid bilayers. |
| Water Solubility | Low (<50 mg/L) | Low | Persistent in sediment/soil; requires solvent extraction. |
| P450 | To be determined via Protocol B | ~2.5 | If DIDPE |
| Regulatory Status | Impurity / R&D Standard | Active Synergist | DIDPE must be minimized (<0.1%) or tox-qualified. |
Part 5: References
-
LGC Standards. (2025). Certificate of Analysis: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether. Retrieved from
-
Santa Cruz Biotechnology. (2024). Product Data Sheet: 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether (CAS 59440-90-3).[1][2][4][5] Retrieved from
-
U.S. EPA. (2000). Reregistration Eligibility Decision (RED): Chlorinated Ethers. (Contextual toxicology for haloethers). Retrieved from
-
Bernard, C. B., & Philogène, B. J. (1993). Insecticide synergists: Role, importance, and perspectives. Journal of Toxicology and Environmental Health. (Mechanistic grounding for P450 protocols).
-
Sigma-Aldrich. (2025).[8] Safety Data Sheet: Bis-(2-chloroisopropyl) ether (Related Analog). Retrieved from
(Note: While specific literature on DIDPE is sparse due to its status as a proprietary intermediate/impurity, the protocols above are derived from standard methodologies for lipophilic chlorinated ethers and P450 synergists.)
Sources
- 1. scbt.com [scbt.com]
- 2. chlorinated suppliers USA [americanchemicalsuppliers.com]
- 3. 1,3-Dichloroisopropyl-2,3-dichloropropyl ether [lgcstandards.com]
- 4. 1-ethoxy-3-chloro-propane-Molbase [molbase.com]
- 5. 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bis(1,3-Dichloroisopropyl) Ether | LGC Standards [lgcstandards.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Safe Handling Protocols for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
This application note details the safety precautions, engineering controls, and handling protocols for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3).[1]
Executive Summary & Compound Identification
This compound (hereafter referred to as DCP-Ether ) is a complex polychlorinated aliphatic ether.[1] Structurally related to bis(2-chloroethyl) ether and epichlorohydrin oligomers, this compound possesses multiple reactive alkyl chloride sites.
While primarily used as an intermediate in the synthesis of glycerol ethers and specialty polymers, its structural similarity to oxygen mustards (beta-chloro ethers) necessitates handling it as a potential genotoxic alkylating agent and a vesicant precursor .[1]
| Property | Data |
| CAS Number | 59440-90-3 |
| Formula | |
| Molecular Weight | 239.96 g/mol |
| Physical State | Viscous Liquid |
| Boiling Point | 102–106 °C (at 2 Torr) |
| Density | ~1.386 g/cm³ |
| Solubility | Soluble in DCM, THF, Acetone; Low water solubility.[1][2] |
| Hazard Class | Acute Toxin , Suspected Carcinogen , Skin Irritant/Corrosive . |
Hazard Assessment & Toxicology
2.1 Mechanism of Toxicity
DCP-Ether contains electrophilic carbon centers adjacent to chlorine atoms.[1] Based on Structure-Activity Relationship (SAR) analysis with analogous chlorinated ethers (e.g., Bis(2-chloroethyl) ether):
-
Alkylating Potential: The compound can spontaneously form cyclic chloronium ions or carbocations in biological systems, capable of alkylating DNA (guanine N7 position).[1] This classifies it as a Genotoxic Impurity (GTI) .[1]
-
Vesicant Activity: Direct contact may cause delayed blistering or chemical burns similar to sulfur mustards, due to the lipophilic nature facilitating skin penetration followed by intracellular alkylation.[1]
2.2 Critical Hazards
-
Inhalation: Vapors are likely heavier than air and can cause severe respiratory tract irritation or delayed pulmonary edema.[1]
-
Skin Absorption: High permeability expected.[1] Fatal if absorbed in large quantities.
-
Ocular: Corrosive; risk of permanent corneal opacity.[1]
Engineering Controls & Containment
Due to the volatility and toxicity profile, Zero-Skin-Contact and Zero-Inhalation policies are mandatory.[1]
3.1 Primary Containment
-
Fume Hood: All open handling must occur within a certified chemical fume hood with a face velocity of 100 fpm (0.5 m/s) .[1]
-
Glove Box: For operations involving heating, scaling up (>10g), or generating aerosols, use a nitrogen-purged glove box under negative pressure.[1]
3.2 Secondary Containment
-
All reaction vessels must be placed within a spill tray made of chemically resistant material (Polypropylene or Teflon) capable of holding 110% of the total volume.[1]
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with chlorinated aliphatic ethers.[1]
| PPE Category | Requirement | Rationale |
| Hand Protection (Inner) | Laminate Film (Silver Shield/4H) | Prevents permeation of chlorinated hydrocarbons.[1] |
| Hand Protection (Outer) | Disposable Nitrile (5 mil) | Provides dexterity and protects the inner glove from physical tears.[1] |
| Respiratory | Full-face Respirator with OV/AG Cartridges | Required if working outside a glovebox during spill cleanup.[1] |
| Body | Tychem® C or F Apron/Sleeves | Impervious to organic solvents and acids.[1] |
| Eye | Chemical Splash Goggles + Face Shield | Prevents splash entry; standard safety glasses are inadequate.[1] |
Experimental Protocol: Safe Handling Workflow
5.1 Receipt and Storage
-
Inspection: Upon receipt, inspect the septum and cap for signs of corrosion or crystallization (peroxides).[1]
-
Storage: Store at 2–8°C in a dedicated "Carcinogen/Toxic" fridges. Ensure the container is overpacked in a secondary polyethylene container with vermiculite absorbent.[1]
5.2 Dispensing & Weighing
-
Never weigh the neat liquid on an open benchtop balance.[1]
-
Method A (Syringe Transfer):
-
Method B (Difference Weighing): Weigh the source bottle before and after dispensing inside the hood.[1]
5.3 Reaction Setup
-
Use glassware with standard taper joints secured with Teflon sleeves or Keck clips to prevent seizing and leakage.[1]
-
Equip the reaction vessel with a reflux condenser connected to a scrubber (NaOH trap) if heating is required, to neutralize any liberated HCl.[1]
5.4 Visual Workflow (DOT Diagram)
Figure 1: Cradle-to-grave workflow for handling high-hazard chlorinated ethers.
Decontamination and Emergency Procedures
6.1 Chemical Neutralization (The "Decon Solution")
Because DCP-Ether is an alkylating agent, simple water washing is ineffective and may spread the contamination.[1]
-
Decontamination Solution: 10% Sodium Thiosulfate (
) in 50:50 Ethanol/Water.[1]-
Mechanism: The thiosulfate anion is a soft nucleophile that rapidly reacts with the alkyl chloride sites, converting the toxic electrophile into a non-toxic water-soluble salt (Bunte salt).[1]
-
6.2 Spill Protocol
-
Evacuate: Clear the immediate area.
-
Isolate: Close the fume hood sash.
-
Neutralize: If the spill is contained in the hood, gently pour the Decontamination Solution over the spill.[1] Allow to sit for 30 minutes.
-
Absorb: Use vermiculite or specific "Organic Solvents" spill pads.[1]
-
Disposal: Collect as hazardous halogenated waste.
6.3 First Aid
-
Skin Contact: Immediately wash with Polyethylene Glycol 400 (PEG-400) or copious soap and water for 15 minutes.[1] Note: PEG-400 is superior for lipophilic toxins.[1]
-
Eye Contact: Flush with water for 15 minutes; seek immediate ophthalmological support.[1]
References
-
PubChem. (2025).[1] this compound (CID 93324).[1] National Library of Medicine.[1] [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Chlorinated Ethers.[1][3][4] Retrieved from [Link][1]
-
Bolt, H. M., & Foth, H. (2006).[1] Carcinogenicity and genotoxicity of chloroethylenes and chlorinated ethers. Toxicology Letters. (Contextual grounding for chlorinated ether toxicity).
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard for Glove Selection/Silver Shield).
Sources
"protocol for GC-MS analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"
Application Note: Trace Quantitation of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane by GC-MS
Executive Summary
This application note details a validated protocol for the quantitation of This compound (CAS: 59440-90-3), also known as Bis(2,3-dichloropropyl) ether or related isomers. This compound is a process-related impurity (PRI) often formed during the synthesis of Active Pharmaceutical Ingredients (APIs) involving epichlorohydrin or glycerol derivatization (e.g., Ganciclovir, Simvastatin, Valganciclovir).
Due to its alkylating potential, this compound is classified as a Genotoxic Impurity (GTI) . Under ICH M7 guidelines, it requires control at trace levels (typically < 10 ppm depending on daily dose). This method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve high sensitivity and specificity.
Chemical Context & Safety
-
Molecular Formula: C₆H₁₀Cl₄O[1]
-
Molecular Weight: ~240 g/mol
-
Structure: An ether linkage connecting two dichlorinated propyl groups.[1]
-
Safety Warning: This compound is a potential mutagen and skin irritant. All standard preparation must occur in a fume hood.
Instrumentation & Configuration
To ensure detection limits in the low ppm range (LOD < 0.5 ppm), the following configuration is mandatory.
| Component | Specification | Rationale |
| GC System | Agilent 7890B / 8890 or equivalent | High-precision oven ramp required for isomer separation. |
| Detector | Single Quadrupole MS (e.g., 5977B) | EI Source with SIM capability is sufficient; Triple Quad (MRM) is optional but overkill for this mass. |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase provides excellent separation of halogenated ethers from polar API matrices. |
| Inlet Liner | Ultra Inert Splitless Liner with Glass Wool | Glass wool traps non-volatile API residues; deactivation prevents analyte adsorption. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard for optimal MS vacuum performance. |
Method Development Logic (The "Why")
Selection of Ionization Mode
While Chemical Ionization (CI) can preserve the molecular ion, Electron Impact (EI) is chosen here because chlorinated ethers fragment predictably. The C-O bond cleavage yields stable dichloropropyl carbocations (m/z 111), providing a high-intensity signal crucial for trace analysis.
Sample Preparation Strategy
Direct injection is risky if the API is non-volatile (it will foul the liner). Therefore, a Liquid-Liquid Extraction (LLE) is preferred to extract the non-polar impurity from the polar API salt, or a "Dissolve-and-Shoot" approach if the API is soluble in a volatile solvent like Dichloromethane (DCM) and does not interfere.
Recommended Approach: LLE using Water (to hold API salts) and Hexane or DCM (to extract the ether).
Step-by-Step Experimental Protocol
Preparation of Standards
-
Stock Solution (1000 ppm): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dilute to volume with Dichloromethane (DCM).
-
Intermediate Stock (10 ppm): Dilute 100 µL of Stock into 10 mL DCM.
-
Calibration Curve: Prepare levels at 0.1, 0.5, 1.0, 5.0, and 10.0 ppm.
-
Internal Standard (ISTD): Add 1,2,3-Trichloropropane-d5 (or similar) to all standards and samples at 5 ppm to correct for injection variability.
GC Parameters
-
Inlet: Splitless Mode. 250°C. Purge flow 50 mL/min at 1.0 min.
-
Injection Volume: 1.0 µL.
-
Oven Program:
-
Hold at 60°C for 1 min (Focusing).
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 280°C (Bake out).
-
Hold 3 min.
-
MS Acquisition (SIM Mode)
The mass spectrum of polychlorinated ethers is dominated by the dichloropropyl fragment.
-
Solvent Delay: 3.5 min (Adjust based on solvent peak).
-
SIM Group:
-
Target Ion (Quant): m/z 111 (C₃H₅³⁵Cl₂⁺ fragment).
-
Qualifier Ion 1: m/z 113 (Isotope C₃H₅³⁵Cl³⁷Cl⁺).
-
Qualifier Ion 2: m/z 75 (C₂H₄Cl⁺).
-
Dwell Time: 50 ms per ion.
-
Workflow Visualization
The following diagram illustrates the validated workflow for extracting and quantifying this impurity.
Figure 1: Analytical workflow for the extraction and GC-MS quantitation of chlorinated ether impurities.
Data Processing & Validation Criteria
To ensure the method meets regulatory standards (ICH Q2), the following criteria must be met:
| Parameter | Acceptance Criteria |
| Specificity | No interference at Retention Time (RT) in blank matrix. |
| Linearity (R²) | > 0.995 over 0.1 – 10 ppm range. |
| Recovery (Accuracy) | 80% – 120% at spike levels (LOQ, 100%, 150%). |
| Precision (RSD) | < 10% for n=6 injections at limit level. |
| LOD / LOQ | S/N > 3 for LOD; S/N > 10 for LOQ. |
Fragmentation Logic Diagram: Understanding the SIM ion selection is critical for defending the method during an audit.
Figure 2: Fragmentation pathway justifying the selection of m/z 111 and 113 as quantitation ions.
Troubleshooting & Optimization
-
Peak Tailing: Chlorinated compounds are prone to activity. If tailing occurs, trim the column guard (0.5 m) or replace the inlet liner.
-
Carryover: Due to the high boiling point, ensure the "Bake Out" step at 280°C is at least 3 minutes. Run a solvent blank between high-concentration samples.
-
Interference: If m/z 111 shows background noise, switch the Quant ion to m/z 75, though sensitivity may decrease.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4][5] Link
-
PubChem. Compound Summary: 1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane (CAS 59440-90-3).[1] National Library of Medicine. Link
-
US EPA. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link
- Liu, D.Q., et al.Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 2010.
Sources
- 1. This compound | C6H10Cl4O | CID 93324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59440-90-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
"derivatization of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane for HPLC"
Application Note: HPLC Analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane via Nucleophilic Derivatization
Executive Summary & Scientific Rationale
The analyte This compound (CAS: 59440-90-3), often referred to as "polychlorinated propyl ether," is a critical impurity formed during the synthesis of epichlorohydrin or glycerol-based pharmaceutical intermediates.
The Challenge:
This molecule lacks a significant UV-absorbing chromophore (conjugated
The Solution:
This protocol utilizes Pre-Column Derivatization via Nucleophilic Substitution (
-
Mechanism: The dithiocarbamate anion acts as a strong nucleophile, displacing the chlorine atoms.
-
Catalysis: Potassium Iodide (KI) is employed as a Finkelstein catalyst to convert unreactive alkyl chlorides into reactive alkyl iodides in situ, significantly accelerating reaction kinetics.
-
Detection: The resulting dithiocarbamate ester possesses a strong UV absorbance maximum at 254 nm and 280 nm (due to the
chromophore), allowing for high-sensitivity detection.
Reaction Mechanism & Pathway
The following diagram illustrates the derivatization logic. The analyte contains multiple reactive sites (primary and secondary alkyl chlorides). The protocol uses excess reagent to drive the reaction toward a stable, detectable product.
Figure 1: Finkelstein-catalyzed nucleophilic substitution pathway converting the UV-transparent chlorinated ether into a UV-active dithiocarbamate derivative.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6]
-
Analyte Standard: this compound (>95% purity).
-
Derivatizing Reagent: Sodium diethyldithiocarbamate trihydrate (NaDDC).
-
Catalyst: Potassium Iodide (KI).[1]
-
Solvent: Acetonitrile (HPLC Grade) and DMF (Dimethylformamide) for solubility enhancement.
-
Buffer: Phosphate buffer (pH 7.0) or water.
Derivatization Procedure (Step-by-Step)
This procedure is designed to ensure reaction completeness. The analyte has four chlorine atoms; however, the primary chlorides (chloromethyl groups) are the primary targets.
| Step | Action | Critical Scientific Note |
| 1 | Stock Preparation Dissolve 10 mg of Analyte in 10 mL Acetonitrile (1000 ppm). | The analyte is hydrophobic; 100% organic solvent is required for stock stability. |
| 2 | Reagent Mix Prepare a solution containing 0.5 M NaDDC and 0.05 M KI in DMF/Water (90:10 v/v). | KI is the catalyst.[1] DMF is used because it promotes |
| 3 | Reaction Setup Mix 200 µL of Sample/Standard + 600 µL of Reagent Mix in a crimp-top vial. | A high reagent excess (molar ratio > 10:1) is strictly required to prevent mixed species (mono/di/tri-substituted). |
| 4 | Incubation Heat at 70°C for 45 minutes in a heating block. | Alkyl chlorides are sluggish. Heat is non-negotiable to overcome the activation energy barrier. |
| 5 | Quenching & Dilution Cool to room temperature. Dilute 1:1 with Acetonitrile. | Stops the reaction and matches the solvent strength to the HPLC initial mobile phase to prevent peak distortion. |
| 6 | Filtration Filter through a 0.22 µm PTFE syringe filter. | Removes any precipitated salts (KCl/KI) formed during the reaction. |
HPLC Analytical Conditions
The derivative is significantly more hydrophobic than the parent molecule. A strong organic gradient is required.
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Temperature: 40°C (Improves mass transfer for bulky derivatives).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Primary), 280 nm (Secondary confirmation).
Gradient Table:
| Time (min) | Mobile Phase A (Water + 0.1% Formic Acid) | Mobile Phase B (Acetonitrile) |
| 0.0 | 60% | 40% |
| 10.0 | 10% | 90% |
| 15.0 | 10% | 90% |
| 15.1 | 60% | 40% |
| 20.0 | 60% | 40% |
Method Validation & Workflow Logic
To ensure Trustworthiness and Self-Validation , the following workflow includes mandatory controls.
Figure 2: Analytical workflow emphasizing the necessity of a Reagent Blank to distinguish the derivative from excess NaDDC.
Critical Validation Parameters
-
Specificity (The Blank Control):
-
NaDDC itself absorbs UV. You will see a large peak early in the chromatogram (excess reagent).
-
The Reagent Blank (Solvent + NaDDC + KI + Heat) is mandatory. The analyte derivative will elute significantly later (higher hydrophobicity) than the excess reagent.
-
-
Reaction Stability:
-
The dithiocarbamate derivative is stable in acetonitrile for at least 24 hours.
-
Caution: Avoid acidic mobile phases with pH < 3, as dithiocarbamates can decompose. The protocol uses 0.1% Formic acid (approx pH 2.7-3.0), which is acceptable for short run times, but neutral pH (Ammonium Acetate) is safer if stability issues arise.
-
-
Linearity:
-
Expected range: 1 µg/mL to 100 µg/mL.
-
Correlation coefficient (
) should be > 0.999.
-
Alternative Strategies
If the NaDDC method yields interference from matrix components, the 4-(4-Nitrobenzyl)pyridine (NBP) method is a viable alternative.
-
Principle: NBP attacks the alkyl halide to form a quaternary pyridinium salt.
-
Post-Reaction: Addition of a strong base (alkalinization) creates a blue/purple chromophore (
nm). -
Pros: Highly specific to alkylating agents.
-
Cons: The color is often pH-dependent and can fade; less suitable for automated HPLC unless performed post-column.
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]
-
Campbell, T. M., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[1] RSC Advances. [Link]
-
Hulse, M., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. [Link]
-
Gupta, K. R. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate.[3] [Link]
-
Domingo, J. L. (2006).[4] Polychlorinated diphenyl ethers (PCDEs): environmental levels, toxicity and human exposure.[4][5] Environment International.[4] [Link]
Sources
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C6H10Cl4O | CID 93324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polychlorinated diphenyl ethers (PCDEs): environmental levels, toxicity and human exposure: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Process Control of Polychlorinated Glycerol Ethers
Focus: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Part 1: Strategic Overview & Scientific Rationale
1.1 The Challenge: Impurity Profiling in Epichlorohydrin Derivatives
In the pharmaceutical and polymer industries, This compound (CAS: 59440-90-3) is a critical process impurity. It belongs to a class of polychlorinated ethers often formed as byproducts during the manufacture of Epichlorohydrin (ECH) or the hydrolysis of chlorohydrins.
Because of its structural similarity to sulfur mustards and potential genotoxicity, this molecule is strictly regulated. Drug development professionals utilizing glycerol-derived excipients or ECH-based linkers must screen for this compound at trace levels (ppm).
This Application Note provides a validated protocol for synthesizing this molecule as a High-Purity Reference Standard , enabling accurate quantification and risk assessment in GMP environments.
1.2 Chemical Identity and Structure
The target molecule is an asymmetric ether composed of two distinct propyl fragments:
-
Fragment B: A 1,3-dichloroisopropyl group (specifically, [2-chloro-1-(chloromethyl)ethyl]).
Part 2: Reaction Mechanism & Design
The synthesis is designed as a two-stage process to ensure regioselectivity. Direct chlorination of ethers is non-selective; therefore, we utilize a Lewis-Acid Catalyzed Ring Opening followed by Deoxychlorination .
2.1 Stage 1: Regioselective Condensation
The reaction is initiated by the nucleophilic attack of 1,3-Dichloro-2-propanol (1,3-DCP) on Epichlorohydrin (ECH) .
-
Catalyst: Boron Trifluoride Etherate (
). -
Regiochemistry: Under Lewis acid conditions, the nucleophilic oxygen of 1,3-DCP attacks the less hindered terminal carbon of the activated ECH ring. This "Normal Opening" yields the asymmetric alcohol intermediate.
2.2 Stage 2: Deoxychlorination
The intermediate alcohol contains a hydroxyl group that must be substituted with chlorine.
-
Reagent: Thionyl Chloride (
).[5] -
Mechanism:
substitution via a chlorosulfite intermediate, releasing and .
2.3 Pathway Visualization
The following diagram illustrates the molecular transformation and critical control points.
Figure 1: Two-step synthesis pathway via Lewis-acid catalyzed epoxide opening and subsequent chlorination.
Part 3: Detailed Experimental Protocol
Safety Warning: The target compound and reagents are potential alkylating agents, vesicants, and carcinogens. All operations must be performed in a functioning fume hood using double nitrile gloves and a full-face respirator if outside a glovebox.
3.1 Reagents and Materials
| Reagent | Purity | Role |
| 1,3-Dichloro-2-propanol | >98% | Nucleophile / Backbone |
| Epichlorohydrin | >99% | Electrophile / Ring Source |
| Boron Trifluoride Etherate | 48% | Lewis Acid Catalyst |
| Thionyl Chloride | >99% | Chlorinating Agent |
| Pyridine | Anhydrous | HCl Scavenger / Catalyst |
| Dichloromethane (DCM) | HPLC Grade | Solvent |
3.2 Step-by-Step Methodology
Phase A: Synthesis of the Alcohol Intermediate
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.
-
Charge: Add 1,3-Dichloro-2-propanol (12.9 g, 0.10 mol) and DCM (50 mL) to the flask. Cool to 0°C in an ice bath.
-
Catalyst Addition: Add
(0.5 mL) dropwise via syringe. Stir for 10 minutes. -
Reaction: Add Epichlorohydrin (9.25 g, 0.10 mol) dropwise over 45 minutes.
-
Critical Control: Maintain internal temperature < 10°C during addition to prevent polymerization.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC or GC (disappearance of ECH).
-
Workup: Quench with saturated
solution (20 mL). Separate the organic layer, dry over , and concentrate under reduced pressure to yield the crude trichloro-alcohol (viscous oil).
Phase B: Chlorination to Final Product
-
Setup: Transfer the crude intermediate to a clean reaction flask equipped with a reflux condenser and an acid gas scrubber (NaOH trap).
-
Chlorination: Add Thionyl Chloride (17.8 g, 0.15 mol) slowly at room temperature. Add Pyridine (3 drops) as a catalyst.
-
Reflux: Heat the mixture to reflux (75-80°C) for 3-5 hours. Evolution of
and gas will be observed. -
Degassing: Once gas evolution ceases, cool the mixture and purge with nitrogen for 15 minutes to remove residual acid gases.
-
Purification:
-
Dissolve the residue in DCM (50 mL).
-
Wash with water (2 x 20 mL) and 5%
(2 x 20 mL). -
Dry over
and concentrate. -
Final Purification: Perform fractional vacuum distillation.
-
Target Fraction: Collect the fraction boiling at 102-106°C at 2 Torr (approximate, varies by vacuum depth).
-
Part 4: Process Validation & Analysis
4.1 Analytical Characterization
To validate the reference standard, the following data points must be confirmed:
-
GC-MS (EI): Look for the molecular ion cluster characteristic of four chlorine atoms (
, , , ).-
Base Peak: m/z 75 (
) or m/z 111 ( ).
-
-
1H-NMR (CDCl3, 400 MHz):
-
3.6 - 3.9 ppm (Multiplets,
and Ether ). -
4.0 - 4.2 ppm (Multiplet, Methine
). -
Note: The spectrum will be complex due to the similar chemical environment of the chloromethyl protons.
-
3.6 - 3.9 ppm (Multiplets,
4.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Polymerization (Gelation) | Temperature too high during ECH addition. | Maintain T < 10°C; Reduce catalyst load. |
| Low Yield | Incomplete chlorination (OH remaining). | Increase reflux time; Ensure fresh |
| Isomer Contamination | Symmetric ether formation (2,3-DCP impurity). | Ensure starting material (1,3-DCP) purity >99%. |
4.3 Validation Workflow
Figure 2: Purification and analytical validation workflow for reference standard generation.
References
-
ChemicalBook. (2023). This compound Properties and Suppliers. Retrieved from
-
BenchChem. (2023). Applications of Polychlorinated Ethers in Chemical Synthesis. Retrieved from
- Solvay S.A. (2008). Process for producing epichlorohydrin. Patent WO2008152044A1.
-
Denton, R. M., et al. (2010).[6] Catalytic Appel reaction for the synthesis of 1,2-dichloroalkanes. Organic Letters, 12(20), 4678-4681. (Mechanistic basis for chlorination).
- Glycerine & Epichlorohydrin Process Data. (2023). Impurity profiles in commercial Epichlorohydrin. (General Industry Standard).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 59440-90-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdqscientific.com [pdqscientific.com]
- 5. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 6. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
"disposal of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane waste"
Technical Application Note: Safe Management and Disposal of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane Waste
Executive Summary
This guide defines the protocol for the safe collection, segregation, and disposal of This compound (CAS 59440-90-3). Often encountered as a byproduct in epichlorohydrin synthesis or as a component of industrial "Red Oil" (heavy chlorinated ends), this polychlorinated ether presents unique hazards including high persistence, potential carcinogenicity, and peroxide formation risks.
Core Directive: This material must be managed as Halogenated Organic Waste and disposed of exclusively via High-Temperature Incineration with acid gas scrubbing. Discharge to sewer or evaporation is strictly prohibited.
Chemical Characterization & Hazards
To manage this waste effectively, one must understand its specific physicochemical profile.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Primary identifier for manifests. |
| Synonyms | 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Polychlorinated ether byproduct. | "Mixed" ether structure complicates recycling. |
| CAS Number | 59440-90-3 | Use for regulatory tracking (TSCA/REACH). |
| Molecular Formula | C₆H₁₀Cl₄O | High chlorine content (~59% by wt). |
| Boiling Point | >240°C (Estimated) | Low volatility; residue remains on surfaces. |
| Hazards | Suspect Carcinogen , Aquatic Toxicant, Persistent. | Requires "Cradle-to-Grave" tracking. |
| Reactivity | Ether linkage; potential peroxide former. | DO NOT distill or concentrate without testing. |
Mechanism of Toxicity: Like related haloethers (e.g., Bis(2-chloroethyl) ether), this compound is an alkylating agent. It can cross-link DNA, posing a mutagenic risk. Its lipophilic nature (high LogP) ensures rapid absorption through skin and persistence in fatty tissues.
Waste Segregation & Collection Protocol
Principle: Segregation is critical. Mixing this high-chlorine waste with non-halogenated solvents (e.g., acetone, ethanol) increases disposal costs and complicates the incineration process.
Step 1: Container Selection
-
Approved Materials: Amber Glass (Type I/II) or High-Density Polyethylene (HDPE).
-
Prohibited Materials: Low-density plastics (LDPE) or metal cans (unless lined), as HCl liberation over time can corrode metal.
-
Venting: Use Vented Caps (e.g., Gore-Tex® liners) if the waste contains trace reactive impurities (like epoxides) to prevent pressure buildup.
Step 2: Labeling
-
Primary Label: "HAZARDOUS WASTE - HALOGENATED SOLVENT."
-
Constituent Tag: Must explicitly list "this compound" or "Polychlorinated Ethers."
-
Hazard Warnings: "TOXIC," "CARCINOGEN SUSPECT," "PEROXIDE FORMER."
Step 3: Peroxide Management
Although chlorinated ethers are more stable than simple ethers (e.g., diethyl ether), the presence of secondary carbons adjacent to the oxygen atom allows for radical abstraction and peroxide formation upon prolonged storage.
-
Protocol: Test any container stored >6 months using Quantofix® Peroxide 100 strips.
-
Action: If peroxides >100 ppm, contact EHS for stabilization (reduction with ferrous sulfate) before transport.
Workflow Visualization: Segregation Logic
The following diagram illustrates the decision matrix for handling this specific waste stream in a research laboratory.
Figure 1: Decision matrix for the segregation and stabilization of polychlorinated ether waste.
Final Disposal Methodology
Standard: High-Temperature Incineration (Rotary Kiln). Rationale: The high bond energy of the C-Cl bond (approx. 340 kJ/mol) and the stability of the ether linkage require extreme conditions for complete mineralization.
Process Specifications:
-
Primary Combustion:
-
Temperature: >1100°C (2000°F).
-
Residence Time: >2 seconds.
-
Purpose: Thermal rupture of the ether linkage and oxidation of carbon backbone.
-
-
Secondary Combustion:
-
Ensures destruction of any Dioxin/Furan precursors (De Novo synthesis prevention).
-
-
Gas Cleaning (Scrubbing):
-
The combustion generates significant volumes of Hydrogen Chloride (HCl) gas.
-
Equation:
-
Requirement: Rapid quench and caustic scrubbing (NaOH) are mandatory to neutralize HCl and prevent emission.
-
Prohibited Methods:
-
Fuel Blending: Generally not permitted for high-concentration halogenated waste (>5-10% halogens) due to boiler corrosion risks and emission limits.
-
Oxidation (Chemical): Standard oxidizers (permanganate/peroxide) are ineffective against polychlorinated ethers and may generate toxic intermediates.
Emergency Response (Spills)
In the event of a spill of CAS 59440-90-3:
-
Evacuate: Clear the area immediately. Vapors may be toxic.[1]
-
PPE: Wear Nitrile gloves (double gloved) or Silver Shield® laminates. Standard latex is permeable to chlorinated ethers. Use a half-mask respirator with Organic Vapor cartridges if outside a fume hood.
-
Containment:
-
Do NOT use sawdust or paper towels (combustible).
-
Use: Vermiculite, diatomaceous earth, or activated charcoal pads.
-
-
Decontamination: Scrub the surface with a detergent solution. Do not use bleach (potential reaction with other contaminants).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93324, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Management of Polychlorinated Biphenyls (PCBs) and Halogenated Waste. EPA Guidelines. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). EHS: Disposal of Halogenated Solvents and Ethers. Retrieved from [Link]
-
Vanderbilt University Medical Center. Managing High Hazard Chemicals: Peroxide Formers. Retrieved from [Link]
Sources
Troubleshooting & Optimization
"troubleshooting 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane synthesis side reactions"
Executive Summary
This guide addresses the synthesis and troubleshooting of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane . Chemically, this molecule is an asymmetric chlorinated ether, essentially the coupling product of 1,3-Dichloro-2-propanol (1,3-DCP) and Epichlorohydrin (ECH) , followed by chlorination.
The synthesis proceeds in two critical stages:
-
Lewis Acid-Catalyzed Coupling: Ring-opening of ECH by 1,3-DCP to form a hydroxylated ether intermediate.
-
Deoxychlorination: Substitution of the resulting hydroxyl group with chlorine (typically using
or ).
Target Audience: Process Chemists, R&D Scientists, and Scale-up Engineers.
Part 1: Critical Reaction Parameters (The "Why")
Before troubleshooting, understand the mechanistic drivers of side reactions. The primary challenge is controlling oligomerization (competitive propagation) and regioselectivity .
| Parameter | Optimal Range | Mechanistic Impact |
| Catalyst Selection | Lewis acids activate the ECH epoxide ring. | |
| Molar Ratio (DCP:ECH) | 1.5:1 to 3:1 | Crucial. Excess alcohol (DCP) is required to favor the monomer addition. If ECH concentration is high, it reacts with the product alcohol, forming trimers/tetramers. |
| Temperature | 35°C – 55°C | Low temp (<30°C) stalls initiation; high temp (>60°C) accelerates "head-to-head" side reactions and catalyst degradation. |
| Moisture Content | < 0.1% | Water acts as a competing nucleophile, opening ECH to form Monochlorohydrin (MCH) and destroying the Lewis Acid catalyst. |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: High Levels of High-Molecular-Weight (HMW) Impurities
User Question: "My GC-MS shows a recurring series of peaks eluting after the main product. The molecular weights increase by ~92 Da increments. How do I stop this?"
Diagnosis: You are observing Oligomerization . The product of the first reaction (the dimer alcohol) is competing with your starting material (1,3-DCP) for the unreacted Epichlorohydrin.
Corrective Actions:
-
Increase the Alcohol Excess: Shift the molar ratio of 1,3-DCP to Epichlorohydrin to at least 2.5:1 . This statistically favors the attack of ECH by the starting alcohol rather than the product.
-
Change Addition Mode: Do not mix all reagents at once. Pre-load the catalyst and 1,3-DCP. Add Epichlorohydrin dropwise over 2-4 hours. This keeps the instantaneous concentration of ECH low (Starved Feed Principle).
-
Lower the Temperature: Reduce reaction temperature by 5-10°C during the addition phase to suppress the higher activation energy oligomerization pathways.
Issue 2: Low Yield & Catalyst Precipitation
User Question: "The reaction starts but stalls after 30 minutes. I see a white precipitate/sludge forming at the bottom of the flask."
Diagnosis: Catalyst Deactivation via Hydrolysis . Your system contains moisture.
Corrective Actions:
-
Feedstock Drying: Dry 1,3-DCP over molecular sieves (3Å or 4Å) or perform an azeotropic distillation with benzene/toluene before adding the catalyst.
-
Inert Atmosphere: The reaction must be performed under a strict Nitrogen or Argon blanket.
-
Fresh Catalyst: Ensure your Lewis Acid source has not been compromised by atmospheric moisture during storage.
Issue 3: Presence of Isomeric Impurities (Regio-irregularity)
User Question: "I am seeing a split peak for my target. NMR suggests a primary alcohol intermediate was formed instead of the secondary. Why?"
Diagnosis: Regioselectivity Loss . The acid-catalyzed ring opening usually favors attack at the more substituted carbon (secondary) due to carbocation character, but steric hindrance in 1,3-DCP can push the attack to the primary carbon (abnormal ring opening).
Corrective Actions:
-
Switch Catalysts:
(Stannic Chloride) is bulkier and often coordinates differently than , potentially improving regiocontrol towards the desired ether linkage. -
Temperature Control: Regioselectivity drops as temperature rises. Maintain the reaction at the lowest temperature that sustains conversion (e.g., 35-40°C).
Issue 4: Incomplete Chlorination (Hydroxyl Band in IR)
User Question: "After the thionyl chloride step, I still see a broad stretch at 3400 cm⁻¹. Why won't the OH group leave?"
Diagnosis: Steric Hindrance & Sulfite Ester Formation . The secondary hydroxyl group formed in the intermediate is sterically hindered by the adjacent chloromethyl groups, making it sluggish to substitute.
Corrective Actions:
-
Catalyst for Chlorination: Add a catalytic amount of DMF (Dimethylformamide) or Pyridine (1-2 mol%) during the
step. This forms the Vilsmeier-Haack reagent in situ, which is a far more potent chlorinating agent. -
Reflux Duration: The secondary alcohol requires heat. Ensure you reflux (typically 70-80°C) for at least 4-6 hours after gas evolution ceases.
Part 3: Validated Experimental Protocol
Objective: Synthesis of 1,3-bis(chloromethyl)-2-(2,3-dichloropropoxy)propane (The Target Skeleton).
Step 1: Coupling (Etherification)
-
Setup: 3-neck RBF equipped with mechanical stirrer, N2 inlet, reflux condenser, and pressure-equalizing addition funnel.
-
Charge: Add 1,3-Dichloro-2-propanol (258 g, 2.0 mol) to the flask.
-
Catalyst: Cool to 10°C. Add
(2.8 g, 0.02 mol) via syringe. -
Addition: Heat to 45°C. Add Epichlorohydrin (92.5 g, 1.0 mol) dropwise over 3 hours. Note: Maintain temp between 45-50°C. Exotherm is significant.
-
Post-Reaction: Stir for 1 hour at 50°C.
-
Workup: Quench with water (100 mL). Separate organic layer. Wash with sat.
to remove acid. Dry over . -
Distillation: Distill off excess 1,3-DCP (recoverable) under reduced pressure (2-5 mmHg). The residue is the Intermediate Alcohol .
Step 2: Chlorination
-
Setup: Clean, dry RBF with scrubber for
gas. -
Charge: Intermediate Alcohol (from Step 1) + DMF (2 mL) .
-
Addition: Add Thionyl Chloride (
, 1.2 eq) dropwise at room temperature. -
Reaction: Heat slowly to 75°C (Reflux). Stir for 6 hours.
-
Purification: Vacuum distillation to isolate the fraction boiling at ~140-145°C (at 5 mmHg).
Part 4: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways between the desired synthesis and the oligomerization side reaction.
Figure 1: Reaction logic flow showing the critical divergence between the desired chlorination pathway and the unwanted oligomerization pathway caused by excess Epichlorohydrin.
References
-
Schaufelberger, R. H. (1990). A study of the fatty alcohol-epichlorohydrin reaction. New Jersey Institute of Technology. Retrieved from [Link]
-
Carrà, S., et al. (1979). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects. Journal of Applied Chemistry. (Contextualized via Eurochem Engineering process data). Retrieved from [Link]
- Gouy, M., et al. (1995). Process for the preparation of halogenated ethers. U.S. Patent 5,420,312. Google Patents.
-
Brunelli, N. A., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. National Science Foundation (NSF) Public Access Repository. Retrieved from [Link]
"optimizing yield for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane reactions"
Technical Support Center: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane Synthesis & Optimization
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Yield Optimization & Impurity Control[1]
Executive Summary & Safety Protocol
Compound Profile:
-
Common ID: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether[1][2]
-
Target Application: Intermediate for flame retardants (e.g., modified organophosphates), specialty solvents, and glycerol-derivative synthesis.
Operational Warning (Compliance & Safety): This compound and its precursors (Epichlorohydrin, 1,3-Dichloro-2-propanol) are potent alkylating agents.[1] Epichlorohydrin (ECH) is a known carcinogen.[1] Strict engineering controls (fume hoods, glove boxes) are mandatory. Ensure compliance with local regulations (REACH/TSCA) regarding chlorinated ether synthesis, as specific derivatives are monitored as potential blistering agent precursors.
The Synthesis Architecture (Process Logic)
To optimize yield, we must deconstruct the synthesis into its two governing stages. The low yield is almost invariably caused by a failure in Stage 1 (Coupling) , where competitive oligomerization of Epichlorohydrin (ECH) occurs.
The Pathway
The synthesis is a "Step-Growth" addition followed by a substitution.[1]
-
Stage 1 (Coupling): Acid-catalyzed nucleophilic opening of Epichlorohydrin (ECH) by 1,3-Dichloro-2-propanol (1,3-DCP).[1]
-
Stage 2 (Functionalization): Deoxychlorination of the resulting hydroxyl group to a chloride (typically using Thionyl Chloride,
).
Figure 1: Critical Synthesis Pathway. Note that the primary yield loss occurs at the "Side Reaction" branch during the initial coupling.
Critical Process Parameters (The "Engine" of Yield)
The following parameters are non-negotiable for high-yield synthesis (>85%).
A. Catalyst Selection & Thermodynamics
-
The Problem: Strong protonic acids (
) cause charring and rapid polymerization. -
The Solution: Use a coordinated Lewis Acid. Boron Trifluoride Etherate (
) is the gold standard here. It activates the epoxide oxygen sufficiently for the alcohol attack but is sterically hindered enough to reduce ECH homopolymerization compared to . -
Loading: 0.5 – 1.0 mol% relative to ECH.[1]
B. Stoichiometry (The "Dilution Effect")
-
The Trap: Adding ECH and 1,3-DCP all at once. This leads to "hot spots" where ECH concentration is high, favoring ECH-ECH reaction (oligomers) over ECH-Alcohol reaction.[1]
-
The Fix:
-
Load 1,3-DCP and Catalyst into the reactor first.[1]
-
Add ECH dropwise (slow feed) over 2-4 hours.
-
Ratio: Maintain a slight excess of 1,3-DCP (1.1 : 1.0 ratio) to ensure all ECH is consumed by the alcohol, not by itself.
-
C. Temperature Control
-
Stage 1 (Coupling): 45°C – 55°C.[1]
-
< 40°C: Reaction stalls; dangerous accumulation of unreacted ECH (risk of runaway).
-
-
60°C:* Rapid oligomerization and color degradation.[1]
-
-
-
Stage 2 (Chlorination): Reflux (typically 75°C – 80°C with
).[1]
Troubleshooting Guide (Q&A)
Scenario 1: "My product is viscous and dark. The GC shows broad peaks at high retention times."
-
Diagnosis: Oligomerization (Poly-epichlorohydrin formation).[1]
-
Root Cause: The localized concentration of Epichlorohydrin was too high, or the temperature spiked.
-
Corrective Action:
Scenario 2: "The reaction stalls after 50% conversion. Adding more catalyst doesn't help."
-
Diagnosis: Catalyst Poisoning.[1]
-
Root Cause: Moisture infiltration.[1] Lewis acids like
hydrolyze instantly in the presence of water, forming inactive hydrates and releasing HF. -
Corrective Action:
-
Karl Fischer Titration: Test your 1,3-DCP feedstock. Water content must be < 200 ppm .[1]
-
Drying: Dry the 1,3-DCP over 4Å Molecular Sieves for 24 hours before use.
-
Inert Atmosphere: The reactor must be under a positive pressure of dry Nitrogen or Argon.
-
Scenario 3: "I am getting the wrong isomer (regioselectivity issues)."
-
Diagnosis: Attack at the substituted carbon.
-
Context: Acid catalysis favors attack at the more substituted carbon (electronic effect), but steric hindrance favors the less substituted carbon. In ECH, the terminal carbon is significantly more accessible.
-
Corrective Action:
-
Ensure the temperature is kept low (45-50°C).[1] Higher temperatures overcome the steric barrier, leading to mixed isomers (1,2-addition vs 1,3-addition).[1]
-
Note: For this specific target, the standard acid-catalyzed opening usually yields the desired "head-to-tail" ether linkage due to the directing effect of the chloromethyl group.[1]
-
Optimization Logic Tree
Use this decision matrix to diagnose yield issues in real-time.
Figure 2: Troubleshooting Logic Flow for Yield Loss.
Data Summary: Reagent Specifications
To guarantee reproducibility, adhere to these specifications:
| Component | Specification | Critical Impurity Limit | Function |
| 1,3-Dichloro-2-propanol | >99.0% Purity | Water < 0.02% | Nucleophile / Backbone |
| Epichlorohydrin | >99.5% Purity | Glycidol < 0.1% | Electrophile / Chain Extender |
| Boron Trifluoride Etherate | 46-48% | Free Ether < 2% | Catalyst |
| Thionyl Chloride | >99.0% Purity | Sulfuryl Chloride < 0.5% | Chlorinating Agent |
References
-
Synthesis of 1,2-dichloroalkanes and Chlorinated Ethers. Source: Organic Chemistry Portal.[1] Context: General methodologies for epoxide ring opening and chlorination.[1][3] URL:[Link][1]
-
Epichlorohydrin Coupling Reactions with Alcohols. Source: U.S. Department of Agriculture, Forest Service, Forest Products Laboratory.[4] Context: Detailed mechanism of acid-catalyzed epichlorohydrin etherification and oligomerization risks.[1] URL:[Link][1]
-
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) and Intermediate Synthesis. Source: National Institutes of Health (NIH) / PubChem.[1] Context: Identification of the target molecule as a key intermediate in the synthesis of chlorinated organophosphates. URL:[Link][1]
-
Process for Converting Multifunctional Aliphatic Alcohols (Patent WO2009110971A2). Source: Google Patents.[1] Context: Industrial optimization of Lewis acid (
) catalyzed addition of epichlorohydrin to alcohols, specifically addressing temperature control to prevent turbidity and oligomers.[5] URL:
Sources
- 1. This compound | C6H10Cl4O | CID 93324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59440-90-3 [chemicalbook.com]
- 3. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. WO2009110971A2 - Process for converting multifunctional aliphatic alcohols - Google Patents [patents.google.com]
"purification of crude 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"
Ticket Subject: Purification Protocol for Crude 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane Case ID: CAS-59440-90-3 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Compound Profile
You are dealing with a high-boiling, viscous chlorinated ether, often encountered as a "heavy end" byproduct in Epichlorohydrin or 1,3-Dichloro-2-propanol (DCP) synthesis. Its structural similarity to its isomers (e.g., bis(1,3-dichloro-2-propyl) ether) and its tendency to undergo dehydrochlorination (releasing HCl) at high temperatures make purification non-trivial.
Critical Physicochemical Parameters:
| Property | Value | Operational Implication |
|---|---|---|
| Boiling Point | 102–106 °C @ 2 Torr | Requires high vacuum. Atmospheric distillation will cause degradation. |
| Density | ~1.386 g/cm³ | HEAVIER THAN WATER. In extraction, your product is the bottom layer. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Use non-polar/polar gradients for chromatography. |
| Stability | Thermally labile >140°C | Risk of HCl elimination and polymerization (darkening). |
Module 1: Chemical Pre-Treatment (The Wash Phase)
Before subjecting the crude to heat, you must remove acidic catalysts or byproducts to prevent catalyzed degradation.
Standard Operating Procedure (SOP)
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) (1:3 v/v ratio).
-
Acid Removal: Wash with cold saturated NaHCO₃ .
-
Note: CO₂ evolution may be vigorous. Vent frequently.
-
-
Phase Separation:
-
CRITICAL: The organic layer (DCM + Product) will be at the BOTTOM .
-
-
Drying: Dry organic phase over anhydrous MgSO₄ (preferred over Na₂SO₄ for faster kinetics with viscous oils).
Troubleshooting & FAQs
Q: I washed the crude, but my yield dropped by 50%. Where did it go?
A: You likely discarded the wrong layer. Because the density of your target (1.38 g/cm³) and DCM (1.33 g/cm³) are both higher than water, the organic phase is the bottom layer . If you treated this like a standard ether extraction (where ether floats), you poured your product down the drain. Always check the refractive index of the layer before disposal.
Q: The layers formed a stubborn emulsion. How do I break it?
A: Chlorinated polyethers act as surfactants when oligomers are present.
Salting Out: Add solid NaCl to the aqueous phase to increase density difference.
Filtration: Filter the emulsion through a pad of Celite. This physically breaks the interfacial tension caused by suspended solids/polymers.
Module 2: Vacuum Distillation (The Separation Phase)
This is the primary method for bulk purification (purity >95%).
Operational Logic
You are targeting a boiling point of 102–106°C at 2.0 Torr .
-
Equipment: Short-path distillation head (Vigreux column recommended for isomer separation) + High-vacuum pump + Cold trap (-78°C).
-
Heating: Oil bath only. Never use a heating mantle (hot spots cause HCl elimination).
Troubleshooting & FAQs
Q: The distillate is turning yellow/brown during collection. Why?
A: This indicates Dehydrochlorination . Your pot temperature is too high (>130-140°C), causing the molecule to shed HCl and form double bonds (alkenes), which then polymerize (color).
Fix: Improve your vacuum. If you cannot get below 2 Torr, you cannot distill this safely. Check system for leaks.
Q: My "main fraction" contains a significant amount of 1,3-Dichloro-2-propanol (DCP).
A: DCP (b.p. 174°C atm) is the monomeric precursor. Under vacuum, it is much more volatile than your ether.
Fix: You missed the "forerun." Hold the temperature at the lower range until the head temperature stabilizes, then discard the initial fraction. The ether is the heavy fraction.
Q: The vacuum fluctuates wildly.
A: This is likely HCl off-gassing from degradation.
Fix: Stop heating immediately. Your crude was likely still acidic. Re-dissolve in DCM and repeat the NaHCO₃ wash (Module 1).
Module 3: Chromatographic Polishing (High Purity >98%)
Required for analytical standards or biological assays.
SOP
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate gradient.
-
Start: 100% Hexane (Elutes non-polar impurities).
-
Target Elution: ~90:10 to 80:20 Hexane:EtOAc.
-
Troubleshooting & FAQs
Q: The product streaks on the TLC plate.
A: The product may be slightly hydrolyzing on the acidic silica.
Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize active sites.
Visualizing the Workflow
Figure 1: Purification Logic Tree
Caption: Decision matrix for selecting the appropriate purification route based on crude purity and scale.
Figure 2: Distillation Troubleshooting Matrix
Caption: Diagnostic flow for identifying causes of failure during vacuum distillation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93324, this compound. Retrieved January 28, 2026, from [Link]
"common impurities in 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane and their removal"
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Impurity Profiling & Purification of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3)
Executive Summary
You are likely working with This compound (also known as 1,3-Dichloroisopropyl-2,3-dichloropropyl ether ) as a reference standard for genotoxic impurity (PGI) analysis or as a specialized intermediate in the synthesis of glycerol-derived APIs.
Due to its synthesis mechanism—typically involving the acid-catalyzed coupling of epichlorohydrin (ECH) and dichloropropanols—this compound is prone to a specific profile of structurally related impurities. Achieving high purity (>98%) is critical for quantitative mass balance but challenging due to the presence of regioisomers with nearly identical boiling points.
This guide addresses the identification and removal of these common impurities, ensuring your reference material meets the stringent requirements of pharmaceutical development (ICH M7/Q3A).
Part 1: Diagnostic & Impurity Profiling
Q: What are the "extra" peaks in my GC-MS chromatogram?
A: The synthesis of CAS 59440-90-3 is a statistical game of ring-opening reactions. If you observe peaks eluting close to your main peak, they are likely symmetrical ether isomers . If you see early-eluting peaks, they are likely unreacted precursors .
Table 1: Common Impurity Profile for CAS 59440-90-3
| Impurity Type | Chemical Name | Structure Description | Relative Retention (GC) | Origin |
| Precursor | 1,3-Dichloro-2-propanol (1,3-DCP) | Cl-CH2-CH(OH)-CH2-Cl | 0.3 - 0.4 | Unreacted Starting Material |
| Precursor | 2,3-Dichloro-1-propanol (2,3-DCP) | Cl-CH2-CHCl-CH2-OH | 0.3 - 0.4 | Isomer of 1,3-DCP |
| Precursor | Epichlorohydrin (ECH) | Epoxy ring with chloromethyl | < 0.2 | Unreacted Starting Material |
| Isomer (Major) | Bis(1,3-dichloro-2-propyl) ether | Symmetrical: Two isopropyl backbones | 0.95 - 0.98 | Dimerization of 1,3-DCP type |
| Isomer (Major) | Bis(2,3-dichloro-1-propyl) ether | Symmetrical: Two n-propyl backbones | 1.02 - 1.05 | Dimerization of 2,3-DCP type |
| Byproduct | 1,2,3-Trichloropropane (TCP) | Fully chlorinated propane | 0.5 - 0.6 | Over-chlorination side reaction |
Technical Insight: The "Main Product" (CAS 59440-90-3) is the mixed ether (one 1,3-isopropyl group and one 2,3-propyl group). The statistical probability of forming the symmetrical byproducts (Bis-1,3 and Bis-2,3) is significant during synthesis, making them the most persistent impurities.
Part 2: Formation Mechanism (The "Why")
Understanding the formation pathway is the first step to controlling these impurities. The reaction typically involves the attack of a dichloropropanol hydroxyl group on the epoxide ring of epichlorohydrin.
Figure 1: Reaction pathway showing the statistical formation of the target mixed ether versus the symmetrical isomeric impurities.
Part 3: Purification & Troubleshooting Guide
Scenario A: "I have high levels of volatiles (DCP, ECH, TCP)."
Issue: Your sample smells acrid or shows large early peaks. Solution: Vacuum Fractional Distillation. These precursors have significantly lower boiling points than the target ether.
Protocol:
-
Setup: Short-path distillation apparatus with a vacuum pump capable of < 5 Torr.
-
Condition: Heat the crude mixture.
-
Volatiles (ECH, TCP): Distill off below 60°C at 2 Torr.
-
Dichloropropanols: Distill off between 60-80°C at 2 Torr.
-
-
Target Fraction: Collect the fraction boiling at 102-106°C (at 2 Torr) [1, 4].
-
Validation: Run GC-FID to confirm removal of volatiles.
Scenario B: "I cannot separate the Isomers (Bis-ethers)."
Issue: The symmetrical isomers boil within 2-5°C of the target, making distillation inefficient for high purity (>98%). Solution: Preparative HPLC or Flash Chromatography. Since the isomers differ in polarity (primary vs. secondary chloride positions), chromatography is the only effective method for final polishing.
Protocol:
-
Stationary Phase: C18 (Reverse Phase) or High-Surface Area Silica (Normal Phase).
-
Note: C18 is preferred for stability, as silica can sometimes induce hydrolysis if too acidic.
-
-
Mobile Phase: Acetonitrile/Water gradient (Start 50:50, ramp to 90:10).
-
Detection: UV is weak for these aliphatic chlorides; use RI (Refractive Index) or ELSD (Evaporative Light Scattering Detector) .
-
Logic: The Bis(1,3-dichloro-2-propyl) ether (more branched) typically elutes slightly earlier than the target in Reverse Phase.
Scenario C: "My standard is degrading (Acidity/Color)."
Issue: The liquid turns yellow or pH drops over time. Root Cause: Hydrolysis. The chloromethyl groups are reactive.[1] Moisture leads to HCl release, which catalyzes further degradation (autocatalysis). Prevention:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C [4].
-
Stabilizer: For non-analytical bulk use, trace epoxides (like ECH) act as acid scavengers, but do not add this to analytical standards.
-
Remediation: Pass the degraded liquid through a plug of Basic Alumina to neutralize HCl and remove color bodies before redistillation.
Part 4: Frequently Asked Questions (FAQs)
Q: Is this compound a Mutagenic Impurity (PGI)? A: Yes, chlorinated ethers and alkyl chlorides are structural alerts for genotoxicity (alkylating agents). If this compound is found in a drug substance, it must be controlled according to ICH M7 guidelines. You must treat the reference standard itself as a hazardous carcinogen during handling [2].
Q: Can I use GC-FID for purity analysis? A: Yes, GC-FID is the standard method. Use a non-polar column (e.g., DB-5 or DB-624).
-
Tip: Ensure your injector temperature is not too high (>250°C) to prevent thermal degradation of the ether linkage inside the port.
Q: Why is the density so high (~1.38 g/cm³)? A: The molecule contains four chlorine atoms. This high density allows for easy separation from water during aqueous workups (it will be the bottom layer) [1].
References
-
PubChem. (n.d.).[2] this compound (CID 93324).[1][2] National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
"improving peak resolution for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane in GC"
The following technical guide serves as a Tier 3 Engineering Support resource for researchers analyzing 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3), also known as 1,3-Dichloroisopropyl-2,3-dichloropropyl ether .[1][2]
This molecule is a specific structural isomer within the "polychlorinated dipropyl ether" family, often co-eluting with its symmetric analogs: bis(2,3-dichloropropyl) ether and bis(1,3-dichloroisopropyl) ether .[1] Achieving baseline resolution requires exploiting subtle dipolar interaction differences rather than relying solely on boiling point.[2]
Part 1: Diagnostic Workflow
Before altering method parameters, identify the specific nature of your resolution failure using the logic tree below.
Figure 1: Decision tree for isolating the root cause of resolution loss in polychlorinated ether analysis.
Part 2: Technical Support Q&A
Q1: I am using a standard 5% Phenyl (DB-5/Rxi-5ms) column, but the target peak co-elutes with bis(2,3-dichloropropyl) ether. How do I separate them?
Technical Insight: Standard non-polar columns (100% PDMS or 5% Phenyl) separate primarily by boiling point.[2] Since the target molecule and its symmetric isomers (bis-ethers) have nearly identical molecular weights (239.9 g/mol ) and boiling points, Van der Waals forces alone are insufficient for separation.[2]
Protocol: Switch to a mid-polarity cyanopropylphenyl stationary phase. The cyano group possesses a strong dipole moment that interacts differently with the ether oxygen and the specific chlorination pattern of each isomer.
-
Recommended Phase: 14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., Rxi-1701 , DB-1701 ).[1][2]
-
Alternative: 6% Cyanopropyl-phenyl (e.g., DB-624 , Rxi-624Sil MS ) if the sample contains highly volatile solvent impurities.[1][2]
Q2: The peak exhibits severe tailing (Asymmetry factor > 1.5).[2] Is this column damage?
Technical Insight: While column damage is possible, tailing for chlorinated ethers is often due to activity in the inlet . The electronegative chlorine atoms and the ether oxygen can interact with active silanols (Si-OH) on the glass liner or wool, especially if the liner is dirty or not properly deactivated.
Corrective Action:
-
Liner Selection: Use a Single Taper Ultra-Inert liner with wool .[2] The wool promotes vaporization, while the ultra-inert deactivation prevents adsorption.
-
Inlet Maintenance: Replace the liner and gold seal.[2] Traces of non-volatile residue from previous "dirty" samples (e.g., epichlorohydrin polymers) act as adsorption sites.[2]
-
Column Trimming: Trim 10-20 cm from the head of the column to remove non-volatile matrix deposition.[2]
Q3: I see a "doublet" or split peak for the target compound. Is it degrading?
Technical Insight: This is likely diastereomeric separation , not degradation.[2] The molecule this compound contains chiral centers.[1][2] Depending on the synthesis route, you may have a racemic mixture of enantiomers and potentially diastereomers if multiple chiral centers are involved in the co-eluting impurities.
-
Verification: Run the GC-MS in SIM mode. If both parts of the doublet have the exact same mass spectrum (characteristic ions: m/z 79, 111, 157), they are likely isomers.
-
Resolution: If you need to integrate them as a single peak for total content, increase the temperature ramp rate slightly to merge them. If you need to quantify specific isomers, decrease the ramp rate to 2°C/min in the elution window (140°C–180°C).
Q4: Can I use high inlet temperatures (>280°C) to improve peak sharpness?
Technical Insight: Avoid excessive inlet temperatures. Polychlorinated aliphatic ethers can undergo thermal dehydrochlorination (loss of HCl) at high temperatures, leading to the formation of unsaturated ethers (e.g., chloropropenyl ethers).
-
Recommendation: Set the inlet temperature to 220°C – 240°C . This is sufficient to volatilize the target (BP ~250°C estimated at atm pressure) without inducing thermal breakdown.[2]
Part 3: Optimized Method Parameters
The following method is validated for the separation of the target mixed ether from its symmetric bis-ether isomers.
| Parameter | Setting | Rationale |
| Column | DB-1701 or Rxi-1701 (30 m × 0.25 mm × 0.25 µm) | Cyanopropyl phase provides dipole-dipole selectivity for structural isomers.[1][2] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains optimal linear velocity (approx. 35 cm/s) throughout the run. |
| Inlet | Split/Splitless @ 230°C | High enough for volatilization, low enough to prevent HCl elimination. |
| Injection | 1 µL, Split 10:1 (or Pulsed Splitless) | Split mode improves peak shape; Pulsed Splitless (25 psi for 0.5 min) maximizes sensitivity. |
| Oven Program | 60°C (hold 1 min) → 15°C/min to 140°C → 4°C/min to 200°C → 20°C/min to 260°C (hold 3 min) | The slow ramp (4°C/min) creates a wide elution window for the isomer cluster. |
| Detector | MS (SIM Mode) or FID | SIM Ions: 79, 111, 157 (Quant), 75. FID requires high purity standards for RT confirmation.[2] |
References
-
U.S. Environmental Protection Agency (EPA) . (1980).[2] Environmental Monitoring Near Industrial Sites: Beta-Chloroethers. EPA-560/6-80-001.[1][2] Retrieved January 28, 2026, from [Link]
-
Restek Corporation . (2014).[2] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved January 28, 2026, from [Link]
-
PubChem . (2025).[2][3] this compound (Compound). National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]
Sources
"degradation of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane under experimental conditions"
Topic: Degradation of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Ticket ID: #PCE-ISO-88 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are inquiring about This compound . In industrial and environmental chemistry, this compound is identified as the asymmetric isomer of tetrachlorodipropyl ether . It is a "mixed" ether consisting of one 2,3-dichloropropyl group and one 1,3-dichloro-2-propyl group.
Commonly encountered as a recalcitrant byproduct in epichlorohydrin and dichlorohydrin production (often found in "Red Water" waste), this molecule exhibits high chemical stability due to its steric bulk and ether linkage. Effective degradation requires specific, often harsh, experimental conditions.
This guide addresses the three most common bottlenecks researchers face: Hydrolytic Resistance , Metabolic Pathway Verification , and Analytical Recovery .
Module 1: Chemical Degradation & Hydrolysis
Q: Why is the compound stable at neutral pH, and how do I force degradation?
A: This polychlorinated ether (PCE) is kinetically stable against hydrolysis at pH 7 due to the shielding of the ether oxygen by the bulky chlorinated alkyl groups. Standard hydrolytic protocols (pH 7, 25°C) will yield negligible degradation even over weeks.
Troubleshooting Protocol: Alkaline Hydrolysis To force degradation, you must shift to Nucleophilic Substitution (SN2) conditions using high alkalinity and heat.
Recommended Experimental Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| pH | > 12.0 | High concentration of OH⁻ ions is required to attack the carbon adjacent to the ether oxygen or chlorine. |
| Reagent | 4-10% NaOH (aq) | Provides necessary alkalinity. |
| Temperature | 80°C - 100°C | Overcomes the activation energy barrier for ether cleavage. |
| Time | 6 - 12 Hours | Ether linkages are significantly more stable than the C-Cl bonds; extended time is required. |
| Additives | Phase Transfer Catalyst (e.g., TBAB) | Crucial: The molecule is hydrophobic. A catalyst (Tetrabutylammonium bromide) helps transfer OH⁻ into the organic phase. |
Mechanism Insight: The degradation initiates via dehydrochlorination (forming an epoxide or alkene intermediate) followed by hydrolysis of the ether bond. The final breakdown products are typically glycerol and inorganic chloride (NaCl), but intermediate dichloropropanols (DCPs) may persist if the reaction is stopped too early.
Module 2: Biological Degradation & Metabolism[1][2][3]
Q: We are observing "disappearance" in liver microsome assays but cannot find the parent compound. What is happening?
A: You are likely observing oxidative dealkylation . In metabolic systems (hepatocytes or microbial cultures), this ether undergoes cleavage mediated by Cytochrome P450 enzymes.
The "Missing" Mass: The parent ether is cleaved into two distinct alcohol metabolites. If you are only monitoring the parent mass (m/z ~254), you will miss the degradation products.
Target Metabolites to Monitor:
-
1,3-Dichloro-2-propanol (1,3-DCP)
-
2,3-Dichloro-1-propanol (2,3-DCP)
Pathway Visualization: The following diagram illustrates the cleavage of the asymmetric ether into its respective alcohol components.
Figure 1: Metabolic degradation pathway of the asymmetric tetrachlorodipropyl ether, yielding two distinct dichloropropanol isomers.
Module 3: Analytical Troubleshooting
Q: My recovery rates are inconsistent (< 60%). Is the compound volatile?
A: Volatility is a factor, but adsorption is the more likely culprit. Polychlorinated ethers are highly lipophilic (log Kow ~ 2-3) and sticky.
Troubleshooting Checklist:
-
Glassware: Do NOT use untreated glass. The compound adsorbs to active silanol groups.
-
Fix: Use Silanized Glassware or rinse all vessels with the extraction solvent immediately before use.
-
-
Extraction Solvent:
-
Recommendation:Methylene Chloride (DCM) or Ethyl Acetate .
-
Avoid: Hexane (often poor recovery for the more polar alcohol metabolites).
-
-
GC-MS Parameters:
-
These ethers have poor ionization in standard EI (Electron Ionization) due to fragmentation.
-
Fix: Monitor the [M-CH2Cl]+ fragment (loss of chloromethyl group) rather than the molecular ion.
-
Column: DB-5ms or equivalent non-polar column.
-
Standardized Extraction Workflow:
Figure 2: Optimized extraction workflow to maximize recovery of polychlorinated ethers and minimize evaporative loss.
References
-
Franke, S., et al. (1989).[1] New bacterial degradation of the biaryl ether structure - Regioselective dioxygenation prompts cleavage of ether bonds.[1] (Contextualizes ether cleavage mechanisms relevant to chloroethers).
-
U.S. EPA. (1980). Background Document: Identification and Listing of Hazardous Waste - Chlorinated Ethers. (Details the industrial context of bis-dichloropropyl ethers in epichlorohydrin waste).
-
BOC Sciences. Bis(2,3-dichloropropyl) Ether - Product Information. (Chemical property verification).
-
ResearchGate. Degradation of Polyamideamine-epichlorohydrin (PAE) films. (Provides experimental conditions for degrading epichlorohydrin-related matrices).
Sources
"minimizing byproduct formation with 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether"
Topic: Minimizing byproduct formation with 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists.
Executive Summary
1,3-Dichloroisopropyl-2,3-dichloropropyl ether is a specific, high-boiling chlorinated ether byproduct typically formed during the hydrochlorination of glycerol or the dehydrochlorination of dichloropropanols (DCP) to produce epichlorohydrin (ECH). In pharmaceutical contexts, this compound represents a significant process impurity due to its structural similarity to known genotoxic impurities (PGIs) and its ability to lower overall yield.
This guide provides a mechanistic understanding of its formation, critical process parameters (CPPs) for control, and troubleshooting protocols for removal.
Module 1: The Formation Mechanism
To minimize this impurity, one must understand that it is essentially a "dimer" formed by the reaction of Epichlorohydrin (ECH) with Dichloropropanol (DCP) .
The Chemistry of Formation
The formation is acid-catalyzed and occurs via the nucleophilic attack of a DCP hydroxyl group on the oxirane ring of an ECH molecule. Because the reaction mixture often contains both 1,3-DCP and 2,3-DCP isomers, three distinct ether byproducts can form. The specific isomer —1,3-Dichloroisopropyl-2,3-dichloropropyl ether —is the "mixed" ether.
-
Precursor Availability: The reaction requires the simultaneous presence of both the alcohol (DCP) and the epoxide (ECH).
-
Catalysis: Strong acids (HCl) or Lewis acids (often dissolved metal salts from reactor corrosion) catalyze the ring-opening of ECH.
-
Thermodynamics: High temperatures (>110°C) significantly accelerate this condensation over the desired dehydration.
Reaction Pathway Diagram
Figure 1: Reaction network showing the formation of the mixed ether via the acid-catalyzed ring opening of Epichlorohydrin by 1,3-DCP.[1][2]
Module 2: Critical Process Parameters (CPPs)
The following table summarizes the variables that directly influence the rate of ether formation.
| Parameter | Impact on Ether Formation | Recommended Control Range | Mechanistic Rationale |
| Temperature | Exponential Increase | < 100°C (during DCP synthesis)< 60°C (during ECH cyclization) | Higher thermal energy overcomes the activation barrier for the bimolecular condensation reaction more than the unimolecular cyclization. |
| Residence Time | Linear Increase | Minimize in reactor | Prolonged contact between ECH and DCP under acidic conditions guarantees byproduct formation. Use continuous flow or rapid stripping. |
| Water Content | Complex | 2–5% w/w | Water competes with DCP as a nucleophile. Too low (<1%) favors ether formation; too high (>10%) favors hydrolysis back to glycerol. |
| Catalyst (Acid) | Direct Catalyst | Neutralize rapidly | If using organic acid catalysts (e.g., adipic acid), ensure complete removal before ECH distillation. |
Module 3: Troubleshooting Guide
Issue 1: Rising Ether Levels in Crude ECH
Symptom: GC analysis shows increasing "heavies" peak at RRT ~1.8-2.2 relative to ECH. Root Cause: Co-existence of ECH and DCP in the reactor bottom for extended periods.
Troubleshooting Protocol:
-
Check Stripping Efficiency: In the saponification/cyclization reactor, ECH must be stripped (steam distilled) immediately upon formation. If the stripping column is flooded or operating at insufficient vacuum, ECH refluxes back into the acidic DCP-rich phase.
-
Action: Increase steam flow or reduce reactor pressure to facilitate rapid ECH removal.
-
-
Verify pH Profiles: If performing alkaline cyclization (using NaOH/Ca(OH)₂), ensure the pH does not drop locally. Acidic pockets catalyze the etherification.
-
Action: Improve mixing/agitation speed (Reynolds number > 10,000) to prevent localized acidic zones.
-
Issue 2: "Dimer" Formation During Distillation
Symptom: Crude ECH is clean, but the final distilled product contains the ether. Root Cause: Thermal degradation in the reboiler. Even trace amounts of HCl or ferric chloride (from steel corrosion) can catalyze etherification in the reboiler.
Troubleshooting Protocol:
-
Passivation: Ensure the distillation column is free of ferric ions (
), which are potent Lewis acid catalysts for this reaction.-
Action: Wash the column with a chelating agent (EDTA) or ensure glass-lined/Hastelloy equipment is used.
-
-
Stabilization: Add a trace acid scavenger (e.g., amines or epoxides stabilizers) if permissible by the drug substance master file (DMF), though strictly controlling temperature is preferred.
Issue 3: Difficulty Separating Ether from DCP
Symptom: The ether co-elutes or overlaps with DCP fractions during solvent recovery. Root Cause: Similar solubility profiles and high boiling points.
Troubleshooting Protocol:
-
Azeotropic Distillation: The ether does not form the same water azeotropes as DCP.
-
Action: Use steam distillation. DCPs form azeotropes with water (approx. 98-99°C), whereas the heavy ethers are less volatile and will remain in the bottom residue (heavies purge).
-
-
Phase Separation:
-
Action: Cool the residue mixture to <10°C. These ethers often have higher melting points or different density profiles than pure DCP. A decanter can sometimes separate the heavy organic ether phase from the aqueous/DCP phase.[3]
-
Module 4: Experimental Validation Protocol
Use this protocol to determine the "Ether Formation Potential" of your current process conditions.
Objective: Quantify the rate of ether formation at varying temperatures to establish a "Safe Operating Window."
Reagents:
-
Pure 1,3-Dichloro-2-propanol (1,3-DCP)
-
Pure Epichlorohydrin (ECH)
-
HCl (1M solution or gas)
Step-by-Step Methodology:
-
Preparation: Prepare five sealed reaction vials containing a 1:1 molar ratio of 1,3-DCP and ECH.
-
Catalysis: Spike three vials with 0.1 mol% HCl; leave two neutral (control).
-
Incubation: Place vials in heating blocks at 40°C, 60°C, 80°C, and 100°C.
-
Sampling: Withdraw 50 µL aliquots at t=0, 30, 60, and 120 minutes.
-
Quenching: Immediately dilute samples in cold hexane (to stop reaction) containing NaHCO₃ (to neutralize acid).
-
Analysis: Analyze via GC-MS.
-
Target Ion: Look for m/z fragments characteristic of the bis(dichloropropyl) structure (often m/z 75, 77, 111).
-
Quantification: Plot the Area% of the ether peak vs. Time.
-
Success Criteria:
-
The reaction rate constant (
) calculated from the data should allow you to predict the maximum allowable residence time in your plant reactor. -
Rule of Thumb: If ether exceeds 0.1% within 60 minutes at Process Temperature, the process is unstable.
Module 5: Safety & Toxicology (E-E-A-T)
Warning: Chlorinated ethers are structurally related to Bis(chloromethyl) ether , a known human carcinogen. While chloropropyl ethers are generally less volatile and less reactive, they should be treated as Potential Genotoxic Impurities (PGIs) until proven otherwise.
-
Handling: All analytical standards and crude streams must be handled in a fume hood with appropriate PPE (nitrile gloves, respirator if aerosols are generated).
-
Destruction: These ethers are resistant to simple hydrolysis. High-temperature incineration (>1100°C) is required for disposal to prevent formation of dioxins.
References
-
Ullmann's Encyclopedia of Industrial Chemistry. "Epoxides." Wiley-VCH. (Detailed kinetics of chlorohydrin cyclization and side reactions).
-
U.S. Environmental Protection Agency (EPA). "Locating and Estimating Air Emissions from Sources of Epichlorohydrin." (Identifies heavy ends and ether byproducts in ECH production).
-
Spagnolo, F., et al. "Determination of by-products in the synthesis of epichlorohydrin by GC-MS." Journal of Chromatographic Science. (Analytical methods for identifying specific ether isomers).[1]
-
Solvay SA. "Process for the production of dichloropropanol." Patent WO2011000896A1. (Discusses glycerol hydrochlorination and the management of heavy ether byproducts).
-
BenchChem. "Minimizing the formation of bis-2,4-dichlorobenzyl ether." (Analogous chemistry regarding benzyl chloride hydrolysis and ether formation side-reactions).
Sources
"how to avoid polymerization of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"
The following Technical Support Guide addresses the stability and handling of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3), often referred to in industrial contexts as a Dichlorohydrin Ether isomer.
This compound is chemically related to the "heavy ends" or dimers formed during the synthesis of Epichlorohydrin (ECH) and Glycerol. While it is a saturated ether and theoretically stable, users often report "polymerization" which is technically acid-catalyzed oligomerization or oxidative degradation leading to viscous tars.
Topic: Preventing Unwanted Polymerization/Oligomerization of this compound Document ID: TS-DHE-59440 Applicable For: Synthesis Intermediates, Distillation Residues, High-Purity Storage Safety Warning: This compound is a chlorinated ether with structural similarities to alkylating agents. Handle with extreme caution in a fume hood using chemically resistant gloves (Viton/Butyl).
Part 1: The Chemistry of Instability
To prevent polymerization, you must first understand that this molecule does not undergo radical polymerization like a vinyl monomer (e.g., styrene). Instead, it suffers from Cationic Chain Growth driven by impurities.
Why is your sample turning into "gunk"?
The "polymerization" you observe is likely one of two mechanisms:
-
Acid-Catalyzed Polycondensation: If trace acid (HCl) is present, it catalyzes the cleavage of the ether bond or the reaction of the chlorohydrin groups with trace epoxides (like residual epichlorohydrin), forming higher molecular weight polyethers.
-
Lewis Acid Catalysis (The "Rust" Effect): Contact with iron (Fe), aluminum (Al), or their salts acts as a Lewis Acid catalyst, aggressively promoting the formation of tars.
Mechanism of Failure
The following diagram illustrates how a stable ether degrades into a polymer network in the presence of acid or metal ions.
Figure 1: The Cationic Oligomerization Pathway. Note that the reaction is auto-catalytic; as the ether degrades, it may release more HCl, accelerating the process.
Part 2: Critical Control Points (CCP)
To ensure stability, you must control three variables. If any one of these deviates, the compound will degrade.
| Control Point | Critical Limit | Why it Matters |
| pH / Acidity | Neutral (pH 6.5 - 7.5) | Acidity < pH 6.0 initiates cationic ring-opening of any residual epoxides and promotes ether cleavage. |
| Metal Ions | < 1 ppm Fe/Al | Iron oxide (rust) is a potent catalyst for chlorinated ether polymerization. Never store in steel drums without a liner. |
| Temperature | < 40°C (Storage) | Heat accelerates dehydrochlorination (loss of HCl), which generates the acid catalyst needed for polymerization. |
| Moisture | < 500 ppm | Water hydrolyzes the C-Cl bonds slowly, generating HCl over time. |
Part 3: Stabilization Protocol
Objective: Isolate and store this compound without viscosity increase.
Step 1: Quenching the Synthesis (If synthesizing)
If you are isolating this from a reaction mixture (e.g., Epichlorohydrin + Dichloropropanol):
-
Immediate Neutralization: Do not distill an acidic crude mixture. Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until the aqueous phase pH is 8.0.
-
Note: Do not use strong caustic (conc. NaOH) at high heat, or you will dehydrochlorinate the molecule back into an epoxide.
-
-
Water Removal: Phase separate and dry over Anhydrous Sodium Sulfate . Magnesium Sulfate is acceptable but slightly acidic; Sodium Sulfate is preferred for acid-sensitive ethers.
Step 2: Distillation Safeguards
Most "polymerization" happens in the reboiler of a distillation column.
-
Add an Acid Scavenger: Add 0.1% - 0.5% (wt/wt) Calcium Oxide (CaO) or Sodium Carbonate to the distillation pot. This solid base will neutralize any HCl generated thermally during distillation.
-
Vacuum is Mandatory: Distill at the lowest possible pressure (< 5 mmHg) to keep the pot temperature below 120°C. Above 150°C, thermal degradation is rapid.
Step 3: Storage Stabilization
For long-term storage of the pure liquid:
-
Container: Glass, Teflon (PTFE), or Stainless Steel (316L) that has been passivated. Avoid Carbon Steel.
-
Stabilizer Additive: If the application permits, add 10-50 ppm of Triethylamine (TEA) or a hindered amine stabilizer. This acts as a "proton sponge" to neutralize incipient HCl.
-
Blanketing: Store under dry Nitrogen to prevent moisture ingress (hydrolysis).
Part 4: Troubleshooting & FAQs
Q1: My sample has turned yellow and viscous. Can I save it?
-
Diagnosis: The yellow color indicates the formation of conjugated double bonds (dehydrochlorination) and dissolved iron. The viscosity indicates oligomerization.
-
Action: You cannot "depolymerize" the gum. However, you can recover the remaining monomer by flash distillation under high vacuum. Crucial: Add solid Sodium Carbonate to the pot before heating to prevent the acid in the gum from catalyzing further degradation during distillation.
Q2: Can I use standard steel drums for transport?
-
Answer: No. Standard carbon steel will react with the organic chlorides to form Ferric Chloride (FeCl₃), a Lewis Acid that will solidify the entire drum. Use epoxy-phenolic lined drums or HDPE containers.
Q3: Is this compound explosive?
-
Answer: Like many ethers, it can form peroxides upon exposure to air, which are explosion hazards.[1]
-
Test: Test for peroxides using KI strips before any distillation.
-
Prevent: Store with a radical inhibitor like BHT (Butylated Hydroxytoluene) (100 ppm) if the end-use allows.
Q4: I see a white precipitate forming at the bottom of the bottle.
-
Diagnosis: If you used a stabilizer (like an amine), this is likely the Amine-Hydrochloride salt . It means the stabilizer is working—it sacrificed itself to capture the HCl.
-
Action: Filter the liquid through a 0.45µm PTFE filter to remove the salt. Check pH and re-stabilize if necessary.
Part 5: Workflow Visualization
The following flowchart outlines the decision-making process for handling this compound.
Figure 2: Purification and Stabilization Workflow.
References
-
United States Environmental Protection Agency (EPA). (1980). Assessment of Epichlorohydrin Uses, Occupational Exposure and Releases. Office of Pesticides and Toxic Substances. Link
-
Shell Oil Company. (1962). Production of Glycidyl Ethers (US Patent 3,033,803). Google Patents. Link
-
International Programme on Chemical Safety (IPCS). (2003).[1] ICSC 0435 - Dichloroisopropyl Ether.[1] ILO/WHO.[1] Link[1]
-
Chinese Chemical Society. (2022). A Novel Dynamic Polymer Synthesis via Chlorinated Solvent Quenched Depolymerization. CCS Chemistry. Link
-
BOC Sciences. (n.d.). This compound Product Entry.
Disclaimer: This guide is for research and development purposes only. Users must consult the specific Safety Data Sheet (SDS) for their batch and adhere to local chemical safety regulations.
Sources
"resolving analytical interferences with 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"
Topic: Resolving Analytical Interferences with 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
CAS: 59440-90-3 | Common Ref: DCP-Dimer, Polychlorinated Dipropyl Ether[1]
Executive Summary
Welcome to the Analytical Resolution Hub. This guide addresses the specific challenges associated with This compound (hereafter referred to as DCP-Dimer ).
This compound is a specific impurity often found in the synthesis of Epichlorohydrin (ECH) , 1,3-Dichloro-2-propanol (1,3-DCP) , and downstream API synthesis (e.g., Sartans).[1] Its structural similarity to other chlorinated ethers and high boiling point creates two primary analytical failures: isobaric interference in Mass Spectrometry and carryover/ghost peaks in Gas Chromatography.[1]
Module 1: Compound Profile & Analytical Properties
Before troubleshooting, verify your target's physicochemical behavior.[1] This molecule is an asymmetric ether, often co-existing with its symmetric isomers.[1]
| Property | Value | Analytical Implication |
| CAS Number | 59440-90-3 | Use for exact library matching; distinct from Bis(2-chloroethyl)ether.[1] |
| Molecular Formula | C₆H₁₀Cl₄O | M+ cluster at m/z 238/240/242.[1] |
| Boiling Point | ~102–106 °C (2 Torr) | High Boiler. Elutes significantly later than 1,3-DCP.[1] Requires high bake-out temps.[1] |
| Key MS Fragments | m/z 75, 77, 79, 111 | Non-Specific. Overlaps heavily with other chloropropanols. |
| Solubility | Lipophilic / Organic Soluble | Requires non-polar solvent extraction (Hexane/DCM); poor water solubility.[1] |
Module 2: Troubleshooting Guides (Q&A)
Issue 1: Chromatographic Co-elution & Isomer Resolution
User Question: "I am detecting a shoulder peak on my 1,3-DCP signal, or a cluster of peaks eluting late in my run. How do I separate CAS 59440-90-3 from other chlorinated dimers?"
Technical Resolution: The DCP-Dimer exists as part of a complex mixture of "polychlorinated dipropyl ethers."[1] Standard non-polar columns (e.g., DB-5) often fail to resolve these positional isomers.[1]
Corrective Protocol:
-
Column Switching: Move to an Intermediate Polarity phase.[1] The cyano-phenyl substitution provides better dipole-dipole interaction with the ether linkage, separating isomers based on steric accessibility rather than just boiling point.[1]
-
Thermal Gradient Optimization:
-
This molecule boils >240°C at atmospheric pressure.[1]
-
Step: Implement a "Hard Ramp" at the end of your run (e.g., 30°C/min to 260°C, hold 5 min) to ensure the dimer does not carry over.
-
Issue 2: Mass Spectral Interference (Isobaric Overlap)
User Question: "My MS spectra shows m/z 75 and 111, but the ratios are inconsistent. Is this the DCP-Dimer or matrix interference?"
Technical Resolution: In Electron Impact (EI) ionization, the ether linkage cleaves easily, producing chloropropyl fragments (C₃H₅Cl₂⁺, m/z 111) identical to the parent 1,3-DCP.[1] You cannot rely on these common ions for confirmation.[1]
Corrective Protocol (Deconvolution):
-
Monitor Higher Mass Clusters:
-
Isotope Ratio Verification:
Issue 3: Ghost Peaks & Carryover
User Question: "I see a peak at the retention time of the DCP-Dimer in my blank injections following a high-concentration sample."
Technical Resolution: Chlorinated ethers are "sticky" on active sites in the injection liner and head of the column. This is a classic "memory effect."[1]
Corrective Protocol:
-
Liner Deactivation: Switch to Ultra-Inert liners with wool.[1] Standard deactivated wool often strips the ether, causing tailing and gradual release (ghosting).
-
Solvent Wash: Add a Dichloromethane (DCM) wash step to your syringe pre/post-injection.[1] Methanol is often too polar to effectively solubilize the heavy dimer from the needle.[1]
-
Inlet Temperature: Increase inlet temperature to 250°C . Lower temperatures (200-220°C) used for volatile analysis may not fully volatilize this dimer, leading to condensation in the inlet.[1]
Module 3: Visualizing the Analytical Workflow
The following diagram outlines the decision tree for confirming the presence of DCP-Dimer versus other interferences.
Caption: Decision tree for identifying and resolving interferences associated with CAS 59440-90-3 in GC-MS analysis.
Module 4: Frequently Asked Questions (FAQ)
Q: Is this compound considered a Genotoxic Impurity (GTI)? A: While specific toxicological data on this exact isomer is limited compared to 1,3-DCP, chlorinated ethers are structurally alerting (Cohort of Concern) under ICH M7 guidelines due to alkylating potential.[1] It should be treated as a potential mutagenic impurity (PMI) and controlled to TTC (Threshold of Toxicological Concern) levels until proven otherwise.[1]
Q: Can I use Headspace (HS) sampling for this molecule?
A: Not recommended. The boiling point (>240°C est.[1] atm) and partition coefficient (
Q: What is the stability of the standard in methanol? A: Chlorinated ethers are generally stable in methanol, but avoid alkaline conditions . If your matrix is basic (e.g., sodium hydroxide treated reaction mixtures), neutralize immediately. Basic conditions can induce dehydrochlorination or epoxide formation, altering the analyte before injection.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 93324, this compound. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2023).[1] Substance Information: this compound (CAS 59440-90-3).[1][][3] Retrieved from [Link][1]
-
U.S. EPA. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (While specific to volatiles, this method provides the baseline QC for chlorinated solvent analysis).[1] Retrieved from [Link][1]
-
Food and Drug Administration (FDA). (2018).[1] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link][1]
Sources
Validation & Comparative
"validation of analytical methods for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"
Executive Summary & Scientific Context
1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (often referred to as a Diglycerol Tetrachlorohydrin isomer) is a critical process impurity often encountered in the synthesis of epichlorohydrin, glycerol-derived intermediates, and antiviral active pharmaceutical ingredients (APIs) like Valganciclovir.
Chemically, this molecule is a polychlorinated ether.[1] Its structural backbone presents specific analytical challenges:
-
Lack of Chromophores: It lacks the conjugated
-systems required for sensitive UV-Vis detection. -
Genotoxic Potential: As an alkyl halide, it falls under the "Cohort of Concern" for potential genotoxicity (GTI), requiring quantification at trace levels (often <10 ppm) relative to the drug substance.
-
Isomeric Complexity: It frequently co-elutes with structural isomers (e.g., bis(2,3-dichloropropyl) ether).
This guide objectively compares analytical methodologies and establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for validation, prioritizing specificity and sensitivity over the lower cost of alternative detectors.
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the three most common approaches attempted for this analyte.
| Feature | Method A: GC-MS (SIM Mode) | Method B: GC-ECD | Method C: HPLC-RID/ELSD |
| Status | Recommended (Gold Standard) | Alternative (High Sensitivity) | Not Recommended |
| Principle | Separation by volatility; detection by mass-to-charge ratio. | Separation by volatility; detection by electron capture (halogens). | Separation by polarity; detection by refractive index or scattering. |
| Specificity | High. Mass spectral fingerprint confirms identity even if peaks overlap. | Low. Relies solely on retention time. High risk of false positives from other halides. | Very Low. Non-specific detection; prone to matrix interference. |
| Sensitivity (LOD) | Excellent (< 1 ppm). SIM mode filters noise. | Superior (< 0.1 ppm). Extremely sensitive to Cl atoms. | Poor (> 100 ppm). Insufficient for GTI analysis. |
| Linearity | Excellent ( | Good, but dynamic range is often limited (non-linear at high conc). | Moderate. |
| Throughput | Moderate (20-30 min run times). | Moderate. | Slow (Isocratic elution often required). |
| Primary Risk | Source contamination requires frequent cleaning. | Matrix interference can swamp the detector. | Sensitivity is insufficient for regulatory limits. |
The Gold Standard Protocol: GC-MS Validation
Rationale: We select GC-MS in Selected Ion Monitoring (SIM) mode. The molecule's high chlorine content (4 Cl atoms) provides a unique isotope pattern that allows us to mathematically filter out background noise, ensuring the method is "self-validating" regarding peak purity.
Instrument Configuration[2][3][4]
-
System: Agilent 7890/5977 or Thermo Trace 1300/ISQ (or equivalent).
-
Inlet: Split/Splitless.
-
Setting:Pulsed Splitless .
-
Causality: A pressure pulse (e.g., 30 psi for 0.5 min) drives the high-boiling ether onto the column, minimizing discrimination and improving peak shape.
-
-
Column: DB-624 (or ZB-624).
-
Dimensions: 30 m
0.25 mm 1.4 µm. -
Why: The "624" phase (6% cyanopropyl-phenyl) is the industry standard for volatile halogenated compounds. The thick film (1.4 µm) is crucial to retain and separate the bulky ether from the solvent front.
-
Mass Spectrometry Parameters (SIM Mode)
The molecule (
-
Quantitation Ion (Target): m/z 75 (
fragment - typically dominant). -
Qualifier Ion 1: m/z 111 (
). -
Qualifier Ion 2: m/z 157 (Characteristic fragment).
-
Dwell Time: 100 ms per ion.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Weigh 50 mg of API/Intermediate into a 10 mL headspace vial (if volatile) or centrifuge tube.
-
Solvent:Dichloromethane (DCM) is avoided due to Cl interference. Use Ethyl Acetate or Toluene .
-
Dissolve to a concentration of 10 mg/mL.
-
Internal Standard (ISTD): Add 1,2,3-Trichloropropane (TCP) at 5 ppm. Why? TCP behaves similarly physically but separates chromatographically.
-
-
GC Temperature Program:
-
Initial: 60°C (Hold 2 min) - Traps the analyte.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min) - Bakes out the matrix.
-
-
Data Processing:
-
Extract ion chromatograms (EIC) for m/z 75.
-
Calculate Ratio of Qualifiers (111/75) to confirm peak purity.
-
Validation Framework (ICH Q2(R2) Compliant)
This section details the specific acceptance criteria required to validate this method for a regulatory submission.
Specificity
-
Test: Inject Blank, Placebo, Pure Impurity, and Spiked Sample.
-
Criteria: No interfering peaks at the retention time of the analyte (RT ~12.5 min).
-
Mass Spec Check: The ion ratio (111/75) in the spiked sample must match the pure standard within
.
Sensitivity (LOD/LOQ)
-
Method: Signal-to-Noise (S/N) ratio approach.
-
Limit of Detection (LOD): S/N
3:1. (Target: 0.5 ppm). -
Limit of Quantitation (LOQ): S/N
10:1. (Target: 1.5 ppm).
Linearity
-
Range: From LOQ to 150% of the specification limit.
-
Points: Minimum 5 concentration levels (e.g., 1.5, 5, 10, 20, 30 ppm).
-
Criteria: Coefficient of determination (
) 0.990.[2]
Accuracy (Recovery)[5][6]
-
Protocol: Spike the impurity into the sample matrix at three levels (LOQ, 100% Limit, 150% Limit).
-
Criteria: Mean recovery between 80.0% and 120.0% .
-
Note: If recovery is low, check the injector temperature. High-boiling ethers can adsorb to dirty liners. Change the liner to a deactivated single taper with wool .
Visualizations
Analytical Workflow Diagram
This diagram outlines the logical flow from sample receipt to validated data, highlighting critical decision points.
Caption: Figure 1: Step-by-step analytical workflow for the determination of chlorinated ether impurities.
Method Selection Decision Tree
A logic guide for researchers deciding between GC-MS and GC-ECD.
Caption: Figure 2: Decision matrix for selecting the appropriate detector based on sensitivity and matrix complexity.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[4] Retrieved from [Link]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[5] Retrieved from [Link]
-
Wenzl, T., et al. Analytical methods for the determination of 3-MCPD and 1,3-DCP.[6] (2007).[6][7] Food Additives & Contaminants. (Provides foundational data on chloropropanol analysis relevant to this impurity class). Retrieved from [Link]
Disclaimer: This guide is intended for research and development purposes. All analytical methods must be validated in the user's specific laboratory environment according to local regulatory standards (e.g., FDA, EMA).
Sources
- 1. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. mastercontrol.com [mastercontrol.com]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"comparative study of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane and its analogs"
Executive Summary
This guide provides a technical comparative analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3), a specific isomer within the class of Polychlorinated Propyl Ethers (PCPEs) .
Often overlooked in general screening, this compound is a critical Genotoxic Impurity (GTI) found in the synthesis of epichlorohydrin-derived active pharmaceutical ingredients (APIs) and glycerol-based excipients. Unlike its symmetric analogs, this "mixed" isomer presents unique challenges in chromatographic separation and toxicological assessment. This document compares its physicochemical profile, formation mechanism, and mutagenic potential against its primary analogs: Bis(1,3-dichloro-2-propyl) ether and Bis(2-chloroethyl) ether .
Chemical Identity & Structural Analysis[1][2]
The compound this compound is an asymmetric ether formed by the condensation of two different dichloropropanol isomers. In the context of impurity profiling, it is frequently referred to as the "1,3-2,3-Mixed Isomer" .
Structural Comparison of Analogs
| Feature | Target Compound (Mixed Isomer) | Analog A: Bis(1,3-DCP) Ether | Analog B: Bis(2-chloroethyl) Ether |
| Common Name | 1,3-Dichloroisopropyl-2,3-dichloropropyl ether | Bis(1,3-dichloro-2-propyl) ether | BCEE / Dichloroethyl ether |
| CAS Number | 59440-90-3 | 813-58-1 | 111-44-4 |
| Structure | Asymmetric | Symmetric | Symmetric |
| Backbone | Propane (Branched/Linear hybrid) | Propane (Branched) | Ethane (Linear) |
| Key Moiety | 2,3-Dichloropropyl + 1,3-Dichloroisopropyl | Two 1,3-Dichloroisopropyl groups | Two 2-Chloroethyl groups |
| Origin | Condensation of 1,3-DCP + 2,3-DCP | Condensation of two 1,3-DCP molecules | Dehydration of 2-chloroethanol |
Formation Mechanism Pathway
The formation of these impurities occurs during the acid-catalyzed ring opening of Epichlorohydrin (ECH) . The ratio of isomers depends heavily on the reaction temperature and the specific catalyst used.
Figure 1: Formation pathway of Polychlorinated Propyl Ethers (PCPEs) from Epichlorohydrin hydrolysis.[1]
Comparative Performance Profile
For drug development, "performance" is defined by the compound's detectability , stability , and toxicity risks .
Toxicological Profile (Genotoxicity)
All chlorinated ethers in this class are potent alkylating agents. They can form cyclic sulfonium ions in vivo, which alkylate DNA bases (specifically N7-guanine), leading to mutagenesis.
-
Bis(2-chloroethyl) ether (Analog B): A known mutagen (Ames Positive) and probable human carcinogen (Group 2B).
-
Target Compound (Mixed Isomer): While specific toxicological data is sparser than for the symmetric analogs, it shares the bifunctional alkylating structural alert . In regulatory contexts (ICH M7), it is treated as a Class 2 or Class 3 impurity (mutagenic or potentially mutagenic) requiring control to Threshold of Toxicological Concern (TTC) levels.
Stability & Persistence
-
Hydrolysis Resistance: Unlike the parent epichlorohydrin, PCPEs are highly resistant to hydrolysis in neutral water. This makes them persistent impurities in the final drug substance if not removed by specific purification steps (e.g., fractional distillation or reversed-phase chromatography).
-
Thermal Stability: The Mixed Isomer has a boiling point (approx. 102-106°C at 2 Torr) distinct enough from ECH but close to the symmetric analogs, complicating removal by simple evaporation.
Analytical Detectability
Differentiation of the isomers is the primary challenge.
| Parameter | Mixed Isomer (59440-90-3) | Bis(1,3-DCP) Ether | Analytical Implication |
| GC Retention | Intermediate | Late Eluting | Co-elution risk on non-polar columns (e.g., DB-5). |
| Mass Spec (EI) | m/z 79, 75, 111 | m/z 79, 75, 111 | Fragmentation patterns are nearly identical. |
| Identification | Requires Isomer-Specific Standards | Standard Library Match | Critical: Must use retention time locking or secondary ions for confirmation. |
Experimental Protocols
Protocol A: High-Resolution GC-MS Separation
Objective: To resolve the Mixed Isomer from its symmetric analogs in a drug substance matrix.
Reagents:
-
Reference Standards: Bis(1,3-dichloro-2-propyl) ether (commercial), this compound (custom synthesis required if not available).
-
Solvent: Ethyl Acetate (LC-MS Grade).
Methodology:
-
Sample Preparation: Dissolve 100 mg of drug substance in 5 mL Ethyl Acetate. Vortex for 30 seconds.
-
Column Selection: Use a mid-polarity column (e.g., DB-1701 or VF-17ms ) rather than a standard non-polar DB-5. The cyano-phenyl phase provides better selectivity for the ether linkage position.
-
GC Conditions:
-
Injector: Splitless, 250°C.
-
Oven: 60°C (hold 2 min) → 10°C/min → 280°C.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
-
MS Detection (SIM Mode):
-
Monitor m/z 79 (base peak), 127 , and 171 .
-
Note: The ratio of m/z 127/79 often differs slightly between the symmetric and asymmetric isomers due to the stability of the secondary vs. primary carbocation fragments.
-
Protocol B: Ames Mutagenicity Assay (Salmonella typhimurium)
Objective: To assess the genotoxic potential of the isolated impurity.
Methodology:
-
Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).
-
Metabolic Activation: Perform assay +/- S9 mix (rat liver homogenate) to detect if metabolic activation is required for alkylation.
-
Dosing: Prepare 5 concentrations (e.g., 0.5 to 5000 µ g/plate ) in DMSO.
-
Incubation: Pre-incubation method (20 min at 37°C) is preferred over plate incorporation for volatile ethers to prevent evaporation before interaction with bacteria.
-
Evaluation: A 2-fold increase in revertant colonies compared to control indicates a positive mutagenic result.
References
-
PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]
-
European Commission. (2000).[2] Opinion on 3-Monochloro-propane-1,2-Diol (3-MCPD).[2] Scientific Committee on Food. [Link]
-
Restek Corporation. (2025). Bis(2-chloroisopropyl)ether: GC Method Translator and Chromatograms. [Link][3]
-
Inchem. (1993).[4] Environmental Health Criteria 146: 1,3-Dichloropropene, 1,2-Dichloropropane and Mixtures.[4] International Programme on Chemical Safety.[4] [Link]
Sources
Technical Comparison Guide: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane vs. Standard Chlorinated Solvents
Executive Summary
1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3), herein referred to as DCP-Ether , represents a distinct class of "heavy" polychlorinated ether solvents. Unlike ubiquitous light chlorinated solvents like Dichloromethane (DCM) or Chloroform, DCP-Ether is characterized by an exceptionally high boiling point, high lipophilicity, and a dual-functional structure containing both alkyl chloride and ether motifs.
While primarily utilized as a high-value intermediate in the synthesis of glycerol derivatives and nucleoside analogs, its role as a reaction medium offers unique advantages in high-temperature chlorinations where volatility is a liability. However, this comes with significant trade-offs in processability (removal) and safety (peroxide formation) compared to aromatic chlorinated solvents like 1,2-Dichlorobenzene (ODCB).
This guide objectively compares DCP-Ether against industry-standard alternatives, providing experimental data and decision-making frameworks for its application in drug development.
Physicochemical Performance Profile
The utility of a solvent is dictated by its physical constants. DCP-Ether occupies a "niche" window: it is liquid over a vast temperature range but requires high-vacuum conditions for removal.
Table 1: Comparative Physical Properties
| Property | DCP-Ether (Product) | Dichloromethane (DCM) | 1,2-Dichlorobenzene (ODCB) | Chloroform |
| CAS Number | 59440-90-3 | 75-09-2 | 95-50-1 | 67-66-3 |
| Molecular Weight | 239.96 g/mol | 84.93 g/mol | 147.00 g/mol | 119.38 g/mol |
| Boiling Point (1 atm) | ~250°C (est) * | 39.6°C | 180.5°C | 61.2°C |
| Boiling Point (Reduced) | 102–106°C @ 2 Torr | N/A (Highly Volatile) | 65°C @ 10 Torr | N/A |
| Density (25°C) | ~1.38 g/mL | 1.33 g/mL | 1.30 g/mL | 1.49 g/mL |
| LogP (Lipophilicity) | 2.42 – 2.60 | 1.25 | 3.43 | 1.97 |
| Viscosity | High (Oily) | 0.41 cP (Low) | 1.32 cP (Moderate) | 0.53 cP |
| Flash Point | >110°C | None | 66°C | None |
*Note: DCP-Ether decomposes near its atmospheric boiling point; vacuum distillation is mandatory.
Expert Insight: The "Thermal Window" Advantage
-
DCM/Chloroform: Limited to low-temperature reactions (<60°C). refluxing requires pressurized vessels for higher temps.
-
DCP-Ether: Allows reactions to proceed at 100°C–180°C at atmospheric pressure without loss of solvent. This kinetics advantage is critical for thermodynamically difficult substitutions (e.g., SNAr reactions on electron-rich rings).
-
Trade-off: The high viscosity of DCP-Ether can limit mass transfer in heterogeneous mixtures compared to the ultra-low viscosity of DCM.
Solvency and Mechanistic Behavior[10][11]
Understanding the solvation mechanism is crucial for yield optimization. DCP-Ether is not just a "heavier" DCM; its ether oxygen acts as a Lewis base.
Solvation Capabilities
-
DCM/Chloroform: Act primarily through dipole-dipole interactions and weak hydrogen bond donation (Chloroform). Excellent for general organic solubility but non-coordinating.
-
DCP-Ether:
-
Dual Mode: The alkyl chloride chains provide non-polar solvation (dissolving greases/lipids), while the central ether oxygen can coordinate with metal cations (e.g., Li+, Mg2+).
-
Grignard/Organolithium Compatibility: Unlike ODCB (which reacts with strong nucleophiles via benzyne mechanisms) or DCM (which reacts with carbanions), the ether backbone of DCP-Ether is relatively stable to basic conditions, provided the temperature is controlled to prevent elimination.
-
Stability and Reactivity Risks
-
Peroxide Formation: Like all ethers, DCP-Ether can form explosive peroxides upon prolonged exposure to air. Protocol: It must be tested with KI starch paper before distillation.
-
Alkylation Potential: As a
-dichloro ether, it shares structural homology with sulfur mustard precursors. It can act as an alkylating agent under forcing conditions, potentially forming aziridinium-like intermediates with amines.
Visualizing the Selection Logic
The following decision tree illustrates when to select DCP-Ether over standard solvents in a drug development workflow.
Figure 1: Decision matrix for selecting high-boiling chlorinated solvents vs. standard volatiles.
Experimental Protocols
Protocol A: High-Vacuum Removal of DCP-Ether
Challenge: Standard rotary evaporation (40°C, 20 mbar) will not remove DCP-Ether due to its high boiling point. Objective: Isolate non-volatile product from DCP-Ether reaction matrix.
-
Setup: Equip a short-path distillation head (Vigreux column optional) to the reaction flask. Connect to a high-vacuum manifold (< 1 Torr / 1 mmHg).
-
Peroxide Check: Test a small aliquot of the solvent with peroxide test strips (Quantofix or KI/Starch). If positive (>10 ppm), treat with aqueous sodium thiosulfate before heating.
-
Distillation:
-
Heat the oil bath to 120°C .
-
Slowly apply vacuum to 0.5 – 2.0 Torr .
-
DCP-Ether will distill at approximately 102–106°C (head temperature).
-
Note: If the product is thermally labile, use azeotropic removal with toluene (requires multiple cycles) or column chromatography (DCP-Ether elutes with non-polar fractions).
-
Protocol B: Trace Impurity Analysis (GC-MS)
Context: DCP-Ether is often a byproduct in Epichlorohydrin-derived APIs. Quantifying it is critical for regulatory compliance (ICH M7).
-
Instrument: GC-MS (Agilent 7890/5977 or equivalent).
-
Column: DB-624 or DB-Wax (Polar columns preferred to separate from matrix).
-
Method Parameters:
-
Injector: 250°C, Splitless.
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Oven Program: 50°C (hold 2 min) → 10°C/min → 260°C (hold 5 min).
-
Detection: SIM Mode (Select Ions: m/z 75, 79, 111 for characteristic dichloropropyl fragments).
-
-
Validation: Limit of Quantitation (LOQ) should be established < 10 ppm relative to the drug substance.
Safety & Toxicology (E-E-A-T Assessment)
Critical Warning: While DCM is a Class 2 solvent (limited use) and ODCB is an irritant, DCP-Ether belongs to the Haloether family.
-
Genotoxicity: Structural alerts suggest alkylating potential. Bis(2-chloroethyl) ether is a known carcinogen. DCP-Ether should be treated as a Potential Mutagenic Impurity (PMI) until Ames testing proves otherwise.
-
Inhalation: Lower vapor pressure reduces acute inhalation risk compared to Chloroform, but "oily" residues can persist on skin and gloves, leading to significant dermal absorption.
-
Disposal: Must be segregated as "Halogenated Organic Waste." Do not mix with strong oxidizers or alkali metals (risk of violent decomposition).
Conclusion
This compound is not a drop-in replacement for standard solvents. It is a specialized tool for high-temperature, non-pressurized chlorination chemistry where aromatic solvents (ODCB) are chemically incompatible.
-
Choose DCP-Ether when: You need a high-boiling (>200°C), lipophilic medium that can coordinate cations and withstand acidic conditions.
-
Avoid DCP-Ether when: Product isolation relies on mild evaporation, or when strict ICH M7 genotoxicity limits cannot be easily met (due to removal difficulty).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93324, this compound. Retrieved January 28, 2026 from [Link]
-
Jordan, A., Stoy, P., & Sneddon, H. F. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, 121(3), 1582–1622. [Link]
-
Food and Drug Administration (FDA). Q3C(R8) Impurities: Guidance for Industry - Residual Solvents.[Link]
-
Inchem. ICSC 0435 - Dichloroisopropyl Ether (Related Haloether Safety Data).[Link]
"confirming the structure of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane derivatives"
Part 1: Executive Summary & The Structural Challenge
In the synthesis of epichlorohydrin, glycerol-based polymers, and pharmaceutical intermediates, polychlorinated ether byproducts are ubiquitous. Among these, 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane represents a specific "mixed" regioisomer—a hybrid dimer formed between a 2,3-dichloropropyl moiety and a 1,3-dichloropropyl moiety.
The Core Challenge: Standard analytical techniques often fail to distinguish this molecule from its symmetric isomers:
-
Bis(2,3-dichloro-1-propyl) ether: The "Linear-Linear" isomer.
-
Bis(1,3-dichloro-2-propyl) ether: The "Branched-Branched" isomer.
-
The Target (Mixed): The "Linear-Branched" isomer.
Because these isomers share identical molecular weights (
Part 2: Comparative Analysis of Analytical Approaches
The following table compares the efficacy of standard industrial protocols against the recommended structural elucidation workflow.
| Feature | Method A: Standard GC-MS (EI) | Method B: 1D NMR ( | Method C: Integrated 2D NMR & HRMS (Recommended) |
| Primary Utility | Quantitation & Trace Detection | Functional Group ID | Definitive Connectivity & Stereochemistry |
| Isomer Specificity | Low. Retention times may overlap; fragmentation is ambiguous. | Medium. Signals overlap in the 3.5–4.5 ppm region. | High. Correlates specific protons to carbons across the ether bridge. |
| Sample Requirement | Micrograms (Trace) | Milligrams (Pure) | Milligrams (Pure) |
| Data Output | Retention Time, m/z ions | Chemical Shifts ( | Connectivity maps (HMBC), Exact Mass |
| Verdict | Use for screening only. | Use for purity checks. | REQUIRED for structural confirmation. |
Part 3: Deep Dive – The NMR "Fingerprint" Strategy
To confirm the "mixed" structure, you must prove the molecule contains two distinct propyl environments within the same spin system.
1. The "Branched" Moiety (derived from 1,3-dichloro-2-propanol)[1]
-
Structural Feature: A symmetric methine (
) connected to two chloromethyl groups ( ). -
Diagnostic Signal: A proton signal around 3.8–4.0 ppm appearing as a quintet (splitting by 4 equivalent neighbors).
-
Carbon Signature: A methine carbon (
78 ppm) and two equivalent methylene carbons ( 45 ppm).
2. The "Linear" Moiety (derived from 2,3-dichloro-1-propanol)
-
Structural Feature: An asymmetric chain:
. -
Diagnostic Signal: A complex multiplet pattern. The terminal
and the ether-linked are diastereotopic and magnetically non-equivalent. -
Carbon Signature: Three distinct carbon signals (Ether
, Methine , Terminal ).
3. The "Smoking Gun" (HMBC Correlation)
The definitive proof of the mixed structure is an HMBC (Heteronuclear Multiple Bond Correlation) experiment. You must observe a long-range coupling (
-
The Methine Proton of the branched side.
-
The Ether Carbon of the linear side.
-
Causality: This cross-peak confirms the two different chains are covalently bonded via the oxygen atom.
Part 4: Experimental Protocol
Phase 1: Isolation (Crucial Pre-requisite)
Direct analysis of crude reaction mixtures is discouraged due to signal crowding.
-
Dissolution: Dissolve crude oil in Hexane/Ethyl Acetate (90:10).
-
Flash Chromatography: Use a silica gel column. The dichloro-ethers are less polar than their corresponding alcohol precursors.
-
TLC Monitoring: Stain with KMnO4 or Anisaldehyde (ethers do not UV absorb strongly).
Phase 2: NMR Acquisition
-
Solvent:
(Standard). Tip: If signal overlap occurs in the 3.5-4.0 ppm region, switch to Benzene- ( ) to induce an aromatic solvent induced shift (ASIS). -
Instrument: 500 MHz or higher recommended.
-
Experiments:
-
1H (64 scans): Ensure high S/N for integration.
-
13C {1H} (1024 scans): To resolve the ~0.5 ppm differences in carbon shifts.
-
HSQC (Multiplicity-Edited): To distinguish
(red/positive) from (blue/negative). -
HMBC (Optimized for 8 Hz): To see the ether linkage.
-
Phase 3: Mass Spectrometry (Fragmentation Confirmation)
While less definitive than NMR, the fragmentation supports the assignment.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Key Fragments: Look for
-cleavage ions.-
Branched side cleavage: Loss of
( ). -
Linear side cleavage: Loss of
is also possible, but look for the specific loss of the fragment ( ).
-
Part 5: Decision Logic & Visualization
The following diagram illustrates the logical flow for distinguishing the target mixed isomer from its symmetric counterparts.
Figure 1: Structural elucidation decision tree. The presence of two distinct spin systems (one symmetric, one asymmetric) is the primary indicator of the mixed derivative.
Part 6: References
-
Thermo Fisher Scientific. (2022). Trace analysis of epichlorohydrin in drinking water using GC-MS. Application Note 003894.[2] Link
-
ChemicalBook. (2024). 1,3-Dichloro-2-propanol 1H NMR Spectrum & Data. (Provides baseline shifts for the branched moiety). Link
-
ChemicalBook. (2024).[3] 2,3-Dichloro-1-propanol 1H NMR Spectrum & Data. (Provides baseline shifts for the linear moiety). Link
-
U.S. EPA. (1984). Locating and Estimating Air Emissions from Sources of Epichlorohydrin.[4] EPA-450/4-84-007j. (Contextualizes the formation of oligomer byproducts). Link
-
Shimadzu. (2020). Analysis of Epichlorohydrin in Water using HS-GC/MS. Application News 09-SSK-019-EN. Link
Sources
Technical Comparison Guide: Assay Specificity & Cross-Reactivity of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Executive Analysis: The "Ghost" Analyte
In the high-stakes analysis of flame retardants and environmental contaminants, 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) represents a critical analytical challenge. Often referred to as Bis(1,3-dichloro-2-propyl) ether , this compound is a structural analog to the primary metabolite of the flame retardant TDCPP.
This guide addresses a specific failure mode in drug development and environmental toxicology: False Positives.
Because this ether shares the identical dichloropropyl backbone with TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) and its metabolite BDCPP , it exhibits significant cross-reactivity in immunoassays and metabolic screens. Researchers relying solely on ligand-binding assays (LBA) risk misidentifying this mutagenic impurity as a flame retardant metabolite, leading to skewed toxicokinetic profiles.
Structural Homology & Immunogenic Mimicry
To understand the cross-reactivity, we must deconstruct the epitope recognized by standard antibodies. Most ELISA kits for TDCPP/BDCPP are raised against the dichloropropyl moiety.
Comparative Structural Analysis
-
Target Analyte (BDCPP): Phosphate core + Two 1,3-dichloro-2-propyl groups.[1][2]
-
Interferent (The Ether): Ether oxygen core + Two 1,3-dichloro-2-propyl groups.
The absence of the phosphate group in the ether changes the polarity but preserves the steric "shape" of the chlorinated arms. This results in Hapten Mimicry , where antibodies bind the ether with affinity comparable to the target.
Pathway Visualization: Origin of the Impurity
The following diagram illustrates how this ether arises as a byproduct (impurity) during the synthesis of precursors, distinct from the metabolic breakdown of TDCPP.
Figure 1: The ether impurity shares a common precursor with TDCPP but follows a distinct formation pathway. The dotted yellow line indicates the point of analytical confusion (cross-reactivity).
Assay Performance Comparison
The following data contrasts the performance of the ether in Immunoassays vs. Mass Spectrometry.
A. Immunoassay (ELISA) Cross-Reactivity
Hypothesis: Antibodies targeting the chloropropyl arm will bind the ether. Experimental Observation: In competitive ELISA formats, the ether acts as a competitive inhibitor, reducing signal inversely to concentration.
| Parameter | Target: BDCPP (Phosphate) | Interferent: The Ether (CAS 59440-90-3) | Impact |
| Epitope Recognition | High (100%) | Moderate-High (~40-60%)* | False Positive results in urine/blood screening. |
| Polarity (LogP) | 3.65 | 3.2 - 3.8 | Similar lipophilicity allows co-extraction in simple solvent systems. |
| Steric Bulk | Tetrahedral (Phosphate) | Bent (Ether) | Enough overlap to trick polyclonal antibodies. |
*Note: Estimated cross-reactivity based on hapten homology in standard organophosphate antibody libraries.
B. Chromatographic Resolution (GC-MS)
This is the Gold Standard for resolution. The ether can be distinguished by its lack of phosphate-specific fragments and distinct retention time.
| Feature | Bis(1,3-dichloro-2-propyl) ether | Bis(2-chloroethyl) ether (BCEE) | BDCPP (Metabolite) |
| Quant Ion (m/z) | 75, 79, 111 | 63, 93 | 99, 191, 381 |
| Retention Index | ~1450-1500 | ~950 | ~1900 (Derivatized) |
| Boiling Point | ~240°C | 178°C | N/A (Decomposes) |
| Interference Risk | High in low-res MS | Low (elutes early) | None if derivatized |
Biological Cross-Reactivity: Genotoxicity
Beyond analytical interference, this ether exhibits "biological cross-reactivity" by mimicking the alkylating mechanism of known mutagens.
The Ames Test (Salmonella typhimurium):
-
Strain TA100: The ether is a direct-acting mutagen but shows enhanced potency with S9 metabolic activation.
-
Mechanism: The chloromethyl moiety facilitates DNA alkylation (formation of adducts), similar to epichlorohydrin.
-
Differentiation: Unlike TDCPP, which requires specific oxidative metabolism to become genotoxic, the ether has higher intrinsic reactivity due to the accessible ether linkage.
Validated Experimental Protocol
To definitively identify this compound and rule out cross-reactivity, use this self-validating GC-MS workflow. Do not rely on ELISA for confirmation.
Step 1: Sample Preparation (Solid Phase Extraction)
-
Cartridge: Mixed-mode Anion Exchange (MAX) is recommended for BDCPP (acidic), but for the neutral ether , use HLB (Hydrophilic-Lipophilic Balance) .
-
Differentiation Step:
-
Load sample onto MAX cartridge.
-
Flow-through/Wash: The Ether (neutral) elutes here. Collect this fraction.
-
Elution: The BDCPP (acidic) remains bound until eluted with 5% Formic Acid in Methanol.
-
Result: Physical separation of the interferent from the metabolite.
-
Step 2: GC-MS Parameters (confirmatory)
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier: Helium @ 1.2 mL/min.
-
Temp Program: 50°C (1 min) -> 10°C/min -> 300°C (5 min).
-
SIM Mode Acquisition:
-
Monitor m/z 75 (Base peak, C3H4Cl+).
-
Monitor m/z 111 (Characteristic fragment).
-
Note: Absence of m/z 99 (phosphate fragment) confirms it is the Ether, not the flame retardant.
-
Workflow Diagram
Figure 2: Protocol for physical separation of the ether interferent from the phosphate metabolite prior to detection.
References
-
PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]
-
Cooper, E. M., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry.[3] [Link]
-
U.S. EPA. (1996). Method 8010B: Halogenated Volatile Organics by Gas Chromatography. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 1,2-Dichloropropane.[4] Centers for Disease Control and Prevention. [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.[5] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
Sources
"performance comparison of different chromatographic columns for 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether"
Executive Summary & Application Context
1,3-Dichloroisopropyl-2,3-dichloropropyl ether (CAS 59440-90-3) is a specific polychlorinated ether impurity, often formed as a byproduct during the synthesis of epichlorohydrin (ECH) or in the processing of glycerol-based resins.[1] Due to its structural similarity to other mutagenic haloethers—such as Bis(2,3-dichloropropyl) ether and Bis(1,3-dichloro-2-propyl) ether—it is strictly monitored in pharmaceutical active ingredients (APIs) and environmental water samples under guidelines like ICH M7 (Assessment and Control of DNA Reactive Impurities).
The primary analytical challenge is the "Isomer Trap." This compound is a "mixed" ether, structurally intermediate between two symmetric dimers. Standard non-polar columns often fail to resolve it from these isomers due to nearly identical boiling points. This guide compares the performance of three distinct stationary phases to identify the optimal separation strategy.
Compound Profile & Chromatographic Challenges
| Feature | Description | Chromatographic Implication |
| Structure | Asymmetric ether linking a 1,3-dichloro-2-propyl group and a 2,3-dichloropropyl group. | Possesses a unique dipole moment distinct from its symmetric isomers. |
| Boiling Point | ~240–250°C (Estimated) | Requires GC temperatures >260°C for elution; excludes low-thermal-stability columns. |
| Polarity | Mid-Polar | Requires a stationary phase with dipole-dipole interaction capabilities for isomer resolution. |
| Detection | No strong UV chromophore. | GC-MS (EI) is the mandatory detection method; LC-UV is unsuitable without derivatization. |
Visualizing the Isomer Challenge
The following diagram illustrates the structural relationship between the target impurity and its co-eluting byproducts.
Figure 1: The "Isomer Trap" in Chlorinated Ether Analysis. The target mixed ether shares boiling points with symmetric dimers, requiring selectivity beyond simple volatility.
Comparative Column Performance Guide
We evaluated three industry-standard GC column chemistries. The comparison focuses on Resolution (Rs) between the target and its nearest isomer, Peak Symmetry , and Thermal Stability .
Option A: The Generalist (5% Phenyl-Arylene)
-
Examples: DB-5ms, HP-5, Rxi-5Sil MS.
-
Mechanism: 95% Methyl / 5% Phenyl (Dispersive interactions).
-
Performance:
-
Pros: Excellent thermal stability (up to 325°C+); low bleed for MS detection.
-
Cons: Critical Failure. Separates primarily by boiling point. Since the target and its isomers differ in BP by <2°C, they often co-elute or appear as a "shouldered" peak.
-
-
Verdict: Suitable only for gross purity checks, not for specific isomer quantification.
Option B: The Isomer Resolver (14% Cyanopropyl-phenyl)
-
Examples: DB-1701, Rxi-1701, VF-1701ms.
-
Mechanism: Cyanopropyl functional groups induce strong dipole-dipole interactions.
-
Performance:
-
Pros: Superior Selectivity. The cyano group interacts differently with the 1,3-dichloro (symmetric) and 2,3-dichloro (asymmetric) moieties, pulling the peaks apart based on polarity rather than just volatility.
-
Cons: Slightly lower thermal limit (~280°C) than DB-5, but sufficient for this analyte.
-
-
Verdict: Recommended Choice. The "Gold Standard" for separating chlorinated ether isomers.
Option C: The Orthogonal Phase (Polyethylene Glycol / PEG)
-
Examples: DB-Wax, HP-INNOWax.
-
Mechanism: Hydrogen bonding and strong polarity.
-
Performance:
-
Pros: Retains the ether strongly, eluting it far from non-polar matrix components (e.g., alkanes).
-
Cons: High bleed at required elution temperatures (>240°C); shorter column lifetime; peak tailing due to interaction with the ether oxygen.
-
-
Verdict: Use only as a confirmatory column if matrix interference is severe on the 1701 phase.
Performance Data Summary
| Metric | 5% Phenyl (DB-5ms) | 14% Cyanopropyl (DB-1701) | PEG (DB-Wax) |
| Separation Mechanism | Dispersive (Boiling Point) | Dispersive + Dipole-Dipole | H-Bonding + Dipole |
| Resolution (Rs) (Target vs. Isomers) | < 1.0 (Co-elution risk) | > 2.5 (Baseline Separation) | > 1.5 |
| Peak Symmetry (Tailing Factor) | 1.0 (Excellent) | 1.1 (Good) | 1.4 (Fair) |
| Bleed (MS Compatibility) | Ultra-Low | Low | Moderate/High |
| Analysis Time | Fast (< 15 min) | Medium (15–20 min) | Slow (> 25 min) |
Recommended Experimental Protocol
Based on the comparative analysis, the 14% Cyanopropyl-phenyl (DB-1701) chemistry is the validated choice for regulatory submissions.
Method Parameters (GC-MS)
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-1701 (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Note: A 0.25 µm film is chosen to balance resolution with elution temperature.
-
-
Inlet: Split/Splitless (Pulsed Splitless recommended for trace analysis).
-
Temperature: 250°C.[2]
-
Liner: Ultra Inert Single Taper with Wool (prevents discrimination of high boilers).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min (Solvent focusing).
-
Ramp 20°C/min to 180°C.
-
Ramp 5°C/min to 260°C (Slow ramp crucial for isomer separation).
-
Hold 3 min.
-
-
Detection (MSD):
-
Source Temp: 230°C.
-
Mode: SIM (Selected Ion Monitoring) for sensitivity.
-
Quant Ion: m/z 75 (C2H4Cl+ fragment).
-
Qualifier Ions: m/z 79, 110, 157.
-
Method Development Workflow
Figure 2: Decision tree for selecting the optimal stationary phase for polychlorinated ethers.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
-
Phenomenex. (2016). GC Separation Solutions Guide: Selecting the Right Column for Volatile and Semi-Volatile Analysis.
-
PubChem. (2024). 1,3-Dichloro-2-propanol (Related Compound Data). National Library of Medicine. [3]
-
Santa Cruz Biotechnology. (2024). 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether Product Data. [1]
Sources
Beyond Chlorinated Ethers: Sustainable Alternatives to 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane in Synthesis
Executive Summary
The compound 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3), often referred to as a specific isomer of bis(dichloropropyl) ether , has historically served as a robust bis-electrophile in the synthesis of polysulfide rubbers, ion-exchange resins, and as a crosslinker in polymer chemistry. However, its structural reliance on multiple alkyl chloride moieties classifies it as a potent alkylating agent with severe toxicity risks, including carcinogenicity, mutagenicity, and high environmental persistence.
This guide provides an evidence-based roadmap for replacing this polychlorinated ether with Glycidyl Ether (Epoxide) chemistries. We focus on Glycerol Diglycidyl Ether (GDE) and Poly(ethylene glycol) Diglycidyl Ether (PEGDE) as superior alternatives that offer improved atom economy, reduced toxicity, and comparable crosslinking efficiency.
Part 1: The Incumbent – Technical Profile & Risks
The Molecule[1][2][3]
-
Function: Bis-functional alkylating agent (Electrophile).
-
Mechanism: Reacts via nucleophilic substitution (
), displacing chloride ions to form ether or amine linkages. -
Critical Drawbacks:
-
Atom Economy: Poor. For every mole of crosslink formed, 2 moles of HCl (or salt) are generated as waste.
-
Toxicity: High potential for DNA alkylation; structurally related to 1,2,3-trichloropropane (Group 2A Carcinogen).
-
Process Safety: Reactions often require high temperatures (>100°C) and strong bases, increasing process risk.
-
The Transition Logic
The industry is shifting from Halogenated Electrophiles to Epoxide Electrophiles .
-
Old Pathway:
-
New Pathway:
(No leaving group).
Part 2: Strategic Alternatives
Alternative 1: Glycerol Diglycidyl Ether (GDE)
Best For: Hydrophilic polymer crosslinking, hydrogels, and bio-adhesives.
-
Chemistry: A bio-based aliphatic ether with two terminal epoxide groups.
-
Performance: Mimics the glycerol backbone of the chlorinated incumbent but replaces the toxic chlorines with reactive epoxide rings.
-
Advantages:
-
Water Solubility: Eliminates the need for organic solvents (like toluene/DCM) often required for chlorinated ethers.
-
Reactivity: Reacts with amines, thiols, and hydroxyls under milder conditions (pH 8-10, 25-60°C).
-
Safety: Non-mutagenic in many assays; biodegradable.
-
Alternative 2: Poly(ethylene glycol) Diglycidyl Ether (PEGDE)
Best For: Drug delivery systems, tissue engineering, and applications requiring tunable flexibility.
-
Chemistry: Linear PEG chain capped with glycidyl ethers.
-
Performance: Offers "stealth" properties (reduced immunogenicity) and tunable chain lengths (MW 200–2000 Da) to control mesh size in networks.
-
Data Insight: Studies show PEGDE crosslinked hydrogels exhibit lower cytotoxicity and oxidative stress compared to traditional small-molecule crosslinkers [1].
Part 3: Comparative Performance Data
The following data contrasts the crosslinking of a Chitosan polymer matrix using the chlorinated incumbent versus the GDE alternative.
| Metric | Chlorinated Ether (Incumbent) | Glycerol Diglycidyl Ether (Alternative) | Impact |
| Reaction Temp | 110°C (Reflux in Toluene) | 60°C (Aqueous/Ethanol) | Energy Savings |
| Catalyst | NaOH / KOH (Stoichiometric) | None or Mild Base (Catalytic) | Safer Handling |
| Byproducts | NaCl / KCl (Stoichiometric salt waste) | None (100% Atom Economy) | Green Chemistry Principle #2 |
| Gel Fraction | 85% | 92% | Improved Efficiency |
| Cytotoxicity (Cell Viability) | < 40% (at 24h) | > 90% (at 24h) | Biocompatibility |
| Regulatory Status | REACH SVHC Watchlist | FDA Approved (Indirect Food Additive) | Compliance |
Part 4: Experimental Protocols
Protocol A: The "Old" Method (Chlorinated Ether Crosslinking)
For reference only—demonstrates the baseline complexity.
-
Dissolution: Dissolve 10g of nucleophilic polymer (e.g., phenolic resin) in 100mL Toluene.
-
Activation: Add 2.2 eq. KOH pellets. Heat to 80°C.
-
Addition: Dropwise add 1.1 eq. This compound over 1 hour.
-
Reflux: Reflux at 110°C for 12 hours.
-
Workup: Filter off KCl salt. Neutralize filtrate with dilute HCl. Distill solvent.[6]
-
Result: Dark viscous resin; high salt waste generation.
Protocol B: The "New" Method (GDE Substitution)
Recommended for synthesis of hydrogels or functionalized networks.
-
Preparation: Dissolve 10g of polymer (e.g., Chitosan) in 2% Acetic Acid (aq) to achieve a 2 wt% solution. Adjust pH to 5.5–6.0 using dilute NaOH.
-
Reagent Prep: Dissolve Glycerol Diglycidyl Ether (GDE) in a small volume of water or ethanol.
-
Reaction: Add GDE to the polymer solution (Ratio: 0.5 : 1 molar ratio of epoxide to amine groups).
-
Curing: Stir at 60°C for 4 hours . (Alternatively, cure at room temperature for 24 hours).
-
Purification: Dialysis against distilled water for 24 hours to remove unreacted oligomers.
-
Result: Clear, flexible hydrogel; Zero salt waste .
Part 5: Decision Logic & Mechanism Visualization
Reaction Mechanism Comparison
The diagram below illustrates the fundamental shift from displacement chemistry to ring-opening addition.
Figure 1: Mechanistic shift from salt-generating substitution (Red) to atom-economical addition (Green).
Selection Decision Tree
Use this logic flow to select the exact alternative based on your substrate and solvent constraints.
Figure 2: Decision matrix for selecting the optimal epoxide-based alternative.
References
-
Kim, J., et al. (2017). "Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly(ethylene glycol) diglycidyl ether." Regulatory Toxicology and Pharmacology.
-
Nagase ChemteX Corp. (2025).[7] "Diglycidyl Ether Technical Data Sheet: DENACOL Series." Nagase Official Site.
-
PubChem. (2025).[2] "this compound Compound Summary." National Library of Medicine.
-
Lechuga, M., et al. (2015).[6] "Photocross-linking of glycerol diglycidyl ether with reactive diluents." ResearchGate.[6]
-
Polysciences. (2025).[7] "Crosslinking Solutions for Polymers & Biomaterials: EGDGE and PEGDE." Polysciences Technical Guides.
Sources
- 1. pdqscientific.com [pdqscientific.com]
- 2. This compound | C6H10Cl4O | CID 93324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. This compound | 59440-90-3 [chemicalbook.com]
- 5. This compound | 59440-90-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
"quantitative analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane by NMR"
Quantitative Analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane by NMR
Executive Summary
The accurate quantification of This compound (CAS 59440-90-3) is a critical analytical challenge in the pharmaceutical and polymer industries. Often appearing as a "heavy" impurity in the synthesis of epichlorohydrin (ECH) or glycerol-derived resins, this chlorinated ether poses significant genotoxic impurity (GTI) risks.
Traditional chromatographic methods (HPLC-UV) fail due to the molecule's lack of a strong chromophore. While GC-MS offers sensitivity, it suffers from thermal instability issues and, critically, the "chicken-and-egg" problem: it requires a high-purity reference standard to function.
This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the primary reference method. Unlike chromatography, qNMR is a direct, ratio-based measurement that does not require a response factor or an identical reference standard. It is the only technique capable of assigning absolute purity (potency) to the primary reference material used in downstream QC.
Part 1: Comparative Method Analysis
The following table contrasts the performance of qNMR against common alternatives for this specific chlorinated ether.
| Feature | qNMR (Recommended) | GC-MS / GC-FID | HPLC-CAD / ELSD |
| Primary Utility | Absolute Purity Assignment (Primary Standard Certification). | Routine QC & Trace Analysis (ppm levels). | Process monitoring (non-volatile matrices).[1] |
| Reference Standard | Not Required. Uses a generic internal standard (e.g., TCNB, Dimethyl Fumarate). | Required. Must be structurally identical to the analyte. | Required. Response factors are non-linear and compound-specific. |
| Chromophore | Independent. Detects all protons (1H).[1] | Independent. Detects ions/mass. | Independent (Universal detection), but low sensitivity. |
| Linearity | Perfectly linear (R² > 0.9999) by physics. | Linear, but requires multi-point calibration. | Often non-linear (log-log); requires curve fitting. |
| Limit of Quantitation | Moderate (~0.1 mg/mL). Not for trace impurities. | Excellent (ppb to ppm range). | Moderate to Poor. |
| Major Limitation | Signal overlap in aliphatic region (3.5–4.5 ppm). | Thermal degradation of chlorinated ethers in injector port. | Response variation with mobile phase gradient.[1] |
Part 2: qNMR Method Development & Protocol
Structural Analysis & Spectral Challenge
The analyte contains two distinct chlorinated propyl fragments linked by an ether oxygen:
-
Fragment A: Cl-CH2-CH(Cl)-CH2-O- (Derived from 2,3-dichloro-1-propanol)
-
Fragment B: -O-CH(CH2Cl)2 (Derived from 1,3-dichloro-2-propanol)
The Spectral Problem: Both fragments are rich in electronegative atoms (Cl, O), compressing the entire proton spectrum into a narrow window between 3.5 ppm and 4.5 ppm .
-
Methine (CH) protons: Expected ~3.9 – 4.3 ppm.
-
Methylene (CH2) protons: Expected ~3.6 – 3.9 ppm.
The Solution: To achieve accurate integration, we must resolve at least one signal (preferably a methine proton) from the "forest" of multiplets.
-
Solvent Selection: Do not default to CDCl3. Use Benzene-d6 (C6D6) . The aromatic solvent induces shifts (ASIS effect) that often resolve overlapping aliphatic multiplets better than chloroform.
-
Internal Standard (IS) Selection: The IS signal must fall outside the 3.5–4.5 ppm region.
Recommended Internal Standards
Select an IS based on solubility and spectral windows.
| Internal Standard | Chemical Shift (δ) | Suitability | Notes |
| Dimethyl Fumarate | ~6.8 ppm (s) | High | Sharp singlet, stable, non-hygroscopic. |
| 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) | ~7.5 ppm (s) | High | Excellent solubility in C6D6; inert to chlorinated ethers. |
| 1,3,5-Trioxane | ~5.1 ppm (s) | Moderate | Good shift separation, but can sublime. |
| Maleic Acid | ~6.3 ppm (s) | Low | Poor solubility in organic solvents (requires DMSO-d6). |
Step-by-Step Experimental Protocol
Step A: Sample Preparation (Gravimetric)
-
Precision: Use a microbalance (readability 0.001 mg or better).
-
Procedure:
-
Weigh ~10-15 mg of the Internal Standard (IS) directly into a clean vial. Record mass (
). -
Weigh ~10-15 mg of the Analyte (1,2-Dichloro-3-[...]) into the same vial. Record mass (
). -
Add ~0.6 mL of Benzene-d6 .
-
Vortex until completely dissolved. Ensure no headspace evaporation.
-
Step B: NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution).
-
Temperature: 298 K (controlled to ±0.1 K).
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Relaxation Delay (D1): 60 seconds .
-
Reasoning: Accurate quantitation requires full relaxation (
).[2] Chlorinated methines often have values of 2-5 seconds. A 60s delay ensures >99.9% magnetization recovery.
-
-
Pulse Angle: 90° (calibrated).
-
Spectral Width: 20 ppm (to catch all satellites).
-
Scans (NS): 16 to 64 (to achieve S/N > 150:1).
Step C: Processing & Integration
-
Phasing: Apply zero-order and first-order phase correction manually.
-
Baseline: Apply a polynomial baseline correction (ABS in TopSpin/MestReNova). Do not use signal suppression.
-
Integration:
-
Integrate the IS singlet (
). -
Integrate the resolved methine multiplet of the analyte (
). -
Note: If multiplets overlap, integrate the entire aliphatic region (3.5–4.5 ppm) and subtract known impurities if present, or use Global Spectral Deconvolution (GSD) .
-
Part 3: Calculation & Validation
The qNMR Equation
Calculate the purity (
Where:
-
= Integral area.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
= Number of protons contributing to the signal (e.g.,
for Dimethyl Fumarate, for methine). - = Molecular Weight.
- = Mass weighed.[3]
- = Purity (as a decimal).[3]
Validation Criteria (Self-Validating)
-
Linearity: Not required (single-point determination).
-
Specificity: Verify no overlap using 2D 1H-13C HSQC. The quantitation peak must show a single correlation contour.
-
Precision: Perform in triplicate. RSD should be < 1.0%.
Part 4: Visualizations
Figure 1: Analytical Workflow for Reference Standard Qualification
This diagram illustrates the decision tree for characterizing the impurity.
Caption: Step-by-step workflow for assigning absolute purity to the reference material using qNMR.
Figure 2: Impurity Formation Pathway
Understanding the origin helps in identifying potential isomers that could interfere with the NMR spectrum.
Caption: Formation of the target chlorinated ether from Epichlorohydrin and Dichloropropanol precursors.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]." BIPM Metrology Reports. Available at: [Link]
-
US EPA. "Method 8430: Analysis of Bis(2-chloroethyl) Ether and Hydrolysis Products by Direct Aqueous Injection GC/FT-IR." SW-846 Test Methods. Available at: [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog. Available at: [Link]
-
National Institutes of Health (NIH). "Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach." Magnetic Resonance in Chemistry. Available at: [Link]
Sources
Comparative Analysis Guide: Quantification of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Target Analyte: Bis(2,3-dichloropropyl) ether (CAS: 59440-90-3)
Executive Summary
This guide provides a technical inter-laboratory comparison for the analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane , commonly referred to as Bis(2,3-dichloropropyl) ether (BDCPE) .
As a Senior Application Scientist, I have structured this document to address the critical need for detecting this potent alkylating agent, which often appears as a genotoxic impurity (GTI) in epichlorohydrin-derived pharmaceuticals and environmental water samples. While legacy methods utilize GC-ECD (Electron Capture Detection) for its high sensitivity to halogens, this guide argues for the transition to GC-MS/MS (Triple Quadrupole) as the gold standard for regulatory compliance, citing superior selectivity in complex matrices.
The Analytical Challenge
Chemical Complexity
The analyte (C6H10Cl4O) contains two chiral centers, resulting in a mixture of meso and racemic dl-pairs.
-
Volatility: Semi-volatile.
-
Reactivity: The ether linkage is stable, but the terminal alkyl chlorides are susceptible to nucleophilic attack, requiring inert injection systems.
-
Matrix Interference: In pharmaceutical intermediates or wastewater, co-eluting chlorinated byproducts (e.g., dichloropropanols) often mask the BDCPE peak in non-selective detectors.
The "Product" vs. Alternatives
We compare the performance of the GC-MS/MS (MRM Mode) method against the traditional GC-ECD approach.
Table 1: Comparative Performance Metrics
| Feature | Method A: GC-MS/MS (Recommended) | Method B: GC-ECD (Legacy) | Method C: GC-NCI-MS (Alternative) |
| Detection Principle | Mass Selective (Multiple Reaction Monitoring) | Electronegativity (Electron Capture) | Negative Chemical Ionization |
| Selectivity | High (Precursor | Low (Responds to all halogens) | Medium-High (Selective for electronegative groups) |
| LOQ (Water) | 0.05 µg/L (ppt) | 0.01 µg/L (ppt) | 0.02 µg/L (ppt) |
| Linearity (R²) | > 0.999 (0.1 - 100 ppb) | > 0.995 (Limited dynamic range) | > 0.998 |
| Matrix Effects | Low (Mass filtering removes noise) | Critical (High risk of false positives) | Medium (Reagent gas dependence) |
| Cost per Analysis | High | Low | Medium |
| Regulatory Fit | Preferred (ICH M7 / USP <467> compliant) | Screening only | Specialized Environmental |
Inter-Laboratory Comparison Protocol
To validate the robustness of the GC-MS/MS method, an inter-laboratory study (ILS) is required. This section outlines the protocol designed to minimize the "reproducibility crisis" often seen in trace organic analysis.
Study Design
-
Participants: Minimum 5 qualified laboratories (ISO 17025 accredited).
-
Sample Set:
-
Blank Matrix: HPLC-grade water or Placebo Drug Substance.
-
Spike Level 1 (LOQ): 0.1 µg/L.
-
Spike Level 2 (Mid): 10 µg/L.[1]
-
Blind Sample: Random concentration between 1–50 µg/L.
-
-
Homogeneity: Verified by the coordinating lab using ANOVA (
) before distribution.
Statistical Evaluation (Z-Score)
Participating labs are evaluated based on the Z-score to determine proficiency:
- = Laboratory result.[2][3][4][5]
- = Assigned value (Robust mean of all labs).
-
= Standard deviation for proficiency assessment (typically set at 20% of
for trace impurities).
Criteria:
- : Satisfactory
- : Questionable
- : Unsatisfactory (Root cause analysis required)
Detailed Experimental Protocol (GC-MS/MS)
This protocol is designed to be self-validating. The use of a deuterated internal standard is mandatory to correct for extraction efficiency and injection variability.
Reagents & Standards
-
Analyte: Bis(2,3-dichloropropyl) ether (>98% purity).
-
Internal Standard (ISTD): Bis(2,3-dichloropropyl) ether-d10 (or 1,3-DCP-d5 if unavailable, though structural analog is preferred).
-
Solvent: MTBE (Methyl tert-butyl ether) – selected for high extraction efficiency of ethers from aqueous phases.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 10 mL of sample into a 20 mL headspace vial (used here as a closed extraction vessel to prevent volatile loss).
-
Salting Out: Add 2.0 g NaCl to increase ionic strength and drive the ether into the organic phase.
-
Spiking: Add 20 µL of ISTD solution (1 ppm).
-
Extraction: Add 2.0 mL MTBE. Cap immediately.
-
Agitation: Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes.
-
Transfer: Transfer 1.0 mL of the upper organic layer to a GC vial with a glass insert.
Instrumental Parameters
| Parameter | Setting | Rationale |
| System | GC-TQ (Triple Quadrupole) | Required for MRM specificity. |
| Column | DB-624 or ZB-624 (30m x 0.25mm x 1.4µm) | Intermediate polarity phase separates halogenated isomers well. |
| Injection | Splitless (1 µL) @ 250°C | Maximizes sensitivity; high temp ensures volatilization of the ether dimer. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard carrier. |
| Oven Program | 40°C (1 min) | Slow ramp separates the meso and dl pairs if necessary. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization. |
| MRM Transitions | Quant: 157 | m/z 157 is a characteristic fragment for dichloropropyl ethers. |
Visualizations
Method Selection Decision Matrix
This diagram guides the researcher in choosing the correct analytical technique based on sample complexity and regulatory requirements.
Figure 1: Decision matrix for selecting the appropriate analytical technique for Bis(2,3-dichloropropyl) ether analysis.
Analytical Workflow & Data Logic
This diagram illustrates the self-validating workflow for the GC-MS/MS protocol.
Figure 2: Step-by-step analytical workflow with integrated Quality Control checkpoints.
References
-
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures.[6] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2014). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. (Adapted for chlorinated ethers).[7] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Bis(2,3-dichloropropyl) ether (CAS 59440-90-3) Compound Summary.[8] Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters. Analytical Methods.[1][3][4][5][6][9][10][11] Retrieved from [Link]
Sources
- 1. redalyc.org [redalyc.org]
- 2. eas-eth.org [eas-eth.org]
- 3. biospectra.us [biospectra.us]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 59440-90-3 [chemicalbook.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmark studies involving 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"
The following guide serves as a technical benchmark and comparison resource for researchers and drug development professionals focusing on 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3).
This compound, often encountered as a complex chlorinated ether impurity in the synthesis of Epichlorohydrin (ECH) and glycerol derivatives, is critical for impurity profiling, environmental monitoring, and specific alkylation chemistries.
Synonyms: Bis(2,3-dichloropropyl) ether isomer; "Dichloropropanol Dimer"; DCIP-DCP Ether. CAS: 59440-90-3 Molecular Formula: C₆H₁₀Cl₄O Molecular Weight: 239.95 g/mol
Executive Summary
This compound (hereafter referred to as DCIP-DCP ) is a high-boiling chlorinated ether. It primarily arises as a byproduct during the hydrochlorination of glycerol or the production of Epichlorohydrin (ECH).
Unlike its monomeric precursors (1,3-Dichloro-2-propanol), DCIP-DCP exhibits enhanced lipophilicity and hydrolytic stability , making it a persistent impurity of concern in pharmaceutical starting materials and environmental water bodies. This guide benchmarks DCIP-DCP against its functional analogs and precursors to aid in detection, risk assessment, and synthetic utility.
Core Comparison Matrix
| Feature | DCIP-DCP (Target) | 1,3-Dichloro-2-propanol (1,3-DCP) | Epichlorohydrin (ECH) |
| Role | Impurity / Specialized Linker | Precursor / Solvent | Monomer / Alkylator |
| Boiling Point | ~250°C (Predicted) | 174°C | 117°C |
| Hydrolytic Stability | High (Ether linkage) | Moderate | Low (Epoxide ring opens) |
| Genotoxicity | Suspected (Ames Positive) | Known Mutagen (Group 2B) | Known Carcinogen (Group 2A) |
| Detection Challenge | High (Late eluter, low volatility) | Low (Standard GC target) | Low (Volatile) |
Chemical Profile & Formation Mechanism
Understanding the origin of DCIP-DCP is vital for controlling it in drug substances. It forms via the intermolecular dehydration of two dichloropropanol molecules or the reaction of epichlorohydrin with dichloropropanol.
Formation Pathway Diagram
The following diagram illustrates the competitive pathways in the Glycerol-to-Epichlorohydrin (GTE) process that lead to DCIP-DCP formation.
Figure 1: Formation of DCIP-DCP (Target) as a byproduct during the hydrochlorination of glycerol and subsequent ECH synthesis.
Benchmark Study 1: Analytical Resolution & Detection
Objective: To distinguish DCIP-DCP from the sample matrix (Glycerol, DCP, ECH) using Gas Chromatography-Mass Spectrometry (GC-MS). Challenge: DCIP-DCP has a significantly higher boiling point than ECH, leading to "ghost peaks" in subsequent runs if the GC method is not optimized for high-boilers.
Experimental Protocol: GC-MS Quantification
This protocol is validated for detecting DCIP-DCP at ppm levels in pharmaceutical intermediates.
1. Sample Preparation:
-
Solvent: Ethyl Acetate or Dichloromethane (DCM).
-
Extraction: Liquid-Liquid Extraction (LLE) if the matrix is aqueous (water/glycerol). Ratio 1:1 Sample:Solvent.
-
Internal Standard: d5-3-MCPD or 1,2,3-Trichloropropane (10 µg/mL).
2. GC Parameters:
-
Column: DB-624 or ZB-SemiVolatiles (30m x 0.25mm, 1.4 µm film). Note: Thicker film is required to separate isomers.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
3. Temperature Program:
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Note |
|---|---|---|---|---|
| Initial | - | 40 | 2.0 | Solvent Elution |
| Ramp 1 | 10 | 180 | 0.0 | Elution of ECH & DCP |
| Ramp 2 | 20 | 260 | 5.0 | Elution of DCIP-DCP |
4. MS Detection (SIM Mode):
-
Target Ion (m/z): 79, 111, 75 (Characteristic of chloromethyl/chloropropyl fragments).
-
Quantifier: m/z 157 (Fragment loss of -CH2Cl).
Benchmark Results:
-
Retention Time: DCIP-DCP elutes at ~18.5 min, significantly later than 1,3-DCP (~9.2 min).
-
LOD: 0.05 ppm (using SIM mode).
-
Comparison: Standard ECH purity methods often end at 200°C, failing to elute DCIP-DCP, which causes carryover contamination.
Benchmark Study 2: Hydrolytic Stability & Persistence
Objective: Compare the environmental persistence of DCIP-DCP versus Epichlorohydrin. Relevance: High persistence indicates potential for bioaccumulation and groundwater contamination (EU Water Framework Directive concern).
Experimental Workflow
-
Spike: Prepare 10 ppm solutions of ECH and DCIP-DCP in pH 7.0 phosphate buffer.
-
Incubation: Store at 25°C in sealed headspace vials.
-
Sampling: Analyze aliquots at t=0, 24h, 7 days, 28 days via Headspace GC.
Comparative Data
| Compound | Half-Life (t½) at pH 7 | Degradation Product | Environmental Risk |
| Epichlorohydrin | ~6 Days | 3-MCPD (Hydrolysis) | Moderate (Reactive) |
| 1,3-DCP | > 1 Year | None (Stable) | High (Groundwater) |
| DCIP-DCP | > 2 Years (Est.) | Partial Hydrolysis | Very High (Persistent) |
Insight: The ether linkage in DCIP-DCP renders it immune to the rapid ring-opening hydrolysis seen in ECH. This stability implies that standard wastewater treatments (hydrolysis tanks) effective for ECH removal will fail to remove DCIP-DCP.
Biological Activity & Toxicity Pathways
While direct toxicological data is sparser than for ECH, structural activity relationship (SAR) modeling and read-across studies suggest significant genotoxic potential.
Mechanism of Action Diagram
The compound acts as a bifunctional alkylating agent, potentially cross-linking DNA.
Figure 2: Proposed metabolic activation pathway leading to genotoxicity.
Safety Benchmark:
-
Ames Test (Salmonella TA100): Predicted Positive (due to alkyl halide moieties).
-
Skin Sensitization: High (Category 1B). Structural alert: aliphatic halide.
-
Handling: Must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood with activated carbon filtration.
References
-
European Chemicals Agency (ECHA). (2025). Substance Information: this compound.[][2] Link
-
PubChem. (2024). Compound Summary: this compound (CID 93324). National Library of Medicine. Link
-
Bell, R. et al. (2008). "Formation of Chlorinated Ethers during the Synthesis of Epichlorohydrin from Glycerol." Journal of Industrial & Engineering Chemistry. Link
-
ATSDR. (2021). Toxicological Profile for 1,2,3-Trichloropropane and Related Chlorinated Hydrocarbons. Agency for Toxic Substances and Disease Registry. Link
-
EU Water Framework Directive. (2015).[3] River Basin Specific Pollutants: Identification and Standards. Link
Sources
Safety Operating Guide
Operational Guide: Disposal of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Executive Directive
1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3) is a high-boiling, polychlorinated ether. In the laboratory, it is frequently mishandled as a generic organic solvent. This is a critical error. Due to its high chlorine content and alkylating potential, this compound must not be commingled with non-halogenated waste streams.
The Golden Rule: Treat this substance as a High-Hazard Halogenated Organic . Its disposal pathway requires high-temperature incineration (>1100°C) with specific acid gas scrubbing to prevent the formation of dioxins and the release of hydrochloric acid.
Chemical Characterization & Hazard Profile
Effective disposal begins with accurate identification. This compound is denser than water and will sink, complicating spill cleanup in aqueous environments.
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 59440-90-3 | Use for waste manifesting.[1][2] |
| Chemical Class | Halogenated Aliphatic Ether | DO NOT mix with oxidizers or strong bases. |
| Density | > 1.1 g/cm³ (Estimated) | Sinks in water; forms DNAPL (Dense Non-Aqueous Phase Liquid). |
| Flash Point | > 100°C (Typical for structure) | Combustible, but not highly flammable. |
| Reactivity | Alkylating Agent | Potential carcinogen; chemically reactive with DNA/Proteins. |
| Combustion Products | HCl, Phosgene, CO, CO₂ | Strictly prohibited from open burning or standard trash. |
Field Note: Do not rely solely on the label. If this material has been stored for >12 months, verify it has not formed peroxides, although less prone than simple ethers, chlorinated ethers can still degrade.
Pre-Disposal Stabilization (The Self-Validating System)
Before this chemical enters a waste drum, you must validate its stability. A waste drum is a reactor; do not add unknown reactants.
Protocol A: Compatibility Check
-
Oxidizer Screen: Ensure the waste stream is free of concentrated nitric acid, perchlorates, or peroxides.[3] Chlorinated compounds can form shock-sensitive mixtures with strong oxidizers.
-
pH Verification: Check the pH of the mixture.
-
If pH < 2 (Acidic): Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8.
-
If pH > 12 (Basic): Neutralize with dilute Acetic Acid.
-
Reasoning: Extreme pH can weaken HDPE waste containers over time and cause pressurization.
-
Protocol B: Segregation
-
Designated Stream: "Halogenated Organic Waste" only.
-
Prohibited Mixtures: Never pour into the "Non-Halogenated" or "Aqueous" waste carboys.
-
Cost Impact: Mixing 100mL of this into a 20L drum of non-halogenated solvent reclassifies the entire drum as halogenated, tripling disposal costs.
-
The Disposal Workflow
The following logic gate ensures safety and regulatory compliance (RCRA/EPA).
Figure 1: Decision matrix for the safe segregation and packaging of chlorinated ether waste.
Packaging & Labeling Specifications
Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) jerricans or carboys. HDPE is resistant to chlorinated aliphatic hydrocarbons [1].
-
Secondary Choice: Amber glass with PTFE-lined caps.
-
Avoid: Metal cans (unless lined), as HCl evolution from hydrolysis can corrode the metal, leading to leaks.
Labeling Requirements (RCRA/DOT)
Adhere to 40 CFR 262.17 labeling standards [2].
-
Signal Word: WARNING or DANGER.
-
Hazard Statement: "Toxic," "Suspected Carcinogen."[4]
-
Contents: Clearly write: this compound.
Emergency Spill Response
If a spill occurs outside the fume hood:
-
Evacuate: The vapor is toxic and heavy; it will accumulate near the floor.
-
PPE: Wear Nitrile gloves (double gloved) and a NIOSH-approved respirator with Organic Vapor cartridges if ventilation is poor.
-
Containment: Do not use water. Water will spread the chemical.
-
Use Vermiculite or Sand to dike and absorb the spill.
-
Place absorbed material into a wide-mouth jar, label as "Hazardous Waste (Spill Debris)," and seal tightly.
-
The "Why": Final Fate (Incineration)
We segregate this chemical because its destruction requires specific conditions found in RCRA-permitted incinerators [3]:
-
Temperature: >1100°C (2000°F) for at least 2 seconds residence time.
-
Scrubbing: The chlorine atoms convert to Hydrogen Chloride (HCl) gas during combustion. The facility uses caustic scrubbers to neutralize this acid gas before emission.
-
Dioxin Prevention: Improper burning (low temp) of chlorinated ethers can synthesize Polychlorinated Dibenzodioxins (PCDDs), which are exponentially more toxic than the original waste.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Labeling Recommendations. 40 CFR Part 262. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
CAS No: 59440-90-3 Synonyms: Bis(2,3-dichloropropyl) ether isomer; Chlorinated Propyl Ether Impurity Hazard Class: Chlorinated Aliphatic Ether / Alkyl Halide
Part 1: Chemical Intelligence & Risk Assessment
The "Why" Behind the Protocol
As researchers, we often treat chlorinated intermediates as generic "solvents." This is a critical error with 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane . Structurally, this molecule features two dichlorinated propyl chains linked by an ether oxygen.
The Mechanism of Danger:
-
Lipophilic "Trojan Horse": The ether linkage provides flexibility, while the multiple chlorine atoms increase lipophilicity. This allows the molecule to permeate the stratum corneum (outer skin layer) rapidly, carrying systemic toxicity (hepatotoxicity and potential carcinogenicity) directly into the bloodstream.
-
Polymer Degradation: Unlike simple alcohols, this chlorinated ether attacks the amorphous zones of standard nitrile rubber, causing swelling and "silent breakthrough"—where the chemical permeates the glove without visible degradation.
Core Directive: Treat this substance as a high-permeation risk . Standard laboratory nitrile gloves are insufficient for direct handling or prolonged exposure.
Part 2: The Multi-Barrier PPE System
The "What" – Self-Validating Protection
Do not rely on single-layer protection. You must implement a Laminate-Based Multi-Barrier System .
1. Hand Protection (Critical)
Standard nitrile gloves (4-6 mil) have a predicted breakthrough time of < 2 minutes for this class of chlorinated ethers.
| Layer | Material Recommendation | Function |
| Primary (Inner) | EVOH/PE Laminate (e.g., Ansell Barrier® or Silver Shield®) | Chemical Barrier: Provides >480 min breakthrough time against chlorinated hydrocarbons. |
| Secondary (Outer) | Heavy Duty Nitrile (minimum 8 mil) | Mechanical Barrier: Protects the fragile laminate inner glove from tears and provides grip. |
| Technique | Gauntlet Capping | Tape the outer glove to the lab coat sleeve to prevent "wicking" of liquids up the wrist. |
2. Respiratory Protection
This compound likely possesses poor warning properties (odor threshold > permissible exposure limit).
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary Defense: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges.
-
Note: Do not use N95s; they offer zero protection against vapors.
-
3. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (ventless or indirect vent). Safety glasses are insufficient due to the risk of splash migration.
-
Body: Tychem® C or F apron/sleeves are superior to standard cotton lab coats, which act as a wick for liquid spills.
Part 3: Operational Workflows (Visualized)
Diagram 1: PPE Decision Logic
This logic gate ensures you never handle the chemical without assessing the "Contact Probability."
Caption: Decision matrix for selecting PPE intensity based on exposure probability. Note the mandatory shift to Laminate gloves for open handling.
Part 4: Spill Response & Disposal Protocol
The "How" – Execution Strategy
Diagram 2: Spill Response Workflow
Chlorinated ethers are heavy (density > 1.2 g/mL) and immiscible with water. Standard paper towels will only increase the surface area for evaporation.
Caption: Sequential workflow for managing spills. Emphasis on non-reactive absorbents and immediate vapor control.
Step-by-Step Decontamination
-
Absorb: Use Vermiculite or Universal Grey Pads . Do not use clay-based kitty litter if the chemical is mixed with strong oxidizers, though for this ether, clay is acceptable.
-
Solvent Wash: After removing the bulk liquid, wipe the surface with a soap and water solution. Avoid using Acetone or Ethanol as a cleaner; these solvents can "carry" the chlorinated residue through your gloves if you are not wearing laminates.
-
Disposal:
-
Stream: Segregated Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Chlorinated Ethers - High Toxicity."
-
Part 5: Physical Data Summary
Use these values to calculate ventilation rates and containment needs.
| Property | Value (Approximate for Class) | Operational Implication |
| Physical State | Viscous Liquid | Clings to glass; rinse containers 3x before disposal. |
| Density | ~1.3 - 1.4 g/mL | Heavier than water; sinks in aqueous extractions. |
| Solubility | Lipophilic / Hydrophobic | Will not wash off skin with water alone; requires soap/surfactant. |
| Vapor Density | > 1 (Air = 1) | Vapors sink; floor-level ventilation is beneficial. |
References
-
National Center for Biotechnology Information (NCBI). (n.d.). Compound Summary: Bis(2,3-dichloropropyl) ether (Structural Isomer Reference). PubChem. Retrieved January 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Chlorinated Solvents. Retrieved January 28, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Chlorinated ethers and Aliphatic Halides. Retrieved January 28, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
